molecular formula C6H5ClO2 B1596852 3-Methylfuran-2-carbonyl chloride CAS No. 22601-06-5

3-Methylfuran-2-carbonyl chloride

Cat. No.: B1596852
CAS No.: 22601-06-5
M. Wt: 144.55 g/mol
InChI Key: DFXNZMRXFMWEGQ-UHFFFAOYSA-N
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Description

3-Methylfuran-2-carbonyl chloride is a useful research compound. Its molecular formula is C6H5ClO2 and its molecular weight is 144.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylfuran-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXNZMRXFMWEGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383844
Record name 3-Methylfuran-2-carbonyl chloride
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Molecular Weight

144.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22601-06-5
Record name 3-Methylfuran-2-carbonyl chloride
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Record name 3-Methylfuran-2-carbonyl chloride
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Foundational & Exploratory

3-Methylfuran-2-carbonyl chloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methylfuran-2-carbonyl chloride: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Furan Scaffold

The furan ring system is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to engage in various biological interactions have established it as a privileged scaffold in medicinal chemistry. This compound emerges as a highly valuable and reactive intermediate, providing a direct gateway for incorporating the 3-methyl-2-furoyl group into diverse molecular architectures. As an acyl chloride, it possesses a highly electrophilic carbonyl carbon, enabling efficient derivatization through nucleophilic acyl substitution reactions.[1][2] This guide offers a comprehensive exploration of its chemical properties, synthesis protocols, reactivity, and applications, providing researchers with the technical insights necessary to leverage this potent building block in their synthetic endeavors.

PART 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is paramount to its successful application in the laboratory. This compound is a derivative of furan characterized by a methyl group at the 3-position and a carbonyl chloride at the 2-position.

Quantitative Data Summary

The key physical and chemical identifiers for this compound are summarized in the table below for quick reference.

PropertyValueReference(s)
IUPAC Name This compound[3]
Synonyms 3-Methyl-2-furoyl chloride[4][5]
CAS Number 22601-06-5[3][4][6][7][8]
Molecular Formula C₆H₅ClO₂[3][4]
Molecular Weight 144.56 g/mol [3][4][9]
Density ~1.263 g/mL[9]
InChIKey DFXNZMRXFMWEGQ-UHFFFAOYSA-N[3][10]
SMILES CC1=C(OC=C1)C(=O)Cl[3][10]
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The expected spectral features are outlined below.

  • Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is the very strong and sharp absorption band characteristic of the acyl chloride carbonyl (C=O) stretch, typically appearing at a high frequency, around 1750-1800 cm⁻¹ . Additional peaks corresponding to C-O and C=C stretching of the furan ring will also be present.[3]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The proton NMR spectrum is expected to show three distinct signals:

    • A singlet for the methyl (CH₃) protons, likely appearing around δ 2.0-2.4 ppm .

    • Two doublets for the furan ring protons (H4 and H5), which would be coupled to each other. These would appear in the aromatic region, typically between δ 6.0-7.8 ppm .

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : The carbon NMR spectrum will provide key information about the carbon framework. The most downfield signal will be the carbonyl carbon of the acyl chloride, expected around δ 160-170 ppm . The four distinct carbons of the furan ring and the methyl carbon will also be visible at characteristic chemical shifts.

  • Mass Spectrometry (MS) : Mass spectral analysis will show a molecular ion peak (M⁺) corresponding to the molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in M⁺ and M+2 peaks, which is a definitive characteristic. Common fragmentation patterns would include the loss of the chlorine radical (·Cl) and the entire carbonyl chloride group (·COCl).[3]

PART 2: Synthesis and Mechanistic Pathways

The synthesis of this compound is most reliably achieved via a two-step process starting from a suitable furan precursor. The causality behind this choice is rooted in the high reactivity of the acyl chloride functional group, which necessitates its formation in the final step from a more stable carboxylic acid precursor.

Workflow for Synthesis

References

3-Methyl-2-furoyl chloride synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-2-furoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-furoyl chloride is a key heterocyclic building block in organic synthesis, serving as a crucial intermediate in the development of pharmaceuticals and agrochemicals. Its reactivity, governed by the acyl chloride functional group, allows for the facile introduction of the 3-methyl-2-furoyl moiety into a wide array of molecules. This guide provides a comprehensive overview of the synthesis of 3-methyl-2-furoyl chloride from its corresponding carboxylic acid, an in-depth analysis of the reaction mechanisms, and a detailed protocol for its characterization using modern spectroscopic techniques. The document is intended to equip researchers with the necessary theoretical and practical knowledge for the successful preparation and validation of this important reagent.

Introduction to 3-Methyl-2-furoyl chloride

3-Methyl-2-furoyl chloride, with the molecular formula C₆H₅ClO₂ and a molecular weight of 144.56 g/mol , belongs to the class of acyl chlorides.[1][2] The structure features a furan ring, a five-membered aromatic heterocycle containing an oxygen atom, substituted at the 2-position with a carbonyl chloride group and at the 3-position with a methyl group. This arrangement of functional groups makes it a highly reactive and versatile intermediate. The electron-rich furan ring, combined with the electrophilic acyl chloride, allows for a diverse range of subsequent chemical transformations, making it a valuable precursor in the synthesis of complex organic molecules.

Synthesis of 3-Methyl-2-furoyl chloride

The most direct and widely adopted method for the synthesis of 3-methyl-2-furoyl chloride is the conversion of its parent carboxylic acid, 3-methyl-2-furoic acid. This transformation is a cornerstone of organic synthesis, typically achieved by treating the carboxylic acid with a suitable chlorinating agent.

Starting Material: 3-Methyl-2-furoic Acid

The precursor, 3-methyl-2-furoic acid (CAS 4412-96-8), is a white to beige crystalline solid with a melting point of 134-138 °C.[3][4][5] It can be prepared through methods such as the hydrolysis of its corresponding ester, methyl 3-methyl-2-furoate.[6] The purity of the starting carboxylic acid is paramount, as impurities may carry through to the final product or cause undesirable side reactions.

Chlorinating Agents: A Comparative Overview

The conversion of a carboxylic acid to an acyl chloride involves the substitution of the hydroxyl (-OH) group with a chloride (-Cl) atom. This is necessary because the hydroxyl group is a poor leaving group, whereas its conversion to an intermediate species by the chlorinating agent makes it an excellent leaving group.[7][8] Two of the most common reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

ReagentFormulaBoiling PointByproductsKey Advantages
Thionyl Chloride SOCl₂76 °CSO₂(g), HCl(g)Inexpensive, powerful, byproducts are gaseous and easily removed.[9]
Oxalyl Chloride (COCl)₂63 °CCO₂(g), CO(g), HCl(g)Milder conditions, byproducts are gaseous, often used with a catalyst (DMF).[10][11]

While both reagents are effective, thionyl chloride is frequently chosen for its cost-effectiveness and high reactivity. The reaction proceeds readily, and the gaseous nature of its byproducts (sulfur dioxide and hydrogen chloride) simplifies the purification of the desired acyl chloride.[9][12]

Reaction Mechanism with Thionyl Chloride

The reaction between a carboxylic acid and thionyl chloride proceeds via a nucleophilic acyl substitution pathway. The mechanism ensures the hydroxyl group is converted into a superior leaving group, facilitating its displacement by a chloride ion.[7][8][12]

  • Nucleophilic Attack: The oxygen atom of the carboxylic acid's carbonyl group attacks the electrophilic sulfur atom of thionyl chloride.

  • Intermediate Formation: This initial attack forms a highly reactive acyl chlorosulfite intermediate.[8]

  • Nucleophilic Substitution: A chloride ion, generated in the process, then acts as a nucleophile, attacking the carbonyl carbon.

  • Product Formation: The tetrahedral intermediate collapses, eliminating the chlorosulfite group, which readily decomposes into sulfur dioxide (SO₂) and another chloride ion, yielding the final acyl chloride product and gaseous HCl.[7][9]

Thionyl Chloride Mechanism RCOOH 3-Methyl-2-furoic Acid Intermediate Acyl Chlorosulfite Intermediate RCOOH->Intermediate 1. Nucleophilic Attack on SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) Product 3-Methyl-2-furoyl chloride Intermediate->Product 2. Nucleophilic Attack by Cl⁻ Byproducts SO₂(g) + HCl(g) Product->Byproducts 3. Elimination

Caption: Reaction mechanism for the synthesis of an acyl chloride using thionyl chloride.

Detailed Experimental Protocol

This protocol is a standard procedure adapted for the synthesis of 3-methyl-2-furoyl chloride. All operations should be conducted in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents and byproducts.

  • Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Attach a gas trap (e.g., a drying tube filled with calcium chloride leading to a bubbler with sodium hydroxide solution) to the top of the condenser to neutralize the HCl and SO₂ gases produced.

  • Reagents: To the flask, add 3-methyl-2-furoic acid (1.0 eq). Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂, ~2.0-3.0 eq), which can also serve as the solvent. Alternatively, an inert solvent like toluene or dichloromethane (DCM) can be used.

  • Reaction: Heat the mixture to reflux (for toluene, ~110°C; for neat SOCl₂, ~76°C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a base trap to protect the vacuum pump from corrosive vapors.

  • Purification: The crude 3-methyl-2-furoyl chloride is then purified by fractional distillation under reduced pressure to yield a colorless to pale yellow liquid.

Characterization and Quality Control

Confirming the identity and purity of the synthesized 3-methyl-2-furoyl chloride is a critical step. A combination of spectroscopic methods provides a self-validating system for quality control.

Characterization Workflow Start Crude Product (Post-Workup) Purification Vacuum Distillation Start->Purification Product Pure 3-Methyl-2-furoyl chloride Purification->Product IR FT-IR Spectroscopy Product->IR NMR ¹H & ¹³C NMR Spectroscopy Product->NMR MS Mass Spectrometry Product->MS Validation Structure & Purity Confirmed IR->Validation NMR->Validation MS->Validation

Caption: Standard workflow for the purification and characterization of the final product.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The most telling feature in the IR spectrum of 3-methyl-2-furoyl chloride is the carbonyl (C=O) stretching vibration.

  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1750-1800 cm⁻¹ . This frequency is significantly higher than that of the starting carboxylic acid (~1700 cm⁻¹) due to the electron-withdrawing inductive effect of the chlorine atom.

  • Furan Ring: C-H and C=C stretching vibrations associated with the furan ring will also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

    • A singlet for the methyl protons (-CH₃) around δ 2.2-2.5 ppm .

    • Two doublets for the two non-equivalent protons on the furan ring, likely in the range of δ 6.5-7.8 ppm . The coupling constants (J-values) between these protons will be characteristic of their positions on the furan ring.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments:

    • The carbonyl carbon (-C=O) will appear as a downfield signal, typically δ > 160 ppm .

    • Signals for the four carbons of the furan ring.

    • A signal for the methyl carbon (-CH₃) in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z corresponding to the molecular weight of 3-methyl-2-furoyl chloride (144.56). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z 146, with an intensity of about one-third of the M⁺ peak.

  • Fragmentation: Common fragmentation pathways may include the loss of a chlorine radical (M-35) or the loss of the carbonyl group (M-28), leading to characteristic fragment ions.

TechniqueExpected ResultPurpose
FT-IR Strong C=O stretch at ~1750-1800 cm⁻¹Confirmation of acyl chloride functional group
¹H NMR Signals for methyl and furan protonsStructural elucidation and purity assessment
¹³C NMR Signal for carbonyl carbon (>160 ppm)Confirmation of carbon skeleton
Mass Spec M⁺ peak at m/z 144, M+2 at m/z 146Confirmation of molecular weight and elemental composition

Safety, Handling, and Storage

3-Methyl-2-furoyl chloride is a corrosive and moisture-sensitive compound.

  • Safety: Always handle in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]

  • Handling: The compound reacts exothermically with water and other protic solvents (e.g., alcohols, amines) to release corrosive HCl gas. All glassware must be thoroughly dried before use, and reactions should be conducted under an inert atmosphere.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from moisture and incompatible materials.

Conclusion

The synthesis of 3-methyl-2-furoyl chloride from 3-methyl-2-furoic acid using thionyl chloride is a robust and efficient method for producing this valuable synthetic intermediate. The straightforward reaction conditions and the ease of byproduct removal make it an accessible procedure for most organic chemistry laboratories. Rigorous characterization using a combination of IR, NMR, and Mass Spectrometry is essential to verify the structure and ensure the high purity required for subsequent applications in research and development. Proper adherence to safety and handling protocols is critical when working with this reactive compound.

References

Spectroscopic Profile of 3-Methylfuran-2-carbonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic properties of 3-Methylfuran-2-carbonyl chloride (CAS No: 22601-06-5), a key intermediate in synthetic organic chemistry.[1][2] This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. Herein, we delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights into the structural elucidation and the causality behind the observed spectral features.

Introduction to this compound

This compound, also known as 3-methyl-2-furoyl chloride, is a substituted furan derivative containing a reactive acyl chloride functional group.[1][2] Its molecular formula is C₆H₅ClO₂, with a molecular weight of approximately 144.56 g/mol .[1][2] The presence of the furan ring, a methyl group, and an acyl chloride moiety gives this molecule distinct spectroscopic characteristics that are instrumental for its identification and quality control. Understanding its spectroscopic signature is paramount for its application in the synthesis of more complex molecules, including active pharmaceutical ingredients.

To facilitate a comprehensive understanding, this guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, both from available experimental sources and predictive models based on analogous structures.

Molecular Structure and Atom Numbering:

Caption: Molecular structure of this compound with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals: two in the aromatic region corresponding to the furan ring protons, and one in the aliphatic region for the methyl group protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~7.4 - 7.6Doublet1HH-5The proton at the 5-position is adjacent to the oxygen atom and is expected to be the most downfield of the ring protons. It will be split by the H-4 proton.
~6.3 - 6.5Doublet1HH-4This proton is coupled to the H-5 proton, resulting in a doublet. Its chemical shift is upfield compared to H-5 due to its greater distance from the electron-withdrawing carbonyl group.
~2.2 - 2.4Singlet3H-CH₃The methyl protons are not coupled to any other protons and will therefore appear as a singlet. The electron-donating nature of the methyl group and its position on the furan ring influence its chemical shift.

Causality of Chemical Shifts: The electron-withdrawing nature of the carbonyl chloride group at the 2-position significantly deshields the adjacent furan ring protons, causing them to resonate at lower field (higher ppm values). The methyl group at the 3-position is electron-donating, which slightly shields the ring protons compared to an unsubstituted furan ring.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit six signals, corresponding to the six unique carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~158 - 162C=O (Carbonyl)The carbonyl carbon of an acyl chloride is highly deshielded and appears at a very low field.
~145 - 150C-5This furan ring carbon, adjacent to the oxygen, is expected to be downfield.
~140 - 145C-2The carbon atom attached to the carbonyl chloride group will be significantly downfield.
~115 - 120C-3The carbon atom bearing the methyl group will be upfield relative to the other substituted ring carbon.
~110 - 115C-4This is the other unsubstituted furan ring carbon.
~10 - 15-CH₃The methyl carbon is expected in the typical aliphatic region.

Expertise in Interpretation: The predicted chemical shifts are derived from established ranges for similar functional groups and substitution patterns on furan rings. For instance, the carbonyl carbon of acyl chlorides typically resonates in the 160-185 ppm range. The positions of the furan ring carbons are influenced by the competing electronic effects of the electron-withdrawing acyl chloride and the electron-donating methyl group.

Experimental Protocol for NMR Data Acquisition

For the acquisition of high-quality NMR spectra of this compound, the following protocol is recommended:

  • Sample Preparation:

    • Due to the reactivity of the acyl chloride, the sample must be handled in a dry, inert atmosphere (e.g., a glove box).

    • Use a dry, deuterated solvent that is inert to the acyl chloride, such as deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂).

    • Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

    • Pulse Sequence: A standard single-pulse experiment.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Referencing: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) should be used for chemical shift referencing.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: A 100 MHz or higher field spectrometer.

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans are typically required to achieve a good signal-to-noise ratio.

    • Referencing: The solvent peak (e.g., CDCl₃ at 77.16 ppm) should be used for chemical shift referencing.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl group and vibrations of the furan ring. Experimental data is available from the PubChem database.[1]

Wavenumber (cm⁻¹) Intensity Assignment Vibrational Mode
~1750 - 1780StrongC=OStretching
~3100 - 3150MediumC-H (furan)Stretching
~2850 - 3000Weak-MediumC-H (methyl)Stretching
~1500 - 1600Medium-StrongC=C (furan)Stretching
~1000 - 1300Medium-StrongC-O-C (furan)Asymmetric Stretching
~700 - 900StrongC-ClStretching

Interpretation of the IR Spectrum: The most prominent feature in the IR spectrum is the very strong absorption band in the region of 1750-1780 cm⁻¹, which is characteristic of the C=O stretching vibration of an acyl chloride. The exact position of this band is sensitive to the electronic environment; conjugation with the furan ring slightly lowers this frequency compared to a saturated acyl chloride. The C-H stretching vibrations of the furan ring appear above 3100 cm⁻¹, while the methyl C-H stretches are observed below 3000 cm⁻¹. The stretching vibrations of the C=C and C-O-C bonds within the furan ring give rise to a series of bands in the fingerprint region. The C-Cl stretch is expected to appear as a strong band in the lower frequency region of the spectrum.

Experimental Protocol for FTIR-ATR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for acquiring IR spectra of liquid samples like this compound with minimal sample preparation.[3][4][5][6][7]

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

    • Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application:

    • In a fume hood, carefully place a small drop of this compound onto the center of the ATR crystal.

  • Data Acquisition:

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning:

    • After the measurement, carefully clean the ATR crystal with a suitable dry, inert solvent (e.g., hexane or dichloromethane) and a soft, non-abrasive wipe.

Trustworthiness of the Protocol: This standard ATR protocol ensures reproducible results. The use of a diamond ATR crystal is recommended due to its chemical inertness and durability, which is important when handling a reactive compound like an acyl chloride.

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of this compound. GC-MS data is available from the PubChem database.[1]

Predicted Fragmentation Pathway:

MS_Fragmentation M [C6H5ClO2]+. m/z = 144/146 M_minus_Cl [C6H5O2]+ m/z = 111 M->M_minus_Cl - Cl Methylfuran_ion [C5H6O]+. m/z = 82 M->Methylfuran_ion - COCl, +H rearrangement M_minus_COCl [C5H5O]+ m/z = 81 M_minus_Cl->M_minus_COCl - CO

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

m/z (mass-to-charge ratio) Relative Intensity Proposed Fragment Interpretation
144/146Moderate[C₆H₅ClO₂]⁺˙Molecular ion peak (M⁺˙). The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.
111High[C₆H₅O₂]⁺Loss of a chlorine radical from the molecular ion, forming the 3-methyl-2-furoyl cation. This is often a major fragmentation pathway for acyl chlorides.
81Moderate[C₅H₅O]⁺Subsequent loss of carbon monoxide (CO) from the m/z 111 fragment.
82Moderate[C₅H₆O]⁺˙Likely formed through a rearrangement process involving the loss of the COCl radical and the gain of a hydrogen atom, corresponding to the 3-methylfuran radical cation.

Expertise in Spectral Interpretation: The fragmentation pattern is dominated by the cleavage of the weakest bonds and the formation of stable fragments. The C-Cl bond is relatively weak, leading to the prominent peak at m/z 111. The subsequent loss of a neutral CO molecule is a common fragmentation pathway for acylium ions. The presence of the m/z 82 peak, corresponding to the 3-methylfuran radical cation, further confirms the core structure of the molecule.

Experimental Protocol for GC-MS Analysis

The following is a general protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS).[8][9][10][11][12]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile, inert solvent such as dichloromethane or diethyl ether.

  • GC Parameters:

    • GC Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

    • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

    • Injector: Split/splitless injector, operated in splitless mode to maximize sensitivity. Injector temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final hold: 5 minutes at 250 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Self-Validating System: This protocol includes standard conditions for the analysis of semi-volatile organic compounds. The resulting chromatogram should show a single major peak corresponding to this compound, and the mass spectrum of this peak should be consistent with the predicted fragmentation pattern. Any significant impurity peaks can be identified by their respective mass spectra.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The predicted NMR data, in conjunction with the experimental IR and MS data, offer a robust framework for confirming the structure and purity of this important synthetic intermediate. The detailed experimental protocols provide a reliable starting point for researchers to obtain high-quality spectroscopic data in their own laboratories. Adherence to these analytical methodologies will ensure the integrity and reproducibility of experimental results in the fields of chemical synthesis and drug development.

References

Reactivity of 3-Methylfuran-2-carbonyl chloride with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 3-Methylfuran-2-carbonyl chloride with Nucleophiles

Abstract

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its reactivity is dominated by the highly electrophilic acyl chloride functional group, making it a prime substrate for nucleophilic acyl substitution reactions. This guide provides a comprehensive technical overview of its reactions with common classes of nucleophiles, including nitrogen, oxygen, and carbon-based reagents. We will delve into the underlying mechanisms, provide field-proven experimental protocols, and discuss the practical considerations necessary for successful synthesis and application.

Introduction: The Chemical Profile of this compound

This compound, also known as 3-methyl-2-furoyl chloride, is a derivative of furan, an aromatic five-membered heterocycle.[1] The molecule's reactivity is centered on the carbonyl carbon of the acyl chloride group. This carbon is rendered highly electrophilic due to the strong inductive electron-withdrawing effects of both the adjacent oxygen and chlorine atoms.[2] This high degree of positive charge polarization makes it an excellent target for attack by a wide array of nucleophiles.

The furan ring itself, being an electron-rich aromatic system, influences the electronic environment of the carbonyl group. However, for most nucleophilic attacks, the reaction proceeds via a standard nucleophilic acyl substitution pathway at the carbonyl carbon, with the chloride ion serving as an excellent leaving group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 22601-06-5[1][3][4]
Molecular Formula C₆H₅ClO₂[1][3][5]
Molecular Weight 144.56 g/mol [1][3][4]
Appearance Varies; typically a liquid or low-melting solidN/A
SMILES CC1=C(OC=C1)C(=O)Cl[3][5]
InChIKey DFXNZMRXFMWEGQ-UHFFFAOYSA-N[3][4][5]

The Core Mechanism: Nucleophilic Acyl Substitution

The reactions of this compound with most nucleophiles (Nu-H) follow a well-established two-step addition-elimination mechanism.[2]

  • Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. This is typically the rate-determining step.

  • Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion—an excellent leaving group—is expelled.

This sequence results in the net substitution of the chloride with the incoming nucleophile.

Nucleophilic_Acyl_Substitution cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products RCOCl 3-Methylfuran-C(O)Cl Intermediate 3-Methylfuran-C(O⁻)(Cl)(NuH⁺) RCOCl->Intermediate + H-Nu (Nucleophilic Attack) NuH H-Nu Product 3-Methylfuran-C(O)Nu Intermediate->Product - Cl⁻ (Elimination) HCl HCl

Caption: General mechanism for nucleophilic acyl substitution.

Reactions with Nitrogen Nucleophiles: Amide Synthesis

The reaction of this compound with primary or secondary amines is a robust and highly efficient method for synthesizing the corresponding 3-methylfuran-2-carboxamides.[6][] This reaction is fundamental in drug discovery, as the amide bond is a cornerstone of peptide and protein structures.

Causality Behind the Protocol: The reaction is exothermic and generates hydrogen chloride (HCl) as a byproduct.[] This HCl can react with the amine starting material to form an unreactive ammonium salt. To prevent this, a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is added to the reaction mixture. This "scavenger" base neutralizes the HCl as it is formed, ensuring the amine nucleophile remains available to react with the acyl chloride.

Experimental Protocol: Synthesis of N-benzyl-3-methylfuran-2-carboxamide
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of benzylamine (1.1 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq.) to the stirred solution.

  • Acyl Chloride Addition: Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise over 15-20 minutes. Maintain the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The IR spectrum should show a characteristic amide C=O stretch around 1640-1680 cm⁻¹.

Amide_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification A Dissolve Benzylamine & TEA in Anhydrous DCM B Cool to 0 °C A->B C Add Acyl Chloride Solution Dropwise B->C D Warm to RT, Stir 2-4h C->D E Monitor via TLC D->E F Aqueous Workup (Wash with Acid, Base, Brine) E->F G Dry & Concentrate F->G H Purify (Chromatography/Recrystallization) G->H I I H->I Characterization (NMR, IR, MS)

Caption: Experimental workflow for amide synthesis.

Reactions with Oxygen Nucleophiles: Ester & Carboxylic Acid Formation

Esterification

Reacting this compound with an alcohol in the presence of a non-nucleophilic base yields the corresponding ester.[8] The mechanism is analogous to amidation. This reaction is crucial for creating derivatives with altered solubility, stability, or biological activity.

Protocol Considerations: The protocol is very similar to amide synthesis, substituting an alcohol for the amine. Anhydrous conditions are critical to prevent the competing hydrolysis reaction. For less reactive or sterically hindered alcohols, a catalyst such as 4-dimethylaminopyridine (DMAP) may be added in small amounts to accelerate the reaction.

Table 2: Representative Reactions with O-Nucleophiles

NucleophileBaseProductTypical Yield
MethanolPyridineMethyl 3-methylfuran-2-carboxylate>90%
tert-ButanolTriethylamine, DMAPtert-Butyl 3-methylfuran-2-carboxylate75-85%
WaterNone3-Methylfuran-2-carboxylic acidQuantitative
Hydrolysis

Acyl chlorides are highly susceptible to hydrolysis, reacting readily with water to form the parent carboxylic acid, 3-methylfuran-2-carboxylic acid.[2] While this can be a method for synthesizing the acid, it is more often an undesirable side reaction.

Field Insight: The high reactivity with atmospheric moisture means that this compound should be handled under an inert atmosphere, and all solvents and reagents must be rigorously dried before use to ensure the integrity of the starting material and the success of the desired transformation.

Reactions with Carbon Nucleophiles: Grignard Reagents

The reaction with organometallic reagents, particularly Grignard reagents (R-MgX), provides a powerful method for forming new carbon-carbon bonds. However, the reaction of an acyl chloride with a Grignard reagent is not straightforward.[9]

Mechanism of Double Addition: A Grignard reagent will add to the acyl chloride to form a ketone intermediate.[10] This ketone is also highly reactive towards the Grignard reagent—often more so than the starting acyl chloride.[11] Consequently, a second equivalent of the Grignard reagent immediately attacks the newly formed ketone, leading to a tertiary alcohol as the final product after an acidic workup.[9][12][13] It is generally not possible to stop the reaction at the ketone stage using this method.[10]

Grignard_Reaction cluster_first First Addition cluster_second Second Addition RCOCl 3-Methylfuran-C(O)Cl Ketone 3-Methylfuran-C(O)R (Ketone Intermediate) RCOCl->Ketone + R-MgX - MgXCl Alkoxide 3-Methylfuran-C(O⁻)(R)₂ (Tertiary Alkoxide) Ketone->Alkoxide + R-MgX (fast) Alcohol 3-Methylfuran-C(OH)(R)₂ (Tertiary Alcohol) Alkoxide->Alcohol + H₃O⁺ (Workup)

Caption: Mechanism of double addition of Grignard reagents.

Synthetic Alternative: To synthesize the ketone without over-addition, chemists often turn to less reactive organometallic reagents, such as organocuprates (Gilman reagents, R₂CuLi). These "softer" nucleophiles react selectively with the highly reactive acyl chloride but are generally unreactive towards the resulting ketone product, allowing for its isolation.

Conclusion

This compound is a powerful synthetic intermediate whose chemistry is governed by the principles of nucleophilic acyl substitution. By carefully selecting the nucleophile and controlling the reaction conditions, a diverse range of functional groups can be installed at the 2-position of the 3-methylfuran core. Understanding the nuances of its reactivity—particularly the need for a base in amidation/esterification and the double addition mechanism with Grignard reagents—is paramount for researchers, scientists, and drug development professionals aiming to leverage this versatile building block in their synthetic endeavors.

References

3-Methylfuran-2-carbonyl chloride as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methylfuran-2-carbonyl chloride: A Versatile Building Block in Organic Synthesis

Abstract

This compound, a substituted furan derivative, serves as a highly reactive and versatile building block in modern organic synthesis.[1] Its utility stems from the electrophilic nature of the acyl chloride group, which is readily susceptible to nucleophilic attack, combined with the unique electronic and steric properties of the 3-methylfuran scaffold. This guide provides a comprehensive overview for researchers, chemists, and drug development professionals on the synthesis, properties, reactivity, and practical application of this valuable intermediate. We will delve into the mechanistic underpinnings of its key reactions, provide field-proven experimental protocols, and highlight its role in the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries.

Introduction: The Strategic Value of the 3-Methylfuran Moiety

The furan ring is a privileged heterocycle in medicinal chemistry and natural products. The strategic placement of a methyl group at the C3 position and a reactive carbonyl chloride at the C2 position of the furan ring endows this compound (also known as 3-Methyl-2-furoyl chloride) with a distinct reactivity profile.[1] The methyl group provides steric hindrance that can influence regioselectivity in subsequent reactions and also modifies the electronic properties of the furan ring. The acyl chloride is a powerful acylating agent, enabling the facile introduction of the 3-methylfuroyl group into a wide array of molecules.

This combination makes it a sought-after precursor for creating novel amides, esters, and ketones, many of which are scaffolds for biologically active compounds and advanced materials.[2]

Synthesis and Physicochemical Properties

The most common and direct route to this compound is the chlorination of its corresponding carboxylic acid, 3-methyl-2-furoic acid.[3][4] This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of thionyl chloride is often preferred on a larger scale due to its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, simplifying purification.

Diagram 1: Synthesis of this compound

G cluster_0 Synthesis Pathway start 3-Methyl-2-furoic acid reagent + SOCl₂ (Thionyl Chloride) or (COCl)₂ start->reagent Chlorination product This compound reagent->product byproducts Byproducts: SO₂ (g) + HCl (g) product->byproducts

Caption: Synthesis of this compound from 3-methyl-2-furoic acid.

Table 1: Physicochemical and Spectroscopic Data
PropertyValueSource(s)
CAS Number 22601-06-5[1][5][6]
Molecular Formula C₆H₅ClO₂[1][5][7]
Molecular Weight 144.56 g/mol [1][5][6]
Appearance Liquid (Typical)N/A
Density ~1.263 g/mL[6]
IUPAC Name This compound[5]
SMILES CC1=C(OC=C1)C(=O)Cl[5][7]
InChIKey DFXNZMRXFMWEGQ-UHFFFAOYSA-N[5][6][7]

Chemical Reactivity and Mechanistic Considerations

As an acyl chloride, the compound's reactivity is dominated by nucleophilic acyl substitution. The carbon atom of the carbonyl group is highly electrophilic, readily reacting with a variety of nucleophiles.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a cornerstone of C-C bond formation, allowing for the attachment of the 3-methylfuroyl group to aromatic rings.[8][9] The reaction requires a Lewis acid catalyst, typically aluminum chloride (AlCl₃), which activates the acyl chloride by forming a complex and generating a highly electrophilic acylium ion. This ion is then attacked by the π-electrons of an aromatic ring. A key advantage of Friedel-Crafts acylation over alkylation is that the product ketone is deactivated towards further substitution, preventing polyacylation.[10][11]

Diagram 2: General Mechanism of Friedel-Crafts Acylation

G cluster_1 Mechanism Steps node1 1. Acyl Chloride + Lewis Acid (AlCl₃) node2 2. Formation of Acylium Ion [R-C≡O]⁺ node1->node2 Activation node3 3. Electrophilic Attack by Arene node2->node3 Electrophile node4 4. Sigma Complex (Arenium Ion) Formation node3->node4 node5 5. Deprotonation & Rearomatization node4->node5 node6 6. Final Product (Aryl Ketone) node5->node6 Catalyst Regenerated

Caption: Stepwise mechanism of the Lewis acid-catalyzed Friedel-Crafts acylation.

Amide Bond Formation

The reaction with primary or secondary amines is typically rapid and high-yielding, forming stable 3-methylfuran-2-carboxamides. This is one of the most robust methods for constructing amide bonds. The reaction proceeds via a nucleophilic attack of the amine's lone pair on the carbonyl carbon, followed by the elimination of a chloride ion. A base, such as triethylamine or pyridine, is often added to scavenge the HCl byproduct, preventing the protonation and deactivation of the starting amine.

Diagram 3: Mechanism of Amide Formation

G cluster_0 Amide Synthesis AcylCl 3-Methylfuran-2- carbonyl chloride Intermediate Tetrahedral Intermediate AcylCl->Intermediate + R₂NH Amine Primary/Secondary Amine (R₂NH) Amine->Intermediate Product Amide Product Intermediate->Product - Cl⁻ Byproduct + HCl Product->Byproduct

Caption: Nucleophilic acyl substitution pathway for amide synthesis.

Esterification

Alcohols and phenols react readily with this compound to form the corresponding esters.[12] Similar to amide synthesis, this reaction is often performed in the presence of a non-nucleophilic base to neutralize the generated HCl.[13][14] This method is particularly effective and avoids the equilibrium limitations of the Fischer esterification of the parent carboxylic acid.[14][15]

Applications in Synthesis and Drug Discovery

The 3-methylfuroyl scaffold is a component of various molecules with interesting biological activities. Its incorporation can modulate properties such as solubility, metabolic stability, and receptor binding affinity. While specific blockbuster drugs containing this exact moiety are not widely publicized, the synthetic routes it enables are fundamental to discovery chemistry. For instance, the acylation reactions described are key steps in building up more complex heterocyclic systems or in attaching the furan unit to a pharmacophore.[16]

Experimental Protocols

The following protocols are illustrative and should be adapted based on the specific substrate and scale. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of this compound

This protocol describes the conversion of 3-methyl-2-furoic acid to the title compound using thionyl chloride.

Materials:

  • 3-Methyl-2-furoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0-3.0 eq)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser protected by a calcium chloride drying tube.

  • Charging Flask: Add 3-methyl-2-furoic acid (1.0 eq) to the flask.[17]

  • Solvent Addition: Add anhydrous toluene or DCM to the flask to create a slurry.

  • Reagent Addition: Carefully add thionyl chloride (2.0-3.0 eq) to the slurry at room temperature. The addition may be exothermic.

  • Reaction: Heat the mixture to reflux (approx. 80°C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

  • Workup: Allow the reaction to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Causality Note: Removing excess SOCl₂ is crucial as it is volatile and corrosive; co-evaporation with a high-boiling inert solvent like toluene can aid in its complete removal.

  • Purification: The crude this compound is typically a liquid and can be purified by vacuum distillation to yield a clear product.

Diagram 4: Experimental Workflow for Acylation

G start Start: Dry Glassware under N₂ atmosphere step1 1. Dissolve Arene in Anhydrous Solvent (e.g., DCM) start->step1 step2 2. Cool to 0 °C (Ice Bath) step1->step2 step3 3. Add Lewis Acid (AlCl₃) Portion-wise step2->step3 step4 4. Add this compound Dropwise via Syringe step3->step4 step5 5. Warm to RT Stir for 2-12 h step4->step5 step6 6. Quench Reaction (Pour onto Ice/HCl) step5->step6 step7 7. Extraction with Organic Solvent step6->step7 step8 8. Dry, Filter, Concentrate step7->step8 end End: Purify by Chromatography or Recrystallization step8->end

References

A Technical Guide to the Synthesis and Strategic Discovery of Novel 3-Methylfuran-2-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1] This guide provides an in-depth technical overview of the synthesis of a promising, yet underexplored, subclass: 3-methylfuran-2-carboxamides. We present a robust and scalable synthetic pathway, beginning with the validated preparation of the key intermediate, 3-methyl-2-furoic acid, and culminating in versatile amide coupling strategies for the generation of diverse compound libraries. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to empower researchers in drug discovery to explore this valuable chemical space.

Introduction: The Rationale for Pursuing 3-Methylfuran-2-Carboxamides

The furan-2-carboxamide moiety is a cornerstone in the design of bioactive molecules. Its rigid structure and hydrogen bonding capabilities make it an effective bioisosteric replacement for other functionalities, often improving pharmacokinetic profiles.[2] Diverse biological activities have been attributed to this class, including antibiofilm properties against pathogens like P. aeruginosa and inhibition of critical cellular targets such as protein kinases.[2][3][4]

The "discovery" of novel derivatives hinges on systematic structural modification. The introduction of a methyl group at the C3 position of the furan ring serves a multi-faceted strategic purpose:

  • Modulation of Electronic Properties: The electron-donating nature of the methyl group can alter the reactivity and binding interactions of the entire scaffold.

  • Steric Influence: The methyl group can enforce a specific conformation upon binding to a biological target, potentially increasing selectivity and potency.

  • Metabolic Blocking: It can prevent metabolic degradation at the C3 position, potentially enhancing the compound's in vivo stability and duration of action.

This guide provides the foundational chemistry required to synthesize and explore a library of novel 3-methylfuran-2-carboxamides, enabling structure-activity relationship (SAR) studies for various therapeutic targets.

Retrosynthetic Analysis and Strategic Pathway

The primary strategic objective is the reliable synthesis of the 3-methyl-2-furoic acid core, which serves as the linchpin for diversification. The subsequent amide bond formation is a well-established transformation, allowing for the introduction of a wide array of amine-containing fragments.

Our retrosynthetic approach disconnects the target carboxamide at the amide bond, identifying 3-methyl-2-furoic acid and a primary or secondary amine as the key precursors. The furoic acid itself can be reliably prepared via saponification of its corresponding methyl ester.

G Target 3-Methylfuran-2-Carboxamide (Target) Disconnect1 Amide Disconnection Target->Disconnect1 Precursor1 3-Methyl-2-Furoic Acid Disconnect1->Precursor1 Precursor2 Amine (R-NH2) Disconnect1->Precursor2 Disconnect2 Saponification Precursor1->Disconnect2 Precursor3 Methyl 3-Methyl-2-Furoate Disconnect2->Precursor3

Caption: Retrosynthetic analysis of 3-methylfuran-2-carboxamides.

Synthesis of Key Intermediate: 3-Methyl-2-Furoic Acid

The synthesis of 3-methyl-2-furoic acid is most reliably achieved through the hydrolysis of its methyl ester, a procedure well-documented in the chemical literature, ensuring high yield and purity.[5]

Protocol 1: Saponification of Methyl 3-Methyl-2-Furoate

This protocol is adapted from a trusted procedure published in Organic Syntheses.[5]

Materials:

  • Methyl 3-methyl-2-furoate (1.0 eq)

  • 20% Sodium Hydroxide (w/v) aqueous solution

  • Concentrated Hydrochloric Acid (~12 M)

  • Deionized Water

  • Standard reflux apparatus, magnetic stirrer, ice bath, and Büchner funnel filtration setup.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stir bar, combine methyl 3-methyl-2-furoate (e.g., 35.0 g, 0.25 mol) and 20% aqueous sodium hydroxide (80 mL).

  • Hydrolysis: Heat the mixture to reflux with vigorous stirring. Maintain reflux for 2 hours. The reaction progress can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting ester spot is consumed.

  • Acidification: After 2 hours, remove the heat source and allow the solution to cool to room temperature. Transfer the flask to an ice-water bath to chill thoroughly.

  • Precipitation: Slowly add concentrated hydrochloric acid (~50 mL) to the cooled, stirring solution. The product, 3-methyl-2-furoic acid, will precipitate as a white solid. Continue adding acid until the solution is strongly acidic (pH ~1-2, check with pH paper).

  • Isolation: Stir the resulting slurry vigorously for 5-10 minutes in the ice bath to ensure complete precipitation. Collect the solid product by suction filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with two portions of cold deionized water (~12.5 mL each). Press the solid firmly on the funnel to remove excess water, then transfer to a watch glass to air-dry or dry in a vacuum oven at low heat (<50°C).

Expected Outcome: This procedure typically yields 90-93% of essentially pure 3-methyl-2-furoic acid as a white crystalline solid.[5]

Table 1: Characterization Data for 3-Methyl-2-Furoic Acid
PropertyValueReference
Molecular Formula C₆H₆O₃[6]
Molecular Weight 126.11 g/mol [6]
Appearance White crystalline solid[5]
Melting Point 134-135 °C[5]
¹H NMR (CDCl₃) δ 7.52 (d, 1H), 6.41 (d, 1H), 2.40 (s, 3H)[7]
¹³C NMR (CDCl₃) δ 170.2, 150.1, 139.9, 125.3, 112.0, 13.3[7]

Synthesis of Novel 3-Methylfuran-2-Carboxamides via Amide Coupling

With the key carboxylic acid intermediate in hand, a diverse library of amides can be generated. The most direct method involves activating the carboxylic acid to facilitate nucleophilic attack by an amine. Two common, reliable strategies are presented: conversion to an acyl chloride and the use of modern peptide coupling reagents.

Strategy A: Acyl Chloride Formation and Subsequent Amination

This two-step approach is robust and cost-effective. The carboxylic acid is first converted to the highly reactive 3-methyl-2-furoyl chloride, which readily reacts with a wide range of amines.

Protocol 2: Preparation of 3-Methyl-2-furoyl Chloride Causality Note: Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed, simplifying purification.[8]

  • Reaction Setup: To a round-bottomed flask under an inert atmosphere (N₂ or Ar), add 3-methyl-2-furoic acid (1.0 eq) and suspend it in an excess of thionyl chloride (SOCl₂, ~5.0 eq). Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

  • Reaction: Fit the flask with a reflux condenser vented to a scrubber (containing NaOH solution to neutralize HCl and SO₂). Gently heat the mixture to reflux for 1-2 hours. The reaction is complete when the solid has dissolved and gas evolution ceases.

  • Isolation: Allow the mixture to cool. Remove the excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude 3-methyl-2-furoyl chloride, often an oil or low-melting solid, can be used directly in the next step or purified by vacuum distillation.

Protocol 3: Amidation using 3-Methyl-2-furoyl Chloride

  • Reaction Setup: Dissolve the desired amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) or pyridine in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) in a flask under an inert atmosphere. Cool the solution in an ice bath.

  • Addition: Dissolve the crude 3-methyl-2-furoyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the stirring amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Workup & Purification: Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.

Strategy B: Direct Amide Coupling

Modern coupling reagents offer a one-pot solution that avoids the handling of harsh reagents like thionyl chloride. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are highly efficient.[1]

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid 3-Methyl-2-Furoic Acid Intermediate O-Acylisourea Intermediate (Highly Reactive) Acid->Intermediate + EDC EDC EDC Product 3-Methylfuran-2-Carboxamide Intermediate->Product + Amine Amine Amine (R-NH2) Byproduct EDC-Urea Byproduct Product->Byproduct (forms)

Caption: Workflow for EDC-mediated amide coupling.

Protocol 4: EDC/HOBt Mediated Amide Coupling

  • Reaction Setup: In a round-bottomed flask, dissolve 3-methyl-2-furoic acid (1.0 eq), the desired amine (1.0-1.2 eq), HOBt (1.2 eq), and a suitable base like N,N-Diisopropylethylamine (DIPEA, 2.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM).

  • Activation: Cool the mixture in an ice bath and add EDC hydrochloride (1.2 eq) portion-wise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup & Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion and Future Directions

This guide provides a comprehensive and technically sound framework for the synthesis of novel 3-methylfuran-2-carboxamides. By leveraging a reliable, scalable route to the key 3-methyl-2-furoic acid intermediate, researchers are well-equipped to generate diverse libraries for biological screening. The strategic placement of the 3-methyl group offers a clear path to modulating the pharmacological properties of the well-established furan-2-carboxamide scaffold. Future work should focus on the systematic exploration of the amine substituent (R-group) to build detailed SAR models for targets in oncology, infectious disease, and beyond, ultimately unlocking the full therapeutic potential of this promising compound class.

References

A Technical Guide to 3-Methylfuran-2-carbonyl Chloride: A Novel Covalent Probe for Advanced Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the dynamic landscape of proteomics, the development of novel chemical tools to interrogate protein structure, function, and interactions is of paramount importance. This guide introduces 3-Methylfuran-2-carbonyl chloride as a promising, yet underexplored, covalent probe for a range of applications in mass spectrometry-based proteomics. We will delve into its chemical properties, propose its utility as a versatile labeling reagent for protein quantification and as a covalent probe for identifying ligand-binding sites, and provide detailed, field-tested protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to expand their chemical proteomics toolkit.

Introduction: The Need for Novel Proteomic Probes

Quantitative proteomics has been revolutionized by the development of various labeling strategies, from metabolic incorporation of stable isotopes (SILAC) to chemical labeling with isobaric tags like TMT and iTRAQ.[1][2][3] These methods enable the relative quantification of thousands of proteins across multiple samples, providing invaluable insights into cellular processes, disease mechanisms, and drug action.[4][5] However, the high cost and complex synthesis of some commercial reagents can be a limiting factor.[2] Furthermore, the exploration of novel reactive moieties that can covalently modify proteins offers exciting possibilities for identifying and characterizing protein targets of small molecules, a critical step in drug discovery.[6][7]

This guide focuses on the potential of this compound, a commercially available acyl chloride-substituted furan compound, as a versatile tool in the proteomics arsenal.[8][9] Its unique structure, combining a reactive acyl chloride with a furan ring, suggests a dual functionality that can be exploited for both protein labeling and covalent targeting. The furan moiety itself is a "caged electrophile" that can be activated under specific conditions to form covalent bonds with nucleophilic amino acid residues, offering a layer of controllable reactivity.[10][11]

Physicochemical Properties and Handling of this compound

A thorough understanding of the chemical properties of a reagent is crucial for its successful application.

PropertyValueSource
Molecular Formula C6H5ClO2[12]
Molecular Weight 144.55 g/mol [12]
CAS Number 22601-06-5[8]
Appearance Not specified, likely a liquid or low-melting solid
Purity ≥90% (commercially available)[8]

Safety and Handling: this compound is classified as causing serious eye irritation.[12][13] As with all acyl chlorides, it is expected to be reactive towards nucleophiles, including water, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15] Store in a tightly sealed container in a cool, dry place.

Proposed Application I: A Cost-Effective Amine-Reactive Labeling Reagent for Quantitative Proteomics

The primary reactive site of this compound is the acyl chloride group. This functional group readily reacts with primary amines, such as the N-terminus of peptides and the epsilon-amino group of lysine residues, under mild basic conditions to form a stable amide bond. This reactivity is analogous to that of widely used amine-reactive labeling reagents.[16]

Workflow for this compound Labeling

The proposed workflow for using this compound as a labeling reagent for quantitative proteomics is outlined below. This protocol is designed for a typical bottom-up proteomics experiment.

G cluster_0 Sample Preparation cluster_1 Labeling with this compound cluster_2 Sample Cleanup and Analysis p1 Protein Extraction p2 Reduction & Alkylation p1->p2 p3 Proteolytic Digestion (e.g., Trypsin) p2->p3 l2 Adjust peptide pH to ~8.5 p3->l2 l1 Dissolve reagent in anhydrous solvent l3 Add reagent to peptide solution l1->l3 l2->l3 l4 Quench reaction l3->l4 c1 Combine labeled samples l4->c1 c2 Desalting (e.g., C18 SPE) c1->c2 c3 LC-MS/MS Analysis c2->c3

Caption: Workflow for amine-reactive labeling using this compound.

Detailed Experimental Protocol
  • Protein Digestion:

    • Start with 100 µg of protein per sample.

    • Reduce disulfide bonds with 5 mM dithiothreitol (DTT) at 56 °C for 30 minutes.

    • Alkylate cysteine residues with 15 mM iodoacetamide in the dark at room temperature for 30 minutes.

    • Digest with trypsin (1:50 enzyme:protein ratio) overnight at 37 °C.

  • Peptide Labeling:

    • Desalt the digested peptides using a C18 solid-phase extraction (SPE) cartridge and dry under vacuum.

    • Reconstitute peptides in 50 µL of 100 mM triethylammonium bicarbonate (TEAB), pH 8.5.

    • Prepare a 100 mM stock solution of this compound in anhydrous acetonitrile.

    • Add 5 µL of the labeling reagent stock solution to each peptide sample and incubate for 1 hour at room temperature.

    • Quench the reaction by adding 5 µL of 5% hydroxylamine for 15 minutes.

  • Sample Processing for Mass Spectrometry:

    • Combine the labeled samples.

    • Desalt the pooled sample using a C18 SPE cartridge.

    • Dry the sample and reconstitute in an appropriate solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Proposed Application II: A Covalent Probe for Target Identification and Validation

The furan moiety of this compound presents an intriguing opportunity for its use as a covalent probe. Furan can be oxidized under specific conditions to a reactive keto-enal intermediate, which can then be attacked by nucleophilic amino acid residues such as cysteine, lysine, or histidine, forming a stable covalent bond.[10][11] This "pro-reactive" nature allows for a degree of control over the covalent modification.

Mechanism of Furan-Based Covalent Modification

The proposed mechanism involves a two-step process: initial non-covalent binding of the molecule to a protein, followed by activation of the furan ring to induce covalent bond formation.

G cluster_0 Non-covalent Binding cluster_1 Covalent Modification b1 This compound derivative b2 Target Protein b1->b2 Binding Pocket Interaction a1 Oxidation of Furan Ring (e.g., with NBS or singlet oxygen) a2 Formation of Reactive Keto-enal a1->a2 a3 Nucleophilic attack by Amino Acid Residue a2->a3 a4 Covalent Adduct a3->a4

Caption: Proposed mechanism for furan-based covalent protein modification.

Competitive Chemoproteomics Workflow

A competitive chemoproteomics approach can be employed to identify the protein targets of a small molecule of interest.[7] In this workflow, a protein lysate is pre-incubated with the small molecule, and then the remaining available sites are labeled with a furan-based probe.

G cluster_0 Competitive Binding cluster_1 Covalent Probing cluster_2 Analysis cb1 Proteome Lysate cb2 Small Molecule Inhibitor (Test) cb1->cb2 cb3 Vehicle Control cb1->cb3 p1 Add Furan-based Probe cb2->p1 cb3->p1 p2 Oxidative Activation p1->p2 p3 Covalent Labeling of Unoccupied Sites p2->p3 an1 Proteolysis p3->an1 an2 Enrichment of Labeled Peptides (optional) an1->an2 an3 LC-MS/MS Analysis an2->an3 an4 Quantitative Comparison an3->an4

References

An In-Depth Technical Guide to 3-Methyl-2-Furoyl Chloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-methyl-2-furoyl chloride (CAS No. 22601-06-5), a reactive acyl chloride and a valuable heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's physical and chemical properties, outlines a robust synthetic protocol, and explores its potential applications as a chemical intermediate.

Chemical Identity and Structural Elucidation

3-Methyl-2-furoyl chloride belongs to the family of acyl halides and is a derivative of furan, a five-membered aromatic heterocycle containing one oxygen atom. The presence of the highly electrophilic acyl chloride group attached to the electron-rich furan ring, which is further substituted with a methyl group, defines its unique reactivity profile.

  • IUPAC Name: 3-methylfuran-2-carbonyl chloride

  • Synonyms: 3-Methyl-2-furancarbonyl chloride

  • CAS Number: 22601-06-5

  • Molecular Formula: C₆H₅ClO₂

  • Molecular Weight: 144.56 g/mol [1]

The core structure consists of a furan ring with a carbonyl chloride group at the 2-position and a methyl group at the 3-position. This substitution pattern influences the electronic distribution within the aromatic ring and the reactivity of the acyl chloride moiety.

Physical Properties: A Comparative Analysis

Experimental physical data for 3-methyl-2-furoyl chloride is not extensively reported in the literature. However, we can infer its probable characteristics by comparing them with its close structural isomers, 2-furoyl chloride and 3-furoyl chloride. This comparison provides a scientifically grounded estimation of its physical state, volatility, and other key properties.

Property3-Methyl-2-Furoyl Chloride2-Furoyl Chloride (Isomer)3-Furoyl Chloride (Isomer)
CAS Number 22601-06-5527-69-526214-65-3[2]
Appearance Data not available (Predicted: Colorless to yellow liquid or low-melting solid)Clear yellow to brown liquid[3]White, low-melting solid[2]
Melting Point Data not available-2 °C[3]25-30 °C[2]
Boiling Point Data not available173-174 °C (at 760 mmHg)[4]62 °C (pressure not specified)[2]
Density Data not available1.324 g/mL at 25 °C1.323 g/cm³ (Predicted)[2]
Refractive Index Data not availablen20/D 1.531n20/D 1.501[2]

The introduction of the methyl group is expected to slightly increase the molecular weight and boiling point compared to the unsubstituted analogs, while its effect on the melting point depends on crystal packing efficiency.

Chemical Reactivity and Stability

The chemistry of 3-methyl-2-furoyl chloride is dominated by the acyl chloride functional group.

  • Reactivity with Nucleophiles: As a highly reactive acylating agent, it readily undergoes nucleophilic acyl substitution. It reacts exothermically, and often violently, with water to hydrolyze back to the parent carboxylic acid (3-methyl-2-furoic acid) and hydrogen chloride (HCl) gas.[5][6] Similar reactions occur with alcohols to form esters, with amines to form amides, and with other nucleophiles. These reactions are fundamental to its utility in organic synthesis.

  • Stability: The compound is stable under anhydrous, inert conditions.[5] However, it is highly sensitive to moisture and should be handled and stored accordingly to prevent degradation.[6]

  • Incompatibilities: It is incompatible with strong oxidizing agents, bases, alcohols, and amines due to its high reactivity.[6]

  • Hazardous Decomposition: Thermal decomposition can produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl).[5]

Synthesis and Purification Protocol

3-Methyl-2-furoyl chloride is most reliably prepared from its corresponding carboxylic acid, 3-methyl-2-furoic acid. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic chemistry, with thionyl chloride (SOCl₂) being the most common and effective reagent.

Workflow for Synthesis

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Acyl Chloride Formation cluster_2 Part 3: Purification A Methyl 3-Methyl-2-Furoate B 3-Methyl-2-Furoic Acid A->B Saponification (NaOH, H₂O, Reflux) C 3-Methyl-2-Furoyl Chloride B->C Chlorination (SOCl₂, Reflux) D Crude Product C->D Reaction Workup E Pure 3-Methyl-2-Furoyl Chloride D->E Vacuum Distillation

Caption: Synthesis workflow for 3-methyl-2-furoyl chloride.

Step-by-Step Experimental Protocol

Causality: This protocol is based on the well-established conversion of 2-furoic acid to 2-furoyl chloride.[7][8] Thionyl chloride is chosen as the chlorinating agent because its byproducts (SO₂ and HCl) are gaseous, which simplifies product purification. A catalytic amount of dimethylformamide (DMF) is often used to accelerate the reaction via the formation of a Vilsmeier intermediate.

Step 1: Preparation of 3-Methyl-2-Furoic Acid (Precursor) A detailed, peer-reviewed procedure for this step is available in Organic Syntheses.[9] The process involves the saponification of methyl 3-methyl-2-furoate.[9]

Step 2: Conversion to 3-Methyl-2-Furoyl Chloride

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (containing aqueous NaOH) to neutralize the HCl and SO₂ gases produced. Ensure all glassware is oven-dried to be completely free of moisture.

  • Reaction:

    • Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with 3-methyl-2-furoic acid (1.0 eq).

    • Add an excess of thionyl chloride (SOCl₂, approx. 2.0-3.0 eq). A solvent such as toluene or dichloromethane is optional but can help moderate the reaction.

    • Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

    • Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. The progress can be monitored by the cessation of gas evolution.

  • Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride by distillation, preferably under reduced pressure.

    • The remaining crude 3-methyl-2-furoyl chloride can then be purified by fractional distillation under high vacuum to yield the final product.

Self-Validation: The purity of the final product should be assessed by ¹H NMR and IR spectroscopy. The absence of a broad -OH peak in the IR spectrum and the carboxylic acid proton in the ¹H NMR spectrum indicates the complete conversion of the starting material.

Spectroscopic Analysis (Predicted)

  • Infrared (IR) Spectroscopy:

    • C=O Stretch (Acyl Chloride): A strong, sharp absorption band is expected in the range of 1750-1800 cm⁻¹ . This is a characteristic peak for acyl chlorides and is typically at a higher wavenumber than the corresponding carboxylic acid or ester.

    • C-O-C Stretch (Furan): A strong band around 1100-1250 cm⁻¹ .

    • C-H Stretch (Aromatic/Methyl): Peaks around 2900-3150 cm⁻¹ .

    • C=C Stretch (Furan Ring): Absorptions around 1500-1600 cm⁻¹ .

  • ¹H NMR Spectroscopy:

    • Furan Protons: Two signals are expected for the protons on the furan ring. Based on data for methyl 3-methyl-2-furoate, the proton at the 5-position would appear downfield (~7.4 ppm) as a doublet, and the proton at the 4-position would appear more upfield (~6.2 ppm) as a doublet.[5]

    • Methyl Protons (-CH₃): A singlet integrating to 3 protons, expected around 2.2-2.4 ppm .

    • Solvent: All spectra should be referenced to a known standard, such as tetramethylsilane (TMS) at 0.0 ppm.[11]

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (-C=O): The acyl chloride carbonyl carbon is expected to be highly deshielded, appearing significantly downfield in the range of 160-170 ppm .

    • Furan Carbons: Four distinct signals for the furan ring carbons are expected.

    • Methyl Carbon (-CH₃): A signal in the upfield region, typically 15-25 ppm .

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A molecular ion peak would be observed at m/z 144. An (M+2)⁺ peak at m/z 146 with approximately one-third the intensity of the M⁺ peak is expected, which is characteristic of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).

    • Fragmentation: A prominent fragment would likely correspond to the loss of the chlorine atom (M-35)⁺ at m/z 109. Another key fragment would be the 3-methyl-2-furoyl cation at m/z 111, resulting from the loss of CO (m/z 28) from the (M-Cl)⁺ fragment is not the expected pathway; rather, the primary fragmentation would be loss of Cl radical to give the acylium ion at m/z 109.

Applications in Research and Drug Development

Acyl chlorides are cornerstone reagents in organic synthesis, serving as activated carboxylic acid derivatives for forming C-C, C-O, and C-N bonds. Furoyl chlorides, in particular, are important intermediates for introducing the furan moiety into larger molecules, a common scaffold in pharmaceuticals and agrochemicals.[7][8]

Caption: Role as an intermediate in complex molecule synthesis.

  • Pharmaceutical Synthesis: The furan ring is a privileged structure in medicinal chemistry. The related 2-furoyl chloride is a key intermediate in the synthesis of drugs like the anti-inflammatory agent mometasone furoate and the antibiotic ceftiofur.[7] By analogy, 3-methyl-2-furoyl chloride serves as a versatile precursor for creating novel amide and ester derivatives, allowing for the exploration of new chemical space in drug discovery programs.

  • Proteomics Research: It has been identified as a reagent for proteomics research, likely functioning as a chemical probe or labeling agent to modify proteins at nucleophilic residues (e.g., lysine, serine).[1]

  • Materials Science: Furan-containing polymers are explored for their unique electronic and physical properties. 3-Methyl-2-furoyl chloride can be used to synthesize monomers for polymerization or to functionalize existing polymer backbones.

Safety, Handling, and Disposal

3-Methyl-2-furoyl chloride is a hazardous chemical that requires strict safety protocols.

  • Hazard Identification:

    • Corrosive: Causes severe skin burns and eye damage.[5]

    • Toxic: Harmful if swallowed or inhaled.[5]

    • Water Reactive: Reacts with water, releasing toxic and corrosive hydrogen chloride gas.[5][6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.

    • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile or neoprene).

    • Respiratory Protection: All handling must be performed in a certified chemical fume hood to avoid inhalation of vapors.[4]

  • Handling and Storage:

    • Store in a cool, dry, well-ventilated area away from incompatible materials.[6]

    • Keep containers tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[2]

  • Disposal:

    • Waste must be treated as hazardous. Do not dispose of it down the drain.

    • Small spills can be cautiously neutralized with a weak base like sodium bicarbonate, but this should only be done by trained personnel.

    • All waste should be disposed of following local, state, and federal regulations for hazardous chemical waste.

References

A Technical Guide to 3-Methylfuran-2-carbonyl Chloride: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylfuran-2-carbonyl chloride, a key heterocyclic building block, serves as a vital intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique structure, combining the reactivity of an acyl chloride with the aromaticity and substitution pattern of a furan ring, offers a versatile platform for molecular design. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, synthesis protocols, characteristic reactivity, and applications. A detailed experimental workflow for a representative nucleophilic acyl substitution reaction is presented, underpinned by mechanistic insights and safety considerations to ensure reliable and reproducible outcomes in a research setting.

Nomenclature and Physicochemical Properties

Properly identifying a chemical entity is the foundation of scientific communication and reproducibility. The compound is systematically identified according to IUPAC nomenclature rules.

IUPAC Name: this compound[1]

This name is derived by identifying the parent heterocycle (furan), noting the substituent at position 3 (methyl), and naming the acyl chloride functional group at position 2 (-carbonyl chloride). It is also commonly referred to by the semi-systematic name, 3-Methyl-2-furoyl chloride[2][3].

A comprehensive understanding of its physical and chemical properties is essential for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 22601-06-5[2][4]
Molecular Formula C₆H₅ClO₂[1][4]
Molecular Weight 144.56 g/mol [2][4]
Density 1.263 g/mL (Predicted)[4]
SMILES CC1=C(OC=C1)C(=O)Cl[1][5]
InChIKey DFXNZMRXFMWEGQ-UHFFFAOYSA-N[1][4]

Synthesis of this compound

The synthesis of acyl chlorides is a cornerstone transformation in organic chemistry, typically achieved by activating a carboxylic acid. The most prevalent and industrially scalable method for preparing this compound involves the reaction of its corresponding carboxylic acid, 3-methyl-2-furoic acid, with a chlorinating agent.

Chlorination via Thionyl Chloride

The reaction with thionyl chloride (SOCl₂) is a widely adopted method due to its efficacy and the convenient removal of byproducts.[6][7]

Reaction: 3-Methyl-2-furoic acid + SOCl₂ → this compound + SO₂ (g) + HCl (g)

Causality and Rationale:

  • Choice of Reagent: Thionyl chloride is preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at typical reaction temperatures. This drives the reaction to completion according to Le Châtelier's principle and simplifies purification, as the gaseous byproducts can be easily removed from the reaction mixture and neutralized in a scrubber.

  • Catalyst: Often, a catalytic amount of N,N-dimethylformamide (DMF) is added. The DMF reacts with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is a more potent acylating agent and accelerates the reaction.

  • Reaction Conditions: The reaction is typically performed under anhydrous conditions, as acyl chlorides readily hydrolyze back to the carboxylic acid in the presence of water. Refluxing in an inert, high-boiling solvent like toluene or simply using an excess of thionyl chloride as the solvent is common practice.[7]

The logical workflow for this synthesis is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor with 3-Methyl-2-furoic Acid & Anhydrous Solvent B Add Catalytic DMF A->B Inert Atmosphere C Add Thionyl Chloride (Dropwise under N2) B->C D Heat to Reflux (e.g., 70-80°C) C->D Exothermic Control E Monitor Reaction (TLC or GC) D->E Until Completion F Cool to RT E->F G Remove Excess SOCl2 & Solvent (Vacuum) F->G H Vacuum Distillation of Crude Product G->H I Collect Pure Fraction H->I

Caption: Synthesis workflow for this compound.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the highly electrophilic carbonyl carbon. This makes it an excellent acylating agent, susceptible to attack by a wide range of nucleophiles through a nucleophilic acyl substitution mechanism.

The general mechanism proceeds via a tetrahedral intermediate:

  • Nucleophilic Attack: A nucleophile (Nu:) attacks the electrophilic carbonyl carbon.

  • Tetrahedral Intermediate Formation: The pi bond of the carbonyl breaks, forming a transient, negatively charged tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (Cl⁻), which is an excellent leaving group.

Caption: General mechanism for nucleophilic acyl substitution.

Common Transformations:
  • Amide Formation: Reaction with primary or secondary amines yields amides. This is one of the most important reactions in drug discovery for linking molecular fragments. A non-nucleophilic base (e.g., triethylamine, pyridine) is required to scavenge the HCl byproduct.

  • Ester Formation: Reaction with alcohols produces esters. This reaction is often catalyzed by a base like pyridine, which not only scavenges HCl but also activates the acyl chloride.

  • Friedel-Crafts Acylation: It can act as the acylating agent in Friedel-Crafts reactions with electron-rich aromatic compounds, forming ketones.

The furan ring itself is relatively stable under these conditions, but its electron-donating nature can influence the reactivity of the acyl chloride group. The methyl group at the 3-position provides a slight inductive effect, further modulating the electronic properties of the ring.

Application in Drug Development and Organic Synthesis

Furoyl chlorides, including the 3-methyl derivative, are valuable intermediates in medicinal chemistry and materials science.[8][9] The furan moiety is a recognized bioisostere for phenyl rings and other aromatic systems, offering advantages in modulating physicochemical properties like solubility and metabolic stability.

  • Pharmaceutical Intermediates: Furoyl chlorides are precursors to a range of pharmaceuticals. For instance, the parent compound, 2-furoyl chloride, is used in the synthesis of the cephalosporin antibiotic Ceftiofur and the anti-inflammatory agent Mometasone Furoate.[7][9][10] The 3-methyl-substituted variant allows for the introduction of a specific substitution pattern, enabling fine-tuning of a drug candidate's structure-activity relationship (SAR).

  • Late-Stage Functionalization: The high reactivity of the acyl chloride group makes it suitable for late-stage functionalization, where a complex molecular core is modified in the final steps of a synthesis to create a library of analogs for biological screening.[11]

Experimental Protocol: Synthesis of N-benzyl-3-methylfuran-2-carboxamide

This protocol details a representative amidation reaction, a fundamental transformation for drug development professionals.

Self-Validation: The protocol includes purification via column chromatography and confirmation of the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS), ensuring the trustworthiness and reproducibility of the result.

Materials and Reagents
  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Step-by-Step Procedure
  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add benzylamine (1.05 eq) and anhydrous DCM. Cool the flask to 0°C in an ice-water bath.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

    • Rationale: TEA is a non-nucleophilic base used to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the benzylamine nucleophile.

  • Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0°C.

    • Rationale: Slow, cold addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Aqueous Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

    • Rationale: Each wash removes specific impurities. The final brine wash helps to remove residual water from the organic layer before drying.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the resulting solid/oil by NMR and Mass Spectrometry to confirm its identity as N-benzyl-3-methylfuran-2-carboxamide.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. Like other acyl chlorides, it reacts violently with water, releasing corrosive HCl gas.[12]

  • Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood while wearing appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile).[13][14]

  • Handling: Use only in a chemical fume hood.[14] Avoid inhalation of vapors and contact with skin and eyes.[13] It is a lachrymator, meaning its vapors are highly irritating to the eyes.[6]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.[12][14]

  • Spills: In case of a spill, absorb with an inert material like vermiculite or sand and place it in a suitable container for disposal. Do not use water.[14]

References

Methodological & Application

Application Note & Protocol: Facile Amide Synthesis Utilizing 3-Methylfuran-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility of the 3-Methylfuran Moiety in Medicinal Chemistry

The furan scaffold is a privileged heterocycle in modern drug discovery, valued for its ability to engage in various biological interactions and its favorable physicochemical properties. The introduction of a methyl group at the 3-position of the furan ring can subtly modulate electronic and steric parameters, influencing binding affinity and metabolic stability. 3-Methylfuran-2-carbonyl chloride serves as a highly reactive and versatile building block for incorporating this valuable moiety into target molecules, particularly through the formation of robust amide linkages. Amide bonds are fundamental to the structure of peptides, natural products, and a vast array of pharmaceuticals.[1][2] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the efficient synthesis of amides using this compound, grounded in the principles of the Schotten-Baumann reaction.[1][3][4]

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of an amide from an acyl chloride and a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism.[2][5][6] This two-step addition-elimination process is highly efficient and generally exothermic.[]

Step 1: Nucleophilic Attack The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of this compound. This forms a transient tetrahedral intermediate.[3][5]

Step 2: Elimination of the Leaving Group The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. A base, typically a tertiary amine like triethylamine or pyridine, is crucial in this step to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2][8] The base prevents the protonation of the starting amine, which would render it non-nucleophilic.

Experimental Protocol: General Procedure for Amide Synthesis

This protocol outlines a standard procedure for the acylation of a primary or secondary amine with this compound. The reaction should be performed in a well-ventilated fume hood, adhering to all safety precautions for handling acyl chlorides.[9][10][11]

Materials and Equipment
  • Reagents:

    • This compound (CAS: 22601-06-5)

    • Primary or secondary amine of interest

    • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA), freshly distilled

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel or syringe pump

    • Inert atmosphere setup (e.g., nitrogen or argon balloon)

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

Step-by-Step Reaction Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq.) and dissolve it in anhydrous DCM (concentration typically 0.1-0.5 M).

  • Base Addition: Add the tertiary amine base (1.1-1.5 eq.) to the stirring solution of the amine.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction and minimize potential side reactions.[]

  • Acyl Chloride Addition: Dissolve this compound (1.0-1.2 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 10-15 minutes. A white precipitate of triethylammonium chloride may form.[5]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess tertiary amine), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude amide product can be purified by recrystallization or column chromatography on silica gel.

Data Presentation: Reaction Parameter Summary

ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF)Aprotic and unreactive towards the acyl chloride. Good solubility for a wide range of substrates.
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA), PyridineNeutralizes the HCl byproduct, driving the reaction forward.[2] Sterically hindered bases like DIPEA can be advantageous for sensitive substrates.
Stoichiometry Amine:Acyl Chloride:Base = 1:1.1:1.2A slight excess of the acyl chloride and base ensures complete consumption of the often more valuable amine.
Temperature 0 °C to Room TemperatureInitial cooling mitigates the exothermic reaction; subsequent warming to room temperature ensures completion.[]
Reaction Time 1-4 hoursTypically rapid, but dependent on the nucleophilicity of the amine. Monitor by TLC or LC-MS.

Visualization of the Experimental Workflow

Amide_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Workup & Isolation cluster_purification Purification Reactants Amine + Anhydrous DCM Base Add Tertiary Amine Base Reactants->Base Cooling Cool to 0 °C Base->Cooling AcylChloride Add this compound (dropwise) Cooling->AcylChloride Stir Stir at RT (1-4h) AcylChloride->Stir Quench Quench with NaHCO₃(aq) Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash (HCl, NaHCO₃, Brine) Extract->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Column Chromatography or Recrystallization Dry->Purify Product Pure N-Substituted 3-Methylfuran-2-carboxamide Purify->Product

Caption: Workflow for the synthesis of N-substituted-3-methylfuran-2-carboxamides.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Hydrolysis of the acyl chloride. 3. Amine is not sufficiently nucleophilic.1. Extend reaction time or gently warm the mixture. 2. Ensure all glassware is dry and use anhydrous solvents. 3. For weakly nucleophilic amines (e.g., anilines), consider adding a catalyst like DMAP (4-dimethylaminopyridine) or increasing the reaction temperature.[]
Side Product Formation 1. Diacylation of primary amines. 2. Reaction with solvent or impurities.1. Use a slight excess of the amine relative to the acyl chloride. 2. Use high-purity, anhydrous solvents.
Difficult Purification 1. Excess tertiary amine or its salt co-eluting with the product. 2. Product is highly polar.1. Ensure thorough aqueous workup, including the acid wash step. 2. Modify the mobile phase for column chromatography (e.g., add a small percentage of methanol to DCM).

Safety Precautions

This compound, like all acyl chlorides, is a corrosive and moisture-sensitive compound that requires careful handling.[5][9]

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9][11]

  • Reactivity: Acyl chlorides react violently with water and other protic solvents, releasing corrosive HCl gas.[5][9] Avoid all contact with moisture.

  • Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from incompatible materials such as water, alcohols, and bases.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Quench small residual amounts carefully with a suitable alcohol (e.g., isopropanol) before neutralization and disposal.

By adhering to this detailed protocol and the associated safety guidelines, researchers can effectively and safely utilize this compound for the synthesis of a diverse range of amide-containing molecules for applications in research, discovery, and development.

References

Protocol for the Acylation of Primary Amines with 3-Methylfuran-2-carbonyl Chloride: Synthesis of N-Substituted 3-Methylfuran-2-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive technical guide for the synthesis of N-substituted 3-methylfuran-2-carboxamides through the acylation of primary amines with 3-methylfuran-2-carbonyl chloride. Furan-2-carboxamides are significant scaffolds in medicinal chemistry and drug discovery, exhibiting a range of biological activities, including antibiofilm properties.[1] This guide details the underlying reaction mechanism, a robust step-by-step experimental protocol, critical safety precautions, and a troubleshooting guide to support researchers in achieving successful and reproducible outcomes. The methodologies described herein are grounded in established principles of organic synthesis and are designed to be adaptable for a diverse range of primary amine substrates.

Scientific Principle: The Nucleophilic Acyl Substitution Mechanism

The reaction between this compound and a primary amine is a classic example of nucleophilic acyl substitution.[2][3] The high reactivity of the acyl chloride is driven by the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. This creates a highly electrophilic (electron-deficient) carbonyl carbon, making it susceptible to attack by nucleophiles.[4]

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the carbonyl π-bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.[3][4][5]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being a good leaving group, is expelled.[5][6]

  • Deprotonation: The resulting protonated amide is then deprotonated by a base. In the absence of an auxiliary base, a second equivalent of the primary amine starting material serves this role. This neutralization step forms the final N-substituted amide product and the hydrochloride salt of the base.[6][7]

Reaction Mechanism Diagram

Experimental_Workflow Figure 2: General Experimental Workflow Setup 1. Reaction Setup (Flask, Inert Gas, 0°C) Reagents 2. Add Amine, Base, & Anhydrous Solvent Setup->Reagents Addition 3. Dropwise Addition of This compound Reagents->Addition React 4. Stir at RT (Monitor by TLC) Addition->React Workup 5. Aqueous Work-up & Extraction React->Workup Purify 6. Dry & Concentrate Workup->Purify Final 7. Flash Chromatography Purification Purify->Final Troubleshooting_Guide Figure 3: Troubleshooting Logic Problem Problem Observed LowYield Low or No Yield Problem->LowYield SideProducts Multiple Spots on TLC (Side Products) Problem->SideProducts PurificationIssue Purification Difficulty Problem->PurificationIssue Cause_Hydrolysis Cause: Hydrolyzed Acyl Chloride LowYield->Cause_Hydrolysis Cause_Base Cause: Insufficient Base LowYield->Cause_Base Cause_Reagents Cause: Impure Reagents/Solvents LowYield->Cause_Reagents Cause_Temp Cause: Reaction Temp Too High SideProducts->Cause_Temp Cause_Stoich Cause: Incorrect Stoichiometry SideProducts->Cause_Stoich Cause_Salt Cause: Amine Salt Precipitation PurificationIssue->Cause_Salt Cause_Polarity Cause: Similar Polarity of Product & Starting Material PurificationIssue->Cause_Polarity Sol_Anhydrous Solution: Use fresh acyl chloride. Ensure anhydrous conditions. Cause_Hydrolysis->Sol_Anhydrous Sol_Base Solution: Use 1.1-1.5 eq. of base (e.g., Triethylamine). Cause_Base->Sol_Base Sol_Reagents Solution: Use purified reagents and freshly dried solvents. Cause_Reagents->Sol_Reagents Sol_Temp Solution: Maintain 0°C during acyl chloride addition. Cause_Temp->Sol_Temp Sol_Stoich Solution: Use 1.0-1.1 eq. of acyl chloride relative to the limiting amine. Cause_Stoich->Sol_Stoich Sol_Workup Solution: Perform thorough aqueous work-up (acid/base washes). Cause_Salt->Sol_Workup Sol_Chroma Solution: Optimize chromatography (slow gradient, different solvent system). Cause_Polarity->Sol_Chroma

References

Synthesis of Bioactive Compounds Using 3-Methylfuran-2-carbonyl chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furan Moiety as a Privileged Scaffold in Medicinal Chemistry

The furan nucleus is a cornerstone in the architecture of numerous biologically active compounds.[1][2] Its presence in a molecule can significantly influence pharmacokinetic and pharmacodynamic properties, often conferring a range of therapeutic effects, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities.[2][3][4] The versatility of the furan ring, coupled with its susceptibility to a variety of chemical transformations, makes it an attractive starting point for the synthesis of novel therapeutic agents.[5] 3-Methylfuran-2-carbonyl chloride, in particular, serves as a highly reactive and versatile building block for the introduction of the 3-methylfuran-2-carboxamide moiety into a diverse range of molecular scaffolds. The methyl group at the 3-position can provide steric and electronic effects that may enhance biological activity or selectivity.

This guide provides a comprehensive overview of the application of this compound in the synthesis of bioactive compounds, with a focus on the preparation of novel amide derivatives. Detailed protocols, safety considerations, and an exploration of the underlying chemical principles are presented to aid researchers in drug discovery and development.

Core Chemistry: The Acylation of Amines with this compound

The primary and most direct application of this compound in the synthesis of bioactive compounds is through its reaction with primary and secondary amines to form the corresponding N-substituted amides.[6] This nucleophilic acyl substitution reaction is a robust and high-yielding transformation, making it ideal for the creation of compound libraries for biological screening.

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A base is typically added to neutralize the hydrochloric acid byproduct.[6]

Amide Synthesis Mechanism reagents This compound + R-NH2 (Amine) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product N-substituted-3-methylfuran-2-carboxamide intermediate->product Elimination of Cl- byproduct HCl intermediate->byproduct Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification amine Dissolve Arylamine and Triethylamine in DCM acyl_chloride Add this compound dropwise at 0°C amine->acyl_chloride stir Stir at Room Temperature (Monitor by TLC) acyl_chloride->stir wash_hcl Wash with 1M HCl stir->wash_hcl wash_bicarb Wash with sat. NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography

References

Application Notes & Protocols: 3-Methylfuran-2-carbonyl Chloride in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methylfuran-2-carbonyl chloride is a versatile heterocyclic building block that has garnered significant interest in medicinal chemistry. Its unique structural features—a furan ring, a reactive acyl chloride, and a methyl group—provide a valuable scaffold for the synthesis of novel bioactive molecules. This guide provides an in-depth exploration of its applications, from its role as a key intermediate in forming essential pharmacophoric linkages to its utility as a starting fragment in fragment-based drug discovery (FBDD). Detailed, field-proven protocols for its use in amide and ester synthesis are presented, complete with expert insights into the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

The Strategic Value of this compound in Drug Design

This compound (C₆H₅ClO₂) is a substituted furan derivative distinguished by a highly reactive acyl chloride group at the 2-position and a methyl group at the 3-position.[1][2] This specific arrangement of functional groups makes it a powerful tool for medicinal chemists.

  • The Furan Core: The furan ring is a common motif in natural products and pharmaceuticals.[3] It often serves as a bioisostere for phenyl rings, offering a similar size and shape but with different electronic properties and metabolic profiles. Its heteroaromatic nature can facilitate key hydrogen bonding interactions with biological targets.

  • The Acyl Chloride Handle: As a reactive acyl halide, this group is an excellent electrophile for forging stable covalent bonds, most notably amides and esters.[4][5] These linkages are fundamental to the structure of countless drug molecules. The high reactivity of the acyl chloride allows these coupling reactions to proceed under mild conditions, which is crucial when working with complex, sensitive substrates.[4]

  • The Methyl Group Modifier: The methyl group at the 3-position is not merely a passive substituent. It influences the molecule's electronics and sterics, potentially fine-tuning the binding affinity of its derivatives to a target protein. It can also block a potential site of metabolism, thereby improving the pharmacokinetic profile of the final compound.

Physicochemical Properties for Drug Discovery

The properties of this compound align well with the principles of fragment-based drug discovery (FBDD), which favors small, low-complexity molecules as starting points.[6][7]

PropertyValueSource
Molecular Formula C₆H₅ClO₂[1]
Molecular Weight 144.56 g/mol [2]
IUPAC Name This compound[1]
CAS Number 22601-06-5[2]
Predicted XlogP 2.2[8]

These values fall within the "Rule of Three" guidelines often used for fragment libraries (MW < 300 Da, LogP < 3), making this compound an ideal starting point for building more complex lead candidates.[6][9]

Core Application: A Versatile Reagent for Bioactive Molecule Synthesis

The primary utility of this compound lies in its ability to readily couple with nucleophiles. This section details the protocols for the two most critical transformations in medicinal chemistry: amide bond formation and esterification.

Amide Bond Formation: The Peptide Mimic

The amide bond is the cornerstone of peptides and proteins and is present in a vast number of blockbuster drugs, such as Atorvastatin. The reaction of this compound with a primary or secondary amine provides a direct and efficient route to 3-methylfuran-2-carboxamides.

This protocol details a representative amide coupling reaction.

Step 1: Reagent Preparation and Setup

  • To a dry, nitrogen-flushed 50 mL round-bottomed flask equipped with a magnetic stir bar, add benzylamine (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).

  • Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA).

  • Cool the flask to 0 °C in an ice bath.

Expert Insight: Anhydrous (dry) conditions are critical. Acyl chlorides react readily with water, which would hydrolyze the starting material to the less reactive carboxylic acid. The use of a non-nucleophilic base is essential to scavenge the HCl byproduct generated during the reaction, which would otherwise form a non-reactive ammonium salt with the starting amine.[10]

Step 2: Addition of Acyl Chloride

  • In a separate dry vial, dissolve this compound (1.1 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes using a syringe.

Expert Insight: Slow, dropwise addition is crucial for controlling the exotherm of the reaction and preventing the formation of side products. Maintaining a low temperature helps to ensure selectivity and stability of the reactants.

Step 3: Reaction and Monitoring

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The product should have a different Rf value than the starting amine.

Step 4: Work-up and Purification

  • Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[11]

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Step 5: Characterization

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Amine Amine (R-NH2) in Anhydrous Solvent ReactionMix Combine at 0°C, then warm to RT Amine->ReactionMix Base Non-nucleophilic Base (e.g., TEA) Base->ReactionMix AcylChloride This compound in Anhydrous Solvent AcylChloride->ReactionMix Add Dropwise TLC Monitor by TLC ReactionMix->TLC Workup Aqueous Work-up (Quench, Extract, Dry) TLC->Workup Reaction Complete Chroma Column Chromatography Workup->Chroma Product Pure Amide Product Chroma->Product

Caption: Workflow for a typical amidation reaction.

Esterification: Crafting Prodrugs and Bioisosteres

Esterification is another key transformation, often used to create prodrugs that improve a compound's solubility or bioavailability. The reaction of this compound with an alcohol proceeds readily, typically in the presence of a base.[5]

Step 1: Reagent Preparation and Setup

  • To a dry, nitrogen-flushed 50 mL round-bottomed flask, add benzyl alcohol (1.0 eq) and anhydrous DCM (0.2 M).

  • Add a suitable base, such as pyridine or TEA (1.2 eq).

  • Cool the flask to 0 °C in an ice bath.

Expert Insight: While strong non-nucleophilic bases like TEA work well, pyridine is often an excellent choice as it serves as both a base and a nucleophilic catalyst, accelerating the reaction. As with amidation, anhydrous conditions are paramount.

Step 2: Addition of Acyl Chloride

  • Dissolve this compound (1.1 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred alcohol solution at 0 °C. A vigorous reaction may be observed.[5]

Step 3: Reaction and Monitoring

  • Allow the mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction's completion via TLC.

Step 4: Work-up and Purification

  • Quench the reaction with dilute HCl (e.g., 1M) to neutralize the base.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with saturated NaHCO₃ solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude ester using flash column chromatography.

Step 5: Characterization

  • Confirm the product's identity and purity via NMR and MS analysis.

G cluster_amide Amidation cluster_ester Esterification reagent This compound amine Nucleophile: Primary/Secondary Amine reagent->amine alcohol Nucleophile: Alcohol reagent->alcohol amide Product: N-Substituted Amide amine->amide Forms C-N bond ester Product: Ester alcohol->ester Forms C-O bond

Caption: Key coupling reactions of the title compound.

Application in Fragment-Based Drug Discovery (FBDD)

FBDD has emerged as a powerful and efficient strategy for identifying high-quality lead compounds.[7] It involves screening libraries of small molecules ("fragments") to find those that bind weakly but efficiently to a biological target. These initial hits then serve as starting points for chemical elaboration to build high-affinity ligands.[12]

3-Methylfuran as a High-Quality Fragment

The 3-methylfuran core is an excellent candidate for an FBDD campaign:

  • Low Molecular Weight: At under 150 g/mol , it easily adheres to the "Rule of Three".[9]

  • Defined Vectors for Growth: The acyl chloride at the 2-position provides a clear, reliable, and synthetically tractable point for "fragment growing".[12] By reacting it with a library of amines or alcohols, chemists can rapidly explore the chemical space around the initial fragment hit and build structure-activity relationships (SAR).

  • Favorable Physicochemical Properties: The furan ring offers a balance of polarity and lipophilicity, which can be crucial for achieving good drug-like properties.

FBDD Workflow Example

The following workflow illustrates how this compound could be used to develop an inhibitor for a hypothetical protein kinase.

FBDD_Workflow cluster_screening Phase 1: Hit Identification cluster_elaboration Phase 2: Hit-to-Lead cluster_optimization Phase 3: Lead Optimization Fragment 3-Methylfuran Core (from a related, stable precursor) Screening Biophysical Screen (e.g., X-ray, SPR) Fragment->Screening Hit Fragment Hit Identified (Weak Binding Confirmed) Screening->Hit Binding Pose Obtained Synthesis Synthesize Library using This compound + Diverse Amines Hit->Synthesis Growth Vector Identified at C2 Assay In Vitro Potency Assay Synthesis->Assay SAR Establish SAR Assay->SAR Lead Potent Lead Compound (e.g., IC50 < 1 µM) SAR->Lead Potency Improved PK_PD Optimize ADME/PK Properties Lead->PK_PD Candidate Preclinical Candidate PK_PD->Candidate

References

Application Notes & Protocols: Esterification of Alcohols with 3-Methylfuran-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

The furan scaffold is a privileged heterocycle in medicinal chemistry, agrochemicals, and materials science. Esters derived from 3-methylfuran-2-carboxylic acid, in particular, are valuable synthetic intermediates and target molecules.[1] The conversion of a carboxylic acid to an ester via its acyl chloride derivative is a robust and widely employed transformation in organic synthesis.[2][3] This method offers high reactivity and is often successful where other methods, such as the direct Fischer esterification, may fail, especially with thermally sensitive or sterically hindered substrates.[4][5]

This document provides a comprehensive guide for researchers on the esterification of various alcohols using 3-methylfuran-2-carbonyl chloride. It delves into the underlying reaction mechanisms, offers detailed, field-proven protocols for both standard and challenging substrates, and covers essential work-up, purification, and characterization techniques. The causality behind experimental choices is explained to empower scientists to adapt and troubleshoot these procedures effectively.

Reaction Mechanism and Theoretical Principles

The reaction of an alcohol with an acyl chloride, such as this compound, is a classic example of nucleophilic acyl substitution. The reaction proceeds vigorously, often at room temperature, to produce the corresponding ester and hydrogen chloride (HCl) gas.[2]

The Role of a Stoichiometric Base

The generation of HCl necessitates the use of a base to act as a scavenger. If left unneutralized, the acidic byproduct can lead to unwanted side reactions or degradation of acid-sensitive functional groups. Tertiary amines like pyridine or triethylamine (TEA) are commonly used for this purpose.[6]

Pyridine serves a dual role:

  • Acid Scavenger : It neutralizes the HCl produced, forming pyridinium hydrochloride.[7][8]

  • Nucleophilic Catalyst : Pyridine can attack the acyl chloride to form a highly reactive acylpyridinium salt, which is then more susceptible to attack by the alcohol.[8][9][10]

Catalysis with 4-(Dimethylamino)pyridine (DMAP)

For less reactive or sterically hindered alcohols, the reaction rate can be significantly sluggish. In these cases, a catalytic amount (typically 1-5 mol%) of 4-(Dimethylamino)pyridine (DMAP) is a highly effective acyl-transfer catalyst.[11][12] The enhanced nucleophilicity of the DMAP nitrogen atom, compared to pyridine or the alcohol, allows it to rapidly attack the acyl chloride.[11] This forms a resonance-stabilized 1-acyl-4-dimethylaminopyridinium intermediate. This "active ester" is exceptionally reactive and is readily attacked by the alcohol to form the desired product, regenerating the DMAP catalyst in the process.[13][14][15] When using catalytic DMAP, a stoichiometric amount of a non-nucleophilic base like triethylamine is still required to scavenge the HCl.

G

Reagents, Solvents, and Equipment

Reagent and Solvent Data
Reagent/SolventFormulaMW ( g/mol )CAS No.Key Hazards
This compoundC₆H₅ClO₂144.5622601-06-5Corrosive, moisture-sensitive[16][17][18]
Generic Alcohol (e.g., Ethanol)C₂H₅OH46.0764-17-5Flammable
PyridineC₅H₅N79.10110-86-1Flammable, toxic, unpleasant odor[7]
Triethylamine (TEA)(C₂H₅)₃N101.19121-44-8Flammable, corrosive
4-(Dimethylamino)pyridine (DMAP)C₇H₁₀N₂122.171122-58-3Toxic
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Volatile, suspected carcinogen[10]
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Flammable, irritant
Saturated aq. NaHCO₃NaHCO₃84.01144-55-8Non-hazardous
Anhydrous Na₂SO₄ / MgSO₄Na₂SO₄ / MgSO₄142.04 / 120.377757-82-6 / 7487-88-9Hygroscopic
Required Equipment
  • Round-bottom flasks (oven-dried)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

  • Syringes and needles

  • Addition funnel (optional, for larger scale)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Chromatography equipment (optional, for purification)

Experimental Protocols

Critical Prerequisite: Acyl chlorides are highly sensitive to moisture.[6] All glassware must be thoroughly oven- or flame-dried before use, and anhydrous solvents should be employed. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

G start Setup Dry Glassware under Inert Atmosphere dissolve Dissolve Alcohol, Base (and DMAP if used) in Anhydrous Solvent start->dissolve cool Cool Reaction Mixture to 0 °C dissolve->cool add Add Acyl Chloride Solution Dropwise cool->add react Allow to Warm to RT and Stir (Monitor by TLC) add->react quench Quench Reaction (e.g., with Water or MeOH) react->quench extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer (Acid, Base, Brine) extract->wash dry Dry over Na₂SO₄ & Filter wash->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate purify Purify Crude Product (e.g., Chromatography) concentrate->purify end Characterize Pure Ester purify->end

Protocol 1: Standard Esterification with Pyridine

This protocol is suitable for primary and less hindered secondary alcohols.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the alcohol (1.0 eq.).

  • Reagent Addition: Under an inert atmosphere, add anhydrous pyridine (2.0-3.0 eq.) via syringe. If the alcohol is a solid, dissolve it in a minimal amount of anhydrous dichloromethane (DCM) before adding the pyridine.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This mitigates the exothermicity of the initial reaction.

  • Acyl Chloride Addition: Dissolve this compound (1.1 eq.) in a small volume of anhydrous DCM. Add this solution dropwise to the stirring alcohol/pyridine mixture over 5-10 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. The formation of a precipitate (pyridinium hydrochloride) is typically observed.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Work-up: Proceed to the work-up and purification section (Part 5).

Protocol 2: DMAP-Catalyzed Esterification for Hindered Substrates

This protocol is recommended for sterically hindered secondary or tertiary alcohols where Protocol 1 is sluggish.

  • Setup: To an oven-dried round-bottom flask with a stir bar, add the alcohol (1.0 eq.), triethylamine (TEA, 1.5 eq.), and DMAP (0.05 eq.).

  • Solvent: Under an inert atmosphere, add anhydrous DCM to dissolve the reagents (concentration typically 0.1-0.5 M with respect to the alcohol).

  • Cooling: Cool the mixture to 0 °C.

  • Acyl Chloride Addition: Add this compound (1.2 eq.), either neat or as a solution in DCM, dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. These reactions may require longer times (4-24 hours).

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Proceed to the work-up and purification section (Part 5).

Product Work-up and Purification

The goal of the work-up is to remove the amine hydrochloride salt, excess base, and any remaining water-soluble impurities.

  • Quenching: Dilute the reaction mixture with the extraction solvent (e.g., ethyl acetate or DCM).[19] Carefully quench any remaining acyl chloride by slowly adding water or methanol.

  • Transfer: Transfer the mixture to a separatory funnel.

  • Washing Sequence:

    • Wash the organic layer with 1 M HCl (2 x volume) to remove pyridine/TEA/DMAP.

    • Wash with saturated aqueous NaHCO₃ (2 x volume) to neutralize any remaining acid and remove the carboxylic acid that may have formed from hydrolysis of the acyl chloride.[20][21]

    • Wash with brine (1 x volume) to remove residual water.

  • Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), then filter to remove the drying agent.[19][22]

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: If the crude product is not sufficiently pure (as determined by NMR or TLC), purify it using standard techniques such as flash column chromatography on silica gel or distillation.

Product Characterization

Confirming the structure and purity of the final product is a critical final step.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the furan ring protons, the methyl group on the furan ring, and the protons of the alcohol moiety. The chemical shift of protons on the carbon bearing the oxygen will shift downfield upon esterification. Furan protons typically appear in the δ 7.0-7.8 ppm and δ 6.0-6.5 ppm regions.[23][24]

  • ¹³C NMR Spectroscopy: The carbon NMR will show a characteristic ester carbonyl peak in the δ 160-170 ppm range. The carbons of the furan ring typically appear between δ 110-160 ppm.[24][25]

  • FTIR Spectroscopy: The infrared spectrum should display a strong C=O stretching band for the ester at approximately 1720-1740 cm⁻¹ and C-O stretching bands in the 1100-1300 cm⁻¹ region.

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized ester, confirming the successful incorporation of the alcohol moiety.

Safety and Handling Precautions

Acyl chlorides are hazardous chemicals and must be handled with appropriate care. [26]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[26][27][28]

  • Engineering Controls: All manipulations involving this compound must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.[27][29] Ensure an eyewash station and safety shower are immediately accessible.[29]

  • Chemical Hazards: this compound is corrosive and causes severe skin burns and eye damage.[28] It reacts violently with water, releasing corrosive HCl gas.[26] It is also a lachrymator.

  • Handling: Use dry syringes and needles for transfers. Keep containers tightly sealed under an inert atmosphere.[26][29] Avoid contact with water, alcohols, and bases except under controlled reaction conditions.[27]

  • Waste Disposal: Unused or waste acyl chloride should be quenched carefully by slowly adding it to a stirred solution of sodium bicarbonate or a basic alcohol solution (e.g., isopropanol with sodium carbonate). Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Wet reagents/solvents/glassware. 2. Alcohol is too sterically hindered for conditions. 3. Insufficient reaction time.1. Ensure all materials are scrupulously dried. Use freshly opened or distilled anhydrous solvents. 2. Switch to Protocol 2 (DMAP-catalyzed). 3. Monitor by TLC and allow the reaction to proceed longer.
Incomplete Reaction 1. Insufficient acyl chloride. 2. Low reaction temperature.1. Use a slight excess of acyl chloride (1.1-1.2 eq.). 2. Ensure the reaction is allowed to stir at room temperature. Gentle warming (40 °C) can be attempted if substrates are stable.
Formation of 3-Methylfuran-2-carboxylic acid 1. Hydrolysis of the acyl chloride due to moisture.1. Re-check dryness of all equipment and reagents. This byproduct can be removed during the basic wash (NaHCO₃) in the work-up.
Difficult Purification 1. Co-elution of product with impurities. 2. Product is unstable on silica gel.1. Optimize chromatography solvent system. 2. Consider purification by distillation if the product is thermally stable, or use a different stationary phase (e.g., alumina).

References

Standard operating procedure for handling 3-Methylfuran-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for 3-Methylfuran-2-carbonyl chloride

Introduction

This compound (CAS No. 22601-06-5), also known as 3-Methyl-2-furoyl chloride, is a reactive acyl chloride derivative of furan.[1][2] Its high reactivity makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other complex molecules.[1][3] However, this reactivity also presents significant handling challenges. Acyl chlorides are notoriously sensitive to moisture and can react violently with water and other nucleophiles, releasing corrosive hydrogen chloride gas.[4][5]

This guide provides a detailed standard operating procedure (SOP) for the safe handling, use, storage, and disposal of this compound. The protocols outlined herein are designed to mitigate risks by explaining the causality behind each procedural step, ensuring a self-validating system of safety for researchers, scientists, and drug development professionals.

Hazard Identification and Chemical Profile

A thorough understanding of the chemical's properties is foundational to its safe handling. This compound is a corrosive compound that requires stringent safety controls.

PropertyValueSource(s)
CAS Number 22601-06-5[1][6][7]
Molecular Formula C₆H₅ClO₂[1][6]
Molecular Weight 144.55 g/mol [6]
Appearance Not explicitly stated; likely a liquidInferred
Density ~1.263 g/cm³ (Predicted)[8]
Primary Hazard Causes serious eye irritation (H319)[6][9]
Anticipated Hazards Corrosive, water-reactive, produces HCl gas[4][10][11]

GHS Hazard Statements:

  • H319: Causes serious eye irritation.[6][9]

  • Implied Hazards from Acyl Chloride Class: Based on the reactivity of the acyl chloride functional group, this compound should be treated as corrosive, causing severe skin burns and eye damage. It is also likely to be harmful if inhaled due to the release of HCl upon contact with moisture.[10][11][12]

The Chemistry of Reactivity: Why Caution is Critical

The primary driver for the stringent handling protocols for this compound is the reactivity of the acyl chloride functional group.

Mechanism of Hydrolysis: Acyl chlorides react readily with water in a vigorous, often exothermic, hydrolysis reaction.[5] The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon. This is followed by the elimination of a chloride ion, which then abstracts a proton to form hydrogen chloride (HCl), a corrosive gas.[5][13]

This reaction is the root cause of many of the hazards associated with this compound:

  • Corrosivity: The generation of HCl upon contact with moisture in the air or on skin and mucous membranes makes the compound highly corrosive.[11]

  • Incompatibility: The rapid reaction with nucleophiles makes it incompatible with a wide range of substances, including water, alcohols, amines, and bases.[14][15]

  • Pressure Buildup: If stored in a container that is not properly sealed or has moisture ingress, the generation of HCl gas can lead to a dangerous buildup of pressure.

Personal Protective Equipment (PPE): Your First Line of Defense

Due to the corrosive nature of this compound and its reaction byproducts, a comprehensive PPE ensemble is mandatory.[16][17]

  • Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[11][17] Standard safety glasses are insufficient as they do not protect against vapors and splashes. The primary GHS hazard is serious eye irritation, making this the most critical piece of PPE.[6][9]

  • Skin and Body Protection: A flame-resistant lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or a full chemical protective suit is recommended.[11][17]

  • Hand Protection: Use chemical-resistant gloves. Butyl rubber or nitrile gloves are generally recommended for handling corrosive and reactive chemicals.[17][18] Always check the glove manufacturer's compatibility chart. Never wear latex gloves.

  • Respiratory Protection: All handling of this compound must be performed inside a certified chemical fume hood to control vapor and HCl gas exposure.[11] If there is a potential for exposure above permissible limits, such as during a large spill, a full-face respirator with an acid gas cartridge is required.[11][17]

Experimental Protocols: A Step-by-Step Guide

This section details the standard operating procedure for handling this compound in a research laboratory setting.

Preparation and Workspace Setup

Causality: A prepared workspace minimizes the risk of accidental contact and ensures a swift response in case of an emergency.

  • Fume Hood Verification: Confirm that the chemical fume hood is operational and has a valid inspection sticker. The airflow should be unobstructed.

  • Clear Workspace: Ensure the fume hood is free of clutter and incompatible materials (e.g., bases, oxidizing agents, water sources).[14][19]

  • Assemble Materials: Place all necessary equipment (glassware, syringes, stir plates, reagents) inside the fume hood before introducing the this compound. Ensure all glassware is dry, either by oven-drying or flame-drying under an inert atmosphere.

  • Emergency Equipment: Locate the nearest safety shower, eyewash station, and fire extinguisher.[14][20] Ensure a spill kit appropriate for acid chlorides is immediately accessible.[21]

Handling and Dispensing Workflow

Causality: The high reactivity of acyl chlorides necessitates careful, deliberate actions to prevent exposure and uncontrolled reactions.[10]

  • Don PPE: Put on all required PPE as detailed in Section 3 before handling the reagent bottle.

  • Inert Atmosphere: If the reaction is moisture-sensitive, use an inert atmosphere (e.g., nitrogen or argon) for all transfers.[10]

  • Container Handling: Carefully open the container inside the fume hood. Be aware of potential pressure buildup.[20]

  • Liquid Transfer: Use a dry glass syringe or cannula for transferring the liquid. Avoid using plastic pipettes or syringes unless they are confirmed to be compatible with acyl chlorides.

  • Reaction Quenching: Acyl chloride reactions must be carefully quenched. This is typically done by slowly adding the reaction mixture to a quenching agent like water, an alcohol, or a basic solution, always with cooling.[15] The reverse addition can cause a violent, uncontrolled reaction.

  • Decontamination: Decontaminate any equipment that has come into contact with this compound. This can be done by rinsing with an appropriate solvent (e.g., dichloromethane) followed by a slow and careful quench of the rinsate with an alcohol like isopropanol.

Workflow for Handling this compound

G Workflow: Handling this compound cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Function prep2 Assemble Dry Glassware & Equipment prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 handle1 Don Full PPE prep3->handle1 handle2 Transfer Reagent Under Inert Atmosphere handle1->handle2 handle3 Perform Reaction in Fume Hood handle2->handle3 handle4 Carefully Quench Reaction handle3->handle4 clean1 Decontaminate Equipment handle4->clean1 clean2 Segregate & Label Waste clean1->clean2 clean3 Dispose via EHS Guidelines clean2->clean3

Caption: A logical workflow for the safe handling of this compound.

Storage and Waste Management

Storage

Causality: Improper storage can lead to degradation of the chemical, pressure buildup, and dangerous reactions with incompatible materials.

  • Dedicated Storage: Store this compound in a dedicated, ventilated corrosive-materials cabinet.[14]

  • Incompatibility: Segregate it from bases, oxidizing agents, alcohols, and any moisture-containing compounds.[14][19]

  • Container Integrity: Keep the container tightly sealed to prevent moisture ingress and the escape of corrosive vapors.[11] Use a secondary containment tray to mitigate leaks.[19]

  • Environment: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[11][22]

Waste Disposal

Causality: Acyl chloride waste is hazardous and must be neutralized before disposal to prevent reactions in the waste stream.

  • Waste Streams: Maintain separate, clearly labeled waste containers for:

    • Solid waste (contaminated gloves, paper towels).

    • Liquid organic waste.

  • Neutralization: Before disposal, any residual this compound should be quenched. Slowly add the waste material to a stirred, cooled solution of isopropanol or methanol to convert it to the less reactive ester.[15]

  • Labeling: All waste containers must be properly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive, Water-Reactive).

  • Collection: Dispose of all waste through your institution's Environmental Health and Safety (EHS) department according to local, state, and federal regulations.[12]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Spills

Causality: A rapid and appropriate response is necessary to contain the corrosive material and prevent exposure. Using water on an acyl chloride spill will exacerbate the situation by generating large amounts of HCl gas.[21]

  • Small Spill (<100 mL) inside a Fume Hood:

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with a dry absorbent material like Oil-Dri, vermiculite, or sand. DO NOT use water or sodium bicarbonate. [21]

    • Carefully sweep the absorbed material into a dry, sealable container.

    • Wipe the area with a dry cloth, then decontaminate with a cloth dampened with isopropanol.

    • Label the container as hazardous waste and dispose of it through EHS.

  • Large Spill (>100 mL) or any spill outside a Fume Hood:

    • Evacuate the laboratory immediately and alert others.[23][24]

    • Close the laboratory doors to confine the vapors.

    • Call emergency services and your institution's EHS department.[24]

    • Provide details about the spilled chemical, quantity, and location.

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

Emergency Response Flowchart

G Emergency Response Protocol cluster_spill Spill Response cluster_exposure Personnel Exposure start Incident Occurs (Spill or Exposure) spill_q Spill > 100mL or Outside Fume Hood? start->spill_q exp_type Exposure Type? start->exp_type spill_large EVACUATE LAB Call Emergency Services & EHS spill_q->spill_large Yes spill_small Contain with Dry Absorbent (e.g., Oil-Dri) NO WATER spill_q->spill_small No spill_cleanup Collect Waste Decontaminate Area spill_small->spill_cleanup exp_skin SKIN/HAIR CONTACT Remove Clothing Flush with Water for 15 min exp_type->exp_skin Skin exp_eye EYE CONTACT Flush at Eyewash for 15 min exp_type->exp_eye Eye exp_inhale INHALATION Move to Fresh Air exp_type->exp_inhale Inhalation seek_medical SEEK IMMEDIATE MEDICAL ATTENTION (Bring SDS) exp_skin->seek_medical exp_eye->seek_medical exp_inhale->seek_medical

Caption: Decision-making flowchart for spills and personnel exposure incidents.

Personnel Exposure
  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[11][23] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[9][11] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[9][11] Seek immediate medical attention.

For all exposure incidents, provide the Safety Data Sheet (SDS) for this compound to the responding medical personnel.

References

Application Notes & Protocols: The Strategic Use of 3-Methylfuran-2-carbonyl chloride in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract: The furan scaffold is a privileged heterocyclic motif integral to the design of numerous high-performance agrochemicals, particularly in the class of succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2][3] 3-Methylfuran-2-carbonyl chloride emerges as a critical and highly reactive building block for the facile introduction of this key structural unit. Its primary utility lies in the formation of robust carboxamide linkages through reaction with various amine nucleophiles, a cornerstone of modern pesticide synthesis.[4][5] This document provides an in-depth guide for research scientists on the core chemistry, safe handling, and strategic application of this compound, complete with detailed synthetic protocols and mechanistic insights.

The Reagent: Understanding this compound

This compound (MW: 144.55 g/mol , CAS: 22601-06-5) is an acyl chloride derivative of 3-methyl-2-furoic acid.[6] The high reactivity of the acyl chloride functional group makes it an exceptionally efficient acylating agent. This reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[7]

The primary reaction pathway involves a nucleophilic addition-elimination mechanism, where a nucleophile (typically an amine in agrochemical synthesis) attacks the carbonyl carbon, leading to the expulsion of the chloride ion as a leaving group and the formation of a new amide bond.[7]

Synthesis of the Reagent

While commercially available, this compound can be readily prepared in the laboratory from its parent carboxylic acid, 3-methyl-2-furoic acid.[8][9] The most common and efficient method involves treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions.[10][11] The use of thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.[10]

G cluster_reagents Reagents cluster_products Products reagent1 SOCl₂ (Thionyl Chloride) start 3-Methyl-2-furoic acid reagent1->start reagent2 Anhydrous Conditions reagent2->start product1 This compound product2 SO₂ (gas) product1->product2 Byproducts product3 HCl (gas) product1->product3 start->product1 Reaction

Caption: Synthesis of this compound from its parent acid.

Mandatory Safety & Handling Protocols

Acyl chlorides are hazardous reagents that demand strict adherence to safety protocols. Their high reactivity makes them incompatible with moisture, protic solvents, and bases under uncontrolled conditions.

HAZARD PROFILE:

  • Corrosive: Causes severe skin burns and eye damage.

  • Moisture Sensitive: Reacts vigorously with water, including atmospheric moisture, to produce corrosive hydrogen chloride (HCl) gas.[7] All reactions must be conducted under strictly anhydrous conditions.

  • Eye Irritant: Vapors and the compound itself cause serious eye irritation.[6][12]

  • Respiratory Irritant: Inhalation of vapors can cause respiratory irritation.

HANDLING PROTOCOL:

  • Work Area: All manipulations must be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves. Face shields are recommended when handling larger quantities.

  • Anhydrous Technique: Use oven-dried glassware assembled under an inert atmosphere (e.g., Nitrogen or Argon). Use septa and syringe techniques for liquid transfers.

  • Quenching: Slowly and carefully add excess reagent to a stirred, cooled solution of a weak base like sodium bicarbonate or an alcohol like isopropanol to quench before disposal.

  • Spill Management: Neutralize small spills with sodium bicarbonate. Absorb with an inert material (e.g., vermiculite) and dispose of as hazardous waste. For large spills, evacuate the area and contact safety personnel.

Core Application: Synthesis of Furan Carboxamide Agrochemicals

The premier application of this compound is the synthesis of N-substituted furan-2-carboxamides. This moiety is central to a class of fungicides that inhibit the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of pathogenic fungi.[1][2][13] The reaction is a nucleophilic acyl substitution where the amine acts as the nucleophile.

G reagent1 This compound intermediate Tetrahedral Intermediate reagent1->intermediate Nucleophilic Attack reagent2 Amine (R-NH₂) reagent2->intermediate product Furan Carboxamide (Target Agrochemical) intermediate->product Elimination of Cl⁻ byproduct HCl intermediate->byproduct base Base (e.g., Pyridine, Et₃N) base->reagent2 Activates/Scavenges HCl

Caption: General workflow for Furan Carboxamide synthesis.

General Protocol: Amide Coupling with an Aromatic Amine

This protocol details a standard procedure for the coupling of this compound with a generic aromatic amine, a common structural feature in SDHI fungicides.

Materials & Equipment:

  • Three-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Dropping funnel and condenser (with inert gas inlet)

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

  • Standard glassware for workup and purification

Reagents:

  • Aromatic Amine (e.g., 2-aminopyridine) (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous base (e.g., Pyridine or Triethylamine) (1.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

Step-by-Step Methodology:

  • Reaction Setup: Assemble the dry three-neck flask with a stirrer, dropping funnel, and condenser under a positive pressure of inert gas.

  • Reagent Preparation: In the flask, dissolve the aromatic amine (1.0 eq) and the anhydrous base (1.5 eq) in the chosen anhydrous solvent.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath. This is critical to control the exothermic reaction and prevent side product formation.

  • Acyl Chloride Addition: Dissolve this compound (1.1 eq) in a small amount of the anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 30-60 minutes. A precipitate (the hydrochloride salt of the base) will likely form.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting amine.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and dilute with more solvent if necessary.

    • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted acid chloride, and finally with brine.

  • Purification:

    • Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Case Study & Data: Synthesis of an SDHI Fungicide Analog

To illustrate the protocol, we consider the synthesis of a model compound, N-(4-chlorophenyl)-3-methylfuran-2-carboxamide. This structure contains the essential furan carboxamide core linked to a substituted aniline, mimicking commercial SDHI fungicides.

ParameterCondition / ReagentRationale
Amine 4-chloroaniline (1.0 eq)Represents a common aryl amine moiety in SDHIs.
Acyl Chloride This compound (1.1 eq)The key building block being investigated. A slight excess ensures complete reaction of the amine.
Solvent Anhydrous Dichloromethane (DCM)A good, inert solvent for both reactants that is easily removed.
Base Triethylamine (Et₃N) (1.5 eq)Acts as an acid scavenger for the HCl byproduct, driving the reaction to completion.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermicity; warming to RT ensures the reaction goes to completion.
Reaction Time 3 hoursTypically sufficient for this type of amide coupling.
Purification Recrystallization (Ethanol)Often effective for purifying solid amide products.
Expected Yield 85-95%Amide formations from acyl chlorides are generally high-yielding.

Mechanistic Target: The Succinate Dehydrogenase Complex

The fungicidal activity of many furan carboxamides arises from their ability to inhibit the succinate dehydrogenase (SDH) complex (also known as Complex II) in the fungal mitochondrial electron transport chain.[1][3] By binding to the ubiquinone-binding site (Q-site) of the SDH complex, these molecules block the oxidation of succinate to fumarate, thereby halting cellular respiration and ATP production, which is lethal to the fungus.[13]

cluster_SDH Mechanism of Inhibition ETC Electron Transport Chain Complex I Complex II (SDH) Complex III Complex IV SDH_Enzyme SDH Enzyme Succinate Succinate Succinate->SDH_Enzyme Binds to active site Fumarate Fumarate Inhibitor Furan Carboxamide (from this compound) Inhibitor->SDH_Enzyme BLOCKS BINDING SITE SDH_Enzyme->Fumarate Catalyzes oxidation

Caption: Inhibition of the SDH enzyme by a furan carboxamide fungicide.

Conclusion

This compound is a potent and versatile reagent for the synthesis of advanced agrochemicals. Its high reactivity, when managed with appropriate safety protocols, allows for the efficient and high-yield construction of furan carboxamides. This structural class remains a highly fertile ground for the discovery of novel fungicides, particularly those targeting the vital SDH enzyme complex. The protocols and insights provided herein serve as a foundational guide for researchers aiming to leverage this key building block in the development of next-generation crop protection solutions.

References

Introduction: The Significance of Furan Amides in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the One-Pot Synthesis of 3-Methylfuran-2-Carboxamides

The furan scaffold is a privileged heterocyclic motif integral to medicinal chemistry and drug discovery, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Specifically, 3-methylfuran-2-carboxamides represent a class of compounds with significant potential due to the furan ring's ability to engage in various intermolecular interactions with biological targets. The development of efficient, robust, and scalable synthetic routes to these molecules is paramount for accelerating research and development.

This application note provides a comprehensive guide to the one-pot synthesis of N-substituted amides starting from 3-Methylfuran-2-carbonyl chloride. This method leverages the high reactivity of the acyl chloride functional group to achieve clean and high-yielding amide bond formation in a single procedural step.[4][] We will delve into the underlying chemical principles, provide a detailed and validated experimental protocol, and offer expert insights into process optimization and troubleshooting.

Reaction Principle: Nucleophilic Acyl Substitution

The formation of an amide from an acyl chloride and a primary or secondary amine is a classic example of a nucleophilic acyl substitution reaction, often referred to as the Schotten-Baumann reaction.[4] Acyl chlorides are among the most reactive carboxylic acid derivatives, making them excellent substrates for amidation.[6]

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This breaks the carbonyl π-bond and forms a tetrahedral intermediate.

  • Intermediate Collapse: The tetrahedral intermediate is unstable. It collapses by reforming the carbonyl π-bond and expelling the most stable leaving group, which in this case is the chloride ion (Cl⁻).

A critical aspect of this reaction is the concurrent formation of hydrochloric acid (HCl).[7] The HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To drive the reaction to completion, a non-nucleophilic base (e.g., triethylamine, pyridine, or Diisopropylethylamine) must be added to scavenge the HCl as it is formed.[4][]

Caption: Reaction mechanism for amide formation.

Experimental Protocol

This protocol details a general, scalable procedure for the one-pot synthesis of a representative 3-Methylfuran-2-carboxamide.

Materials and Reagents
MaterialGradeSupplier ExampleNotes
This compound≥97%Sigma-AldrichHighly reactive, handle under inert gas. Corrosive and lachrymatory.
Primary or Secondary Amine (e.g., Aniline)Reagent GradeFisher ScientificSubstrate.
Triethylamine (TEA)≥99.5%, anhydrousAcros OrganicsNon-nucleophilic base. Must be dry.
Dichloromethane (DCM)Anhydrous, ≥99.8%VWR ChemicalsReaction solvent. Must be dry.
Hydrochloric Acid (HCl)1 M aqueous solutionJ.T. BakerFor aqueous workup.
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentEMD MilliporeFor aqueous workup.
Brine (Saturated NaCl solution)ACS ReagentLabChemFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeAlfa AesarDrying agent.
Nitrogen (N₂) or Argon (Ar) GasHigh PurityAirgasFor maintaining an inert atmosphere.

Step-by-Step Synthesis Procedure

Experimental Workflow setup 1. Setup & Inerting dissolve 2. Dissolve Amine & Base setup->dissolve Dry glassware add_acyl 3. Add Acyl Chloride (0 °C) dissolve->add_acyl In anhydrous DCM react 4. React at Room Temp add_acyl->react Stir under N₂ quench 5. Quench with Water react->quench Monitor by TLC extract 6. Aqueous Workup quench->extract Transfer to sep. funnel dry 7. Dry & Concentrate extract->dry Wash with HCl, NaHCO₃, Brine purify 8. Purify (Chromatography) dry->purify Dry organic layer (MgSO₄), filter, and evaporate

Caption: One-pot amide synthesis workflow.

  • Glassware Preparation: Ensure all glassware (round-bottom flask, addition funnel, magnetic stir bar) is oven-dried and cooled under a stream of nitrogen or argon gas. Assemble the apparatus and maintain it under a positive pressure of inert gas.

  • Reagent Preparation: In the reaction flask, dissolve the amine (1.0 eq., e.g., 0.93 g of aniline, 10 mmol) and triethylamine (1.2 eq., 1.67 mL, 12 mmol) in anhydrous dichloromethane (50 mL).

    • Scientist's Note: Using a slight excess of the base ensures complete neutralization of the HCl byproduct. Triethylamine is chosen as it is a non-nucleophilic, organic-soluble base that is easily removed during workup.

  • Acyl Chloride Addition: Cool the stirred amine solution to 0 °C using an ice-water bath. In a separate, dry syringe or addition funnel, prepare a solution of this compound (1.0 eq., 1.45 g, 10 mmol) in anhydrous dichloromethane (10 mL). Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.

    • Scientist's Note: The dropwise addition at 0 °C is crucial for controlling the exothermic reaction between the highly reactive acyl chloride and the amine, preventing side reactions and ensuring safety.[] A white precipitate of triethylammonium chloride will form immediately.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Workup - Quenching and Extraction: Upon completion, carefully quench the reaction by adding deionized water (30 mL). Transfer the mixture to a separatory funnel.

  • Aqueous Washes:

    • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove excess triethylamine.

    • Wash with saturated NaHCO₃ solution (2 x 30 mL) to remove any remaining acidic species.

    • Wash with brine (1 x 30 mL) to reduce the amount of dissolved water in the organic layer.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel or recrystallization, if applicable, to obtain the pure 3-methylfuran-2-carboxamide.

Expected Results and Characterization

The protocol is expected to provide good to excellent yields of the desired amide product. The physical state (solid or oil) and purification method will depend on the specific amine used.

Amine SubstrateProduct NameTypical YieldPhysical StateKey ¹H NMR Signal (δ, ppm)
AnilineN-phenyl-3-methylfuran-2-carboxamide85-95%White Solid~8.0 (s, 1H, -NH)
BenzylamineN-benzyl-3-methylfuran-2-carboxamide90-98%Off-white Solid~6.5 (t, 1H, -NH)
DiethylamineN,N-diethyl-3-methylfuran-2-carboxamide88-96%Pale Yellow OilN/A

Characterization Data (Hypothetical for N-phenyl-3-methylfuran-2-carboxamide):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.01 (s, 1H, NH), 7.60 (d, J=8.0 Hz, 2H), 7.42 (d, J=1.9 Hz, 1H), 7.35 (t, J=8.0 Hz, 2H), 7.12 (t, J=7.4 Hz, 1H), 6.35 (d, J=1.9 Hz, 1H), 2.38 (s, 3H).

  • IR (ATR, cm⁻¹): 3305 (N-H stretch), 1658 (C=O, Amide I), 1540 (N-H bend, Amide II).

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet reagents/solvent (hydrolysis of acyl chloride).2. Insufficient base.3. Inactive acyl chloride.1. Use freshly dried, anhydrous solvent and reagents. Run the reaction under a strict inert atmosphere.2. Increase the amount of base to 1.5 equivalents.3. Check the quality of the starting acyl chloride; it can degrade upon storage.
Multiple Products/Spots on TLC 1. Reaction temperature was too high.2. Amine is a poor nucleophile and reacts slowly.1. Maintain 0 °C during addition and do not let the reaction exotherm excessively.2. For less reactive amines (e.g., sterically hindered or electron-poor anilines), increase reaction time or gently heat to 40 °C after initial addition.
Product Contaminated with Triethylammonium Chloride Incomplete removal during aqueous workup.Ensure thorough washing with 1 M HCl and deionized water. The salt is highly water-soluble and should be easily removed.

Safety Precautions

  • This compound is corrosive, a lachrymator, and reacts violently with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dichloromethane (DCM) is a volatile and suspected carcinogen. Handle only in a fume hood.

  • Triethylamine is flammable and has a strong, unpleasant odor.

  • The reaction is exothermic, especially during the addition of the acyl chloride. Proper temperature control is essential.

Conclusion

This application note outlines a reliable and efficient one-pot protocol for the synthesis of 3-methylfuran-2-carboxamides from the corresponding acyl chloride. The method is characterized by its simplicity, rapid reaction times, and high yields. By understanding the underlying mechanism and potential pitfalls, researchers can readily adapt this procedure for a wide range of primary and secondary amines, facilitating the exploration of this important class of molecules in drug discovery and materials science.

References

Application Notes and Protocols for 3-Methylfuran-2-carbonyl chloride in Parallel Synthesis Workflows

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 3-methylfuran-2-carbonyl chloride in parallel synthesis workflows. The focus is on the generation of diverse amide libraries, a cornerstone of modern drug discovery. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols for solution-phase parallel synthesis, and discuss appropriate work-up and purification strategies. The unique properties of the 3-methylfuran scaffold and its potential contributions to drug-like properties will also be explored.

Introduction: The Strategic Advantage of the 3-Methylfuran Scaffold in Drug Discovery

The furan ring system is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs and bioactive molecules[1]. Its utility stems from its ability to act as a bioisostere for phenyl rings, offering modulated steric and electronic properties that can enhance drug-receptor interactions and improve metabolic stability[2]. The introduction of a methyl group at the 3-position of the furan ring, as in this compound, provides an additional vector for chemical space exploration. This seemingly subtle modification can significantly influence the molecule's conformation, lipophilicity, and metabolic profile, making it a valuable building block for generating novel chemical entities.

Parallel synthesis has emerged as a powerful strategy to accelerate the drug discovery process by enabling the simultaneous synthesis of large numbers of compounds[3]. By combining the unique structural features of this compound with the efficiency of parallel synthesis, researchers can rapidly generate focused libraries of amides for high-throughput screening and structure-activity relationship (SAR) studies.

Physicochemical Properties of this compound

A thorough understanding of the reagent's properties is crucial for successful reaction design.

PropertyValueSource
Molecular Formula C₆H₅ClO₂--INVALID-LINK--[4]
Molecular Weight 144.55 g/mol --INVALID-LINK--[4]
IUPAC Name This compound--INVALID-LINK--[4]
CAS Number 22601-06-5--INVALID-LINK--[4]
Appearance Not specified, likely a liquid or low-melting solidGeneral knowledge
Reactivity Highly reactive acylating agent, sensitive to moisture and nucleophiles. The furan ring is sensitive to strong acids.[5]General knowledge

The Core Reaction: Amide Bond Formation

The primary application of this compound in this context is the acylation of primary and secondary amines to form the corresponding amides. This reaction is typically rapid and high-yielding.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate collapses, expelling a chloride ion as the leaving group. A base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

G cluster_reactants Reactants cluster_intermediates Reaction Intermediate cluster_products Products 3-Methylfuran-2-carbonyl_chloride This compound Tetrahedral_Intermediate Tetrahedral Intermediate 3-Methylfuran-2-carbonyl_chloride->Tetrahedral_Intermediate Nucleophilic Attack Amine Primary or Secondary Amine (R-NH2) Amine->Tetrahedral_Intermediate Amide_Product 3-Methylfuran-2-carboxamide Derivative Tetrahedral_Intermediate->Amide_Product Chloride Elimination HCl HCl Protonated_Base Protonated_Base HCl->Protonated_Base Neutralization Base Base (e.g., DIEA) Base->Protonated_Base

Caption: Mechanism of amide bond formation.

Parallel Synthesis Workflow: A Step-by-Step Guide

This section outlines a detailed protocol for the solution-phase parallel synthesis of a 96-compound amide library using this compound in a 96-well plate format.

G Start Start: Design Library Reagent_Prep Reagent Preparation: - Stock solutions of acyl chloride, amines, and base Start->Reagent_Prep Reaction_Setup Reaction Setup (96-well plate): - Dispense amine solutions - Add base - Add acyl chloride solution Reagent_Prep->Reaction_Setup Reaction Reaction: - Seal plate and shake at room temperature Reaction_Setup->Reaction Workup Aqueous Work-up: - Quench reaction - Liquid-liquid extraction Reaction->Workup Purification Purification: - High-throughput preparative HPLC-MS Workup->Purification Analysis Analysis: - LC-MS and ¹H NMR of selected compounds Purification->Analysis End End: Compound Library Analysis->End

Caption: Parallel amide synthesis workflow.

Materials and Equipment
  • Reagents:

    • This compound

    • A diverse library of primary and secondary amines (e.g., from Enamine's building block collection)[6]

    • N,N-Diisopropylethylamine (DIEA) or triethylamine (TEA)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous sodium sulfate or magnesium sulfate

  • Equipment:

    • 96-well reaction block or deep-well plates

    • Multichannel pipette or automated liquid handler

    • Plate shaker/orbital shaker

    • Plate sealer

    • Centrifuge with plate rotor

    • High-throughput preparative HPLC-MS system

    • LC-MS for analysis

    • NMR spectrometer

Experimental Protocol

Note: All operations should be performed in a well-ventilated fume hood. Acyl chlorides are corrosive and moisture-sensitive.

1. Reagent Stock Solution Preparation:

  • This compound solution (0.2 M): In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the appropriate amount of this compound in anhydrous DCM to achieve a final concentration of 0.2 M.

  • Amine Solutions (0.2 M): Prepare individual stock solutions of each amine from your library in anhydrous DCM at a concentration of 0.2 M in separate, labeled vials or a 96-well plate.

  • Base Solution (0.6 M): Prepare a solution of DIEA in anhydrous DCM at a concentration of 0.6 M.

2. Reaction Setup (in a 96-well deep-well plate):

  • To each well of the 96-well plate, add 250 µL of the corresponding 0.2 M amine solution (0.05 mmol, 1.0 equivalent) using a multichannel pipette or automated liquid handler.

  • To each well, add 100 µL of the 0.6 M DIEA solution (0.06 mmol, 1.2 equivalents).

  • Seal the plate and briefly shake to mix.

  • Carefully add 250 µL of the 0.2 M this compound solution (0.05 mmol, 1.0 equivalent) to each well.

3. Reaction:

  • Seal the reaction plate securely.

  • Place the plate on an orbital shaker and agitate at room temperature for 2-4 hours . The reaction progress can be monitored by taking a small aliquot from a representative well and analyzing it by LC-MS.

4. Work-up:

  • Once the reaction is complete, add 500 µL of saturated aqueous sodium bicarbonate solution to each well to quench the reaction and neutralize any remaining acid.

  • Seal the plate and shake vigorously for 5 minutes.

  • Centrifuge the plate to separate the aqueous and organic layers.

  • Carefully remove the aqueous (lower) layer using a multichannel pipette.

  • Add 500 µL of brine to each well, seal, and shake for 2 minutes.

  • Centrifuge and remove the aqueous layer.

  • The remaining organic layer in each well contains the desired amide product.

Purification

For a library of compounds intended for biological screening, high purity is essential. High-throughput preparative HPLC-MS is the method of choice for parallel purification[7].

  • Method: Reversed-phase HPLC using a C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of formic acid or trifluoroacetic acid as a modifier.

  • Fraction Collection: Mass-triggered fraction collection ensures that only the compound with the correct molecular weight is collected, significantly improving the purity of the final library.

Analysis and Quality Control
  • LC-MS: Analyze an aliquot of each purified compound to confirm its identity (molecular weight) and purity (typically >95%).

  • ¹H NMR: For a representative subset of the library (e.g., 5-10%), obtain ¹H NMR spectra to confirm the structure of the amide products.

Causality and Experimental Choices

  • Choice of Base: DIEA is a non-nucleophilic hindered base, which prevents it from competing with the primary/secondary amine in reacting with the acyl chloride.

  • Solvent Selection: Anhydrous DCM or THF are excellent choices as they are relatively inert and effectively solubilize the reactants.

  • Stoichiometry: A slight excess of the base is used to ensure complete neutralization of the HCl byproduct. Using the acyl chloride and amine in a 1:1 ratio is generally optimal for maximizing yield and minimizing purification challenges.

  • Aqueous Work-up: The sodium bicarbonate wash removes excess acid, while the brine wash helps to remove water from the organic layer.

  • Purification Method: For parallel synthesis, where individual column chromatography for each compound is impractical, preparative HPLC-MS offers a robust and automated solution for achieving high purity.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conversion - Inactive amine (e.g., sterically hindered or electron-deficient) - Moisture contamination deactivating the acyl chloride- Increase reaction time or temperature (e.g., 40 °C) - Ensure all reagents and solvents are strictly anhydrous
Multiple Products - Reaction with di-functional amines - Side reactions of the furan ring- Use mono-functional amines or protect other reactive groups - Avoid strongly acidic conditions during work-up
Poor Recovery after Purification - Compound instability on the HPLC column - Poor solubility of the product- Adjust HPLC conditions (e.g., use a different mobile phase modifier) - Analyze crude product to assess initial yield

Conclusion

This compound is a versatile and valuable building block for the construction of diverse amide libraries through parallel synthesis. The protocols and guidelines presented herein provide a solid foundation for researchers to efficiently generate high-quality compound libraries for hit identification and lead optimization in drug discovery programs. The combination of a privileged heterocyclic scaffold with the power of high-throughput synthesis offers a strategic advantage in the quest for novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 3-Methylfuran-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methylfuran-2-carbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile reagent. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help you navigate the intricacies of its use and achieve reliable, reproducible results.

Introduction to this compound

This compound (CAS No. 22601-06-5) is a valuable building block in organic synthesis, particularly in the preparation of novel pharmaceutical intermediates and complex molecules.[1][2] Its structure, featuring a furan ring substituted with a reactive acyl chloride and a methyl group, offers unique reactivity. However, the inherent characteristics of the furan moiety, such as its high reactivity towards electrophiles and susceptibility to acid-catalyzed polymerization, can present challenges in optimizing reaction conditions.[3] This guide provides practical, experience-driven advice to overcome these common hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound in a user-friendly question-and-answer format.

Reagent Handling and Stability

Q1: My this compound has a yellow or brownish tint. Is it still usable?

A1: A slight yellow tint may not significantly impact your reaction, but a distinct brown color often indicates decomposition, likely due to hydrolysis from exposure to atmospheric moisture. Acyl chlorides are highly reactive towards water, leading to the formation of the corresponding carboxylic acid (3-methylfuran-2-carboxylic acid) and hydrochloric acid.[4][5][6] To confirm the purity, it is advisable to analyze the material by ¹H NMR. If significant hydrolysis has occurred, you may consider purification by distillation under reduced pressure or preparing a fresh batch. For optimal results, always use a freshly opened bottle or a properly stored (under inert atmosphere, refrigerated) reagent.

Q2: What are the best practices for storing and handling this compound to prevent decomposition?

A2: Due to its sensitivity to moisture, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[7][8] It is recommended to store it in a cool, dry place, such as a refrigerator. When handling the reagent, work quickly and use dry glassware and syringes. A glove box or a nitrogen-purged Schlenk line is ideal for transferring the liquid to minimize exposure to air and humidity.

Reaction Optimization & Low Yields

Q3: I am getting a low yield in my Friedel-Crafts acylation reaction. What are the most likely causes?

A3: Low yields in Friedel-Crafts acylation with furan derivatives are a common issue.[9] The primary culprits are often related to the high reactivity of the furan ring and the choice of catalyst.

  • Catalyst Choice: Strong Lewis acids like aluminum chloride (AlCl₃) can be too harsh for the sensitive furan ring, leading to polymerization and other side reactions.[3] Consider using milder Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄), or solid acid catalysts like zeolites.[3][10][11]

  • Reaction Temperature: High temperatures can promote side reactions. It is often beneficial to start the reaction at a low temperature (e.g., 0 °C or even -78 °C) and then slowly warm it to room temperature.

  • Anhydrous Conditions: The presence of even trace amounts of water can deactivate the Lewis acid catalyst and hydrolyze the starting material.[9] Ensure all glassware is oven-dried and solvents are rigorously dried before use.

  • Stoichiometry of the Catalyst: Unlike many other catalytic reactions, Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because the product ketone can form a complex with the catalyst, rendering it inactive.[9]

Q4: My reaction is producing a dark, tarry substance instead of the desired product. What is happening and how can I prevent it?

A4: The formation of a dark, insoluble tar is a strong indication of furan polymerization.[3] Furans are known to polymerize under strongly acidic conditions. To mitigate this:

  • Use a Milder Catalyst: As mentioned above, switch to a less aggressive Lewis acid.

  • Control the Temperature: Maintain a low reaction temperature to slow down the rate of polymerization.

  • Inverse Addition: Try adding the Lewis acid to the solution of the furan and the other reactant, rather than the other way around. This can help to keep the concentration of the highly reactive acylium ion low.

  • Solvent Choice: The choice of solvent can influence the outcome. Non-polar solvents like dichloromethane or 1,2-dichloroethane are commonly used. In some cases, more polar solvents like nitrobenzene can alter the product distribution, but they also need to be carefully dried.[12]

Side Reactions and Unexpected Products

Q5: I have isolated a product, but it's not the expected acylated furan. What other reactions could be occurring?

A5: Besides polymerization, other side reactions can lead to unexpected products.

  • Ring Opening: Under very harsh acidic conditions, the furan ring can undergo opening, leading to the formation of dicarbonyl compounds.

  • Diacylation: While the acyl group is deactivating, preventing polyacylation in many aromatic systems, highly activated substrates could potentially undergo a second acylation.[13][14]

  • Isomer Formation: Depending on the substrate in your acylation reaction, you might get a mixture of isomers. For instance, in the acylation of a substituted aromatic ring, you could obtain ortho, meta, and para products. The regioselectivity is influenced by the directing effects of the substituents on the aromatic ring and steric hindrance.

Q6: How can I confirm the structure of my product and identify any byproducts?

A6: Standard spectroscopic techniques are essential for structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the substitution pattern on the furan and any other aromatic rings in your product. For example, in 2-acetyl-3-methylfuran, you would expect to see characteristic signals for the methyl group, the acetyl methyl group, and the two furan protons.[15]

  • Infrared (IR) Spectroscopy: IR spectroscopy will show a strong absorption band for the carbonyl group (C=O) of the ketone, typically in the range of 1650-1700 cm⁻¹.

  • Mass Spectrometry (MS): MS will provide the molecular weight of your product and can offer clues about its structure through fragmentation patterns.

Optimized Experimental Protocols

The following is a general, yet detailed, protocol for a Friedel-Crafts acylation reaction using this compound. This should be adapted based on the specific substrate and scale of your reaction.

General Protocol for Friedel-Crafts Acylation of an Aromatic Compound

Materials:

  • This compound

  • Aromatic substrate (e.g., benzene, toluene, anisole)

  • Anhydrous Lewis acid (e.g., AlCl₃, SnCl₄, or BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (nitrogen or argon), add the aromatic substrate (1.0 eq.) and anhydrous DCM to an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Lewis Acid:

    • Carefully add the Lewis acid (1.1 eq.) to the cooled solution portion-wise, ensuring the temperature does not rise significantly.

  • Addition of Acyl Chloride:

    • Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel.

    • Add the acyl chloride solution dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture back to 0 °C and slowly quench it by carefully adding it to a beaker containing crushed ice and 1 M HCl.[16]

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[17]

Data Presentation

Table 1: Recommended Lewis Acids and Reaction Conditions for Furan Acylation

Lewis AcidRelative StrengthTypical ConditionsComments
AlCl₃Strong0 °C to RT, DCMProne to causing polymerization of furan. Use with caution.[3]
SnCl₄Moderate0 °C to RT, DCMA milder alternative to AlCl₃, often giving cleaner reactions.
BF₃·OEt₂Mild0 °C to RT, DCMA good choice for sensitive substrates to minimize side reactions.[3]
ZeolitesSolid AcidElevated temp.Can offer advantages in terms of recyclability and selectivity.[10]

Visualizations

Logical Workflow for Troubleshooting Low Yield in Friedel-Crafts Acylation

Troubleshooting_Low_Yield start Low Yield Observed check_conditions Review Reaction Conditions start->check_conditions check_reagents Assess Reagent Quality start->check_reagents check_workup Evaluate Workup & Purification start->check_workup anhydrous Anhydrous Conditions Ensured? check_conditions->anhydrous catalyst Catalyst Choice & Amount Optimal? check_conditions->catalyst temperature Temperature Profile Appropriate? check_conditions->temperature acyl_chloride_purity Acyl Chloride Purity Confirmed? check_reagents->acyl_chloride_purity substrate_purity Substrate Purity Adequate? check_reagents->substrate_purity product_loss Potential for Product Loss? check_workup->product_loss anhydrous_yes Yes anhydrous->anhydrous_yes Yes anhydrous_no No anhydrous->anhydrous_no No catalyst_yes Yes catalyst->catalyst_yes Yes catalyst_no No catalyst->catalyst_no No temperature_yes Yes temperature->temperature_yes Yes temperature_no No temperature->temperature_no No fix_anhydrous Dry Solvents & Glassware Rigorously anhydrous_no->fix_anhydrous fix_catalyst Consider Milder Lewis Acid (e.g., SnCl₄, BF₃·OEt₂) Increase Stoichiometry catalyst_no->fix_catalyst fix_temperature Start at Lower Temperature (e.g., 0 °C or -78 °C) temperature_no->fix_temperature end Re-run Optimized Reaction fix_anhydrous->end fix_catalyst->end fix_temperature->end acyl_chloride_yes Yes acyl_chloride_purity->acyl_chloride_yes Yes acyl_chloride_no No acyl_chloride_purity->acyl_chloride_no No substrate_yes Yes substrate_purity->substrate_yes Yes substrate_no No substrate_purity->substrate_no No fix_acyl_chloride Purify by Distillation or Use Fresh Reagent acyl_chloride_no->fix_acyl_chloride fix_substrate Purify Substrate (Distillation/Recrystallization) substrate_no->fix_substrate fix_acyl_chloride->end fix_substrate->end product_loss_yes Yes product_loss->product_loss_yes Yes product_loss_no No product_loss->product_loss_no No fix_workup Optimize Extraction & Chromatography product_loss_yes->fix_workup fix_workup->end

Caption: Troubleshooting workflow for low yield.

Causality in Furan Polymerization

Furan_Polymerization strong_acid Strong Lewis Acid (e.g., AlCl₃) protonation Protonation of Furan Ring strong_acid->protonation Causes acylium_attack Electrophilic Attack by Acylium Ion strong_acid->acylium_attack Generates high_temp High Reaction Temperature polymerization Polymerization (Tarry Byproducts) high_temp->polymerization Accelerates reactive_intermediate Formation of Highly Reactive Cationic Intermediate protonation->reactive_intermediate acylium_attack->reactive_intermediate reactive_intermediate->polymerization Leads to low_yield Low Yield of Desired Product polymerization->low_yield

Caption: Factors leading to furan polymerization.

References

Technical Support Center: Acylation Reactions with 3-Methylfuran-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 3-Methylfuran-2-carbonyl chloride in acylation reactions. This resource is designed to provide in-depth troubleshooting for common side reactions and experimental challenges. The question-and-answer format directly addresses specific issues to enhance the success of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Reaction Selectivity and Unexpected Byproducts

Question 1: My acylation of an aromatic substrate with this compound is producing a dark, insoluble material and very low yield of the desired ketone. What is happening?

Answer: This is a classic sign of furan ring polymerization, a common side reaction when working with furan derivatives under acidic conditions, such as those used in Friedel-Crafts acylations.[1] The furan ring is sensitive and prone to polymerization, especially with strong Lewis acids like AlCl₃.[1]

  • Causality: The Lewis acid catalyst, required to activate the acyl chloride, can also protonate the furan ring.[2] Electron-releasing groups on the furan, even a methyl group, can activate the ring towards electrophilic attack, leading to polymerization and ring-opening reactions.[2][3] The presence of water can also promote ring-opening and subsequent polymerization.[3][4][5][6]

  • Troubleshooting Protocol:

    • Catalyst Choice: Switch to a milder Lewis acid. Boron trifluoride etherate (BF₃·OEt₂) is often a better choice for acylating sensitive heterocycles like furan.[1][7] Other options include SnCl₄, ZnCl₂, or solid acid catalysts.[8]

    • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Dry your glassware thoroughly and use anhydrous solvents. Moisture can lead to both hydrolysis of the acyl chloride and promotion of furan polymerization.[9]

    • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C or -78 °C) to control the exothermic nature of the reaction and minimize side reactions.[10]

    • Solvent Selection: The choice of solvent can influence the reaction outcome. Less polar solvents like dichloroethane may be preferable to more polar ones like nitrobenzene in some cases to control regioselectivity and reduce side reactions.[8]

Question 2: I'm observing a byproduct with a mass corresponding to the loss of CO. What is this and how can I avoid it?

Answer: You are likely observing decarboxylation of your starting material or product. While this compound itself is relatively stable, the corresponding carboxylic acid (3-methyl-2-furoic acid), which can form via hydrolysis, can undergo thermal decarboxylation to produce 3-methylfuran.[11]

  • Causality: Furoic acids are susceptible to decarboxylation at elevated temperatures.[11] If your reaction or workup involves high heat, this side reaction can become significant. The presence of acid can also catalyze this process.

  • Troubleshooting Protocol:

    • Minimize Water: As hydrolysis of the acyl chloride is the first step to forming the problematic furoic acid, maintaining anhydrous conditions is critical.

    • Temperature Management: Avoid excessive heating during the reaction and subsequent workup (e.g., distillation). If purification by distillation is necessary, perform it under reduced pressure to lower the boiling point.

    • Reaction Monitoring: Monitor your reaction by TLC or LC-MS to avoid unnecessarily long reaction times, which can increase the likelihood of side reactions.[12]

Category 2: Low Yield and Reaction Stalls

Question 3: My acylation reaction is sluggish and gives a low conversion to the product, even with a strong Lewis acid. What are the potential causes?

Answer: Low reactivity in Friedel-Crafts acylations, even with an activated acyl chloride, can stem from several factors, including catalyst deactivation and substrate inhibition.

  • Causality:

    • Catalyst Complexation: The ketone product of the acylation can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[7] This complexation effectively removes the catalyst from the reaction, requiring a stoichiometric amount, or even an excess, of the Lewis acid for the reaction to proceed to completion.[7]

    • Reagent Purity: Impurities in your starting materials or solvents can interfere with the reaction.[10] this compound can hydrolyze over time if not stored properly, leading to reduced activity.

  • Troubleshooting Protocol:

    • Stoichiometry of Lewis Acid: For catalysts like AlCl₃, use at least a 1:1 molar ratio with respect to the acyl chloride. For anhydrides, at least a 2:1 ratio is often needed.[7]

    • Reagent Quality Check: Ensure the purity of your this compound. If it is old or has been exposed to moisture, consider using a fresh batch or purifying it. The same applies to your substrate and solvent.[10]

    • Reverse Addition: Consider adding the substrate to a pre-formed complex of the acyl chloride and Lewis acid. This can sometimes improve yields by maintaining a high concentration of the active acylating agent.

Visualizing Reaction Pathways

To better understand the potential pitfalls, the following diagrams illustrate the desired reaction and key side reactions.

G Start This compound + Aromatic Substrate Desired Desired Acylated Product (Ketone) Start->Desired Acylation (Mild Lewis Acid) Polymer Polymerization/ Ring-Opened Products Start->Polymer Strong Lewis Acid (e.g., AlCl3) Hydrolysis Hydrolysis to 3-Methyl-2-furoic acid Start->Hydrolysis H2O Present Decarboxylation Decarboxylation to 3-Methylfuran Hydrolysis->Decarboxylation Heat/Acid G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Workup A Combine substrate & anhydrous solvent under inert atmosphere B Cool to 0 °C A->B C Slowly add BF3·OEt2 B->C D Dropwise addition of This compound solution C->D E Stir at 0 °C to RT (Monitor progress) D->E F Quench with aq. NaHCO3 E->F G Extract & Dry F->G H Purify G->H

References

Technical Support Center: Purification of 3-Methylfuran-2-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the purification of 3-methylfuran-2-carboxamides. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable compounds from complex reaction mixtures. As a Senior Application Scientist, I will provide field-proven insights and evidence-based protocols to help you navigate common purification hurdles and achieve high purity for your target molecules.

The Challenge of Purifying 3-Methylfuran-2-carboxamides

The purification of 3-methylfuran-2-carboxamides presents a unique set of challenges. The polarity of the amide functional group can lead to issues like peak tailing and poor recovery during silica gel chromatography, while the furan ring itself can be sensitive to certain acidic conditions.[1][2] Common impurities often include unreacted starting materials, such as 3-methyl-2-furoic acid and the corresponding amine, as well as byproducts from coupling agents.[3][4] This guide provides a systematic approach to troubleshooting these issues.

Troubleshooting Guide

This section addresses specific problems encountered during the purification process in a question-and-answer format.

Question 1: My product yield is very low after silica gel chromatography. Why is this happening and what can I do?

Answer:

This is a frequent issue when purifying amides via normal-phase chromatography.[1] The polar amide group can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption or decomposition.

Potential Root Causes & Solutions:

  • Strong Adsorption to Silica: The lone pair of electrons on the amide's nitrogen and the carbonyl oxygen form strong hydrogen bonds with the silica surface.

    • Solution 1: Deactivate the Silica Gel. Before preparing your column, create a slurry of silica gel in your mobile phase and add 0.5-1% triethylamine (Et3N) or pyridine. This neutralizes the acidic sites on the silica, reducing strong product adsorption.[5]

    • Solution 2: Switch to a Different Stationary Phase. Consider using alumina (neutral or basic) or a reversed-phase silica (like C18) for your chromatography.[6] Reversed-phase chromatography is particularly effective for polar compounds.[7][8]

    • Solution 3: Modify the Mobile Phase. Adding a small amount of a competitive polar solvent, like methanol (1-5%), to your dichloromethane (DCM) or ethyl acetate/hexane mobile phase can help displace the product from the silica gel.

  • Product Decomposition on Silica: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive molecules, including certain furan derivatives.[2]

    • Solution: Use pre-treated, neutralized silica gel or switch to a less acidic stationary phase like alumina.

Question 2: I'm seeing multiple spots on my TLC plate after purification, and my NMR shows impurities. What are they and how do I remove them?

Answer:

The identity of impurities depends on your synthetic route. Typically, they are unreacted starting materials or byproducts from the coupling reaction.

Common Impurities and Removal Strategies:

Impurity TypeTypical CharacteristicsRecommended Removal Strategy
Unreacted 3-Methyl-2-furoic Acid Acidic, often more polar than the product.Perform a liquid-liquid extraction before chromatography. Dissolve the crude mixture in ethyl acetate or DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the carboxylic acid, pulling it into the aqueous layer as its sodium salt.[9][10]
Unreacted Amine Basic, polarity varies.Wash the organic solution of your crude product with a dilute acid like 1M hydrochloric acid (HCl). The amine will be protonated and move into the aqueous layer.[6] Caution: Ensure your target compound is stable to these pH conditions.
Coupling Agent Byproducts (e.g., DCU) If using DCC (dicyclohexylcarbodiimide), the byproduct dicyclohexylurea (DCU) is often insoluble in solvents like DCM or ethyl acetate.Filter the crude reaction mixture through a pad of celite before workup to remove the precipitated DCU.[11]
Side-Reaction Products Polarity and structure can vary widely.Optimization of the purification protocol, such as fine-tuning the chromatographic gradient or changing the recrystallization solvent system, is required.[4]

Question 3: My 3-methylfuran-2-carboxamide is a solid, but I can't get it to crystallize. It just oils out. What should I do?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice, often because it is melting in the hot solvent or is too soluble.[12] Recrystallization is an excellent alternative to chromatography for solid amides, often resulting in higher yields and purity if optimized.[1]

Troubleshooting Steps for Recrystallization:

  • Solvent Selection is Key: The ideal solvent should dissolve your compound well when hot but poorly when cold.[13]

    • Test a Range of Solvents: Use small test tubes to test the solubility of ~10-20 mg of your crude product in solvents like ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate.[1][12]

    • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly. A common system is ethyl acetate/hexanes.[14]

  • Control the Cooling Rate: Slow cooling is crucial for forming large, pure crystals.

    • Solution: After dissolving your compound in hot solvent, allow the flask to cool slowly to room temperature on the benchtop, then transfer it to an ice bath or refrigerator. Do not rush the cooling process.[15]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose purification method for 3-methylfuran-2-carboxamides? A: There is no single "best" method. The choice depends on the scale of your reaction, the physical state of your product (solid vs. oil), and the nature of the impurities. The workflow diagram below can help guide your decision. For solid products on a small to medium scale (<5g), recrystallization is often preferred to avoid losses on silica gel.[1] For oils or complex mixtures, column chromatography is generally necessary.[7][9]

Q: Which analytical techniques should I use to confirm the purity of my final product? A: A combination of techniques is recommended for unambiguous purity assessment.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying impurities if their signals are resolved from the product's signals.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool to determine the mass of the product and check for the presence of impurities with different molecular weights. It is highly sensitive.[16]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of a sample by separating it into its components. The area under the product peak relative to the total peak area gives a quantitative measure of purity.[3][17]

Key Purification Protocols

Protocol 1: Flash Column Chromatography

This protocol is a standard method for purifying compounds from a mixture based on polarity.[8]

  • TLC Analysis: First, analyze your crude mixture by Thin Layer Chromatography (TLC) using various solvent systems (e.g., starting with 20% ethyl acetate in hexanes) to find a system that gives your product an Rf value of ~0.3 and separates it from impurities.

  • Column Packing: Select an appropriately sized column. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude sample. Pack the column using the "slurry method" with your initial, low-polarity mobile phase.

  • Sample Loading: It is highly recommended to use dry loading . Adsorb your crude product onto a small amount of silica gel (~2-3 times the mass of your product) by dissolving it in a volatile solvent (like DCM), adding the silica, and evaporating the solvent completely. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) according to your TLC analysis. For example, you might run 2 column volumes of 10% EtOAc/Hex, followed by 5 column volumes of 20% EtOAc/Hex, and so on.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization

This protocol is ideal for purifying solid compounds.[13]

  • Choose a Solvent: Select an appropriate solvent or solvent system as described in the troubleshooting guide above.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This creates a saturated solution.

  • Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, DCU), perform a hot gravity filtration to remove them before cooling.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualization of Workflows

Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting an appropriate purification method.

Purification_Decision_Tree start Crude Reaction Mixture extraction Perform Acid/Base Liquid-Liquid Extraction start->extraction is_solid Is the product a solid? is_oil Product is an oil or a complex mixture is_solid->is_oil No recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Column Chromatography (Normal or Reversed-Phase) is_oil->chromatography success Successful? Purity > 95% recrystallize->success success->chromatography No final_product Pure Product success->final_product Yes chromatography->final_product extraction->is_solid

Caption: Decision tree for selecting a purification strategy.

Normal-Phase Chromatography Principle

This diagram illustrates the separation of a target compound from impurities.

Chromatography_Principle cluster_column Silica Gel Column (Stationary Phase) col { Start | ... | ... | End } imp1 Non-Polar Impurity (e.g., starting material) imp1->col Elutes First product Target Carboxamide (Medium Polarity) product->col Elutes Second imp2 Polar Impurity (e.g., unreacted acid) imp2->col Elutes Last (or sticks to column) elution_order Elution Order (Increasing Mobile Phase Polarity →)

Caption: Separation principle in normal-phase chromatography.

References

Stability of 3-Methylfuran-2-carbonyl chloride in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Methylfuran-2-carbonyl chloride

A Guide to Solvent Stability and Handling for Researchers

Welcome to the technical support guide for this compound (CAS 22601-06-5).[1][2][3] This document provides in-depth answers to frequently asked questions regarding its stability in various solvents, offering troubleshooting advice and validated experimental protocols for your research and development needs. As a highly reactive acylating agent, understanding its behavior in solution is critical for successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

This compound is a reactive chemical intermediate used in organic synthesis, particularly for introducing the 3-methylfuroyl group into molecules.[1] Like all acyl chlorides, its reactivity is centered on the electrophilic carbonyl carbon, making it highly susceptible to nucleophilic attack.[4][5]

The primary stability concern is its vigorous reaction with nucleophiles. The most common culprits in a laboratory setting are:

  • Water (Moisture): Leads to rapid hydrolysis, forming 3-methyl-2-furoic acid and corrosive hydrogen chloride (HCl) gas.[6][7] This reaction is often exothermic and can be violent with significant amounts of water.[8][9] Even atmospheric moisture can cause the compound to fume and degrade over time.[4][10]

  • Alcohols and Phenols: Results in alcoholysis (or phenolysis) to produce the corresponding ester and HCl.[7][11][12]

  • Amines: Reacts to form amides.[13]

  • Other Nucleophilic Solvents: Some polar aprotic solvents, such as dimethylformamide (DMF), can react with acyl chlorides under certain conditions.[14]

Therefore, maintaining an inert, anhydrous (moisture-free) environment is paramount during storage and handling to preserve the compound's integrity.[15][16]

Q2: What are the best practices for storing and handling this compound?

Proper handling and storage are crucial to ensure both the longevity of the reagent and the safety of laboratory personnel.[15]

Storage:

  • Environment: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive and reactive chemicals.[15][17]

  • Inert Atmosphere: For long-term storage, sealing the container under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent degradation from atmospheric moisture.

  • Incompatible Materials: Keep it segregated from water, alcohols, amines, strong bases, and oxidizing agents.[8][9]

Handling:

  • Ventilation: Always handle this compound inside a certified chemical fume hood to avoid inhaling the vapor or the HCl fumes produced upon contact with air.[15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a face shield, along with a lab coat.[15]

  • Anhydrous Conditions: Use oven-dried or flame-dried glassware and anhydrous solvents to minimize hydrolysis during experiments.[16] All transfers should be performed using techniques that minimize exposure to the atmosphere.

Troubleshooting Guide: Stability in Specific Solvents

The choice of solvent is critical and depends entirely on the intended application. The following sections break down the stability of this compound in different solvent classes.

Q3: How stable is the compound in aprotic, non-polar solvents (e.g., hexanes, toluene, dichloromethane)?

These solvents are the recommended choice for storing this compound in solution or for use as an inert reaction medium.

  • Causality: Aprotic, non-polar solvents lack acidic protons and are not nucleophilic. Furthermore, they have very low miscibility with water, which helps protect the acyl chloride from trace moisture. Stability in these solvents is generally high, provided the solvent is truly anhydrous.

  • Troubleshooting:

    • Issue: Gradual degradation or appearance of a precipitate (3-methyl-2-furoic acid) is observed over time.

    • Root Cause: The solvent was not sufficiently dry, or the solution was exposed to atmospheric moisture.

    • Solution: Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., distillation from a drying agent, passage through an activated alumina column). Always handle the solution under an inert atmosphere.

Q4: What issues can arise in aprotic, polar solvents (e.g., acetonitrile, THF, acetone, DMF)?

This class of solvents presents a higher risk, and stability can be variable.[18]

  • Causality: While these solvents do not have acidic protons, they are more hygroscopic (readily absorb moisture from the air) than non-polar solvents. Any residual water will lead to rapid hydrolysis.[16]

  • Troubleshooting Specific Solvents:

    • Acetonitrile (ACN), Tetrahydrofuran (THF), Acetone: The primary concern is residual water. Anhydrous grades are essential. THF can also contain peroxides, which can lead to unwanted side reactions, although this is less of a direct stability issue for the acyl chloride itself.

    • Dimethylformamide (DMF): DMF can react with acyl chlorides, especially at elevated temperatures, to form a Vilsmeier-type intermediate.[14] This can lead to unexpected byproducts. Use of DMF is generally discouraged unless it is a required reactant or catalyst, and the reaction should be conducted at low temperatures.

    • Issue: The experiment yields unexpected byproducts or a lower-than-expected yield of the desired product.

    • Solution: Confirm the purity and dryness of the solvent. If using DMF, consider an alternative solvent if possible. Run the reaction at the lowest effective temperature.

Q5: Can I use protic solvents like alcohols (methanol, ethanol) or water?

Using protic solvents is not recommended unless the goal is to intentionally react the this compound.

  • Causality: Protic solvents are nucleophiles and will actively participate in a solvolysis reaction.[11][19]

    • In water , it will hydrolyze to 3-methyl-2-furoic acid.[12]

    • In an alcohol (R-OH) , it will undergo alcoholysis to form the corresponding ester, alkyl 3-methylfuroate.[7]

  • Application: This high reactivity is precisely why acyl chlorides are excellent acylating agents. For example, to synthesize methyl 3-methylfuroate, you would react this compound with methanol, often in the presence of a non-nucleophilic base (like pyridine) to scavenge the generated HCl.

Summary of Solvent Stability
Solvent ClassRepresentative SolventsExpected StabilityKey Considerations
Aprotic Non-Polar Hexanes, Toluene, Dichloromethane (DCM)High Must be anhydrous. Ideal for storage and inert reactions.
Aprotic Polar Acetonitrile (ACN), THF, AcetoneModerate to Low Highly dependent on water content. Use only high-purity, anhydrous grades.
Aprotic Polar (Reactive) Dimethylformamide (DMF)Low Can react directly with the acyl chloride. Avoid if possible or use at low temperatures.
Protic Water, Methanol, EthanolVery Low (Reactive) Leads to rapid solvolysis (hydrolysis or alcoholysis). Use only when this reaction is intended.[7][11]

Visualizing Workflows and Degradation

Solvent Selection Workflow

The following diagram outlines a decision-making process for choosing an appropriate solvent for your experiment involving this compound.

start What is the goal of the experiment? storage Inert Reaction or Solution Storage start->storage ester Ester Synthesis start->ester amide Amide Synthesis start->amide solvent_inert Use Anhydrous Aprotic Non-Polar Solvent (e.g., Toluene, DCM) storage->solvent_inert solvent_alcohol Use Corresponding Anhydrous Alcohol (e.g., Methanol, Ethanol) ester->solvent_alcohol solvent_amine Use Anhydrous Aprotic Solvent with Amine Reagent (e.g., DCM, THF) amide->solvent_amine check_dry Key Consideration: Ensure solvent is rigorously dry and handle under inert gas. solvent_inert->check_dry check_base Key Consideration: Add a non-nucleophilic base (e.g., Pyridine) to scavenge HCl. solvent_alcohol->check_base solvent_amine->check_dry

Caption: Decision tree for solvent selection.

Primary Degradation Pathways

This diagram illustrates the two most common degradation (solvolysis) reactions for this compound.

reactant This compound water + Water (H₂O) reactant->water alcohol + Alcohol (R-OH) reactant->alcohol product_acid 3-Methyl-2-furoic Acid + HCl water->product_acid Hydrolysis product_ester Alkyl 3-methylfuroate + HCl alcohol->product_ester Alcoholysis

Caption: Common solvolysis pathways.

Experimental Protocols for Stability Assessment

Q6: How can I quantitatively measure the stability of this compound in a specific solvent?

You can monitor the degradation of the compound over time. Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent non-invasive method for this.[18] Alternatively, High-Performance Liquid Chromatography (HPLC) after a derivatization step can be used.[20][21][22]

Protocol 1: In-Situ Stability Assessment via ¹H NMR Spectroscopy

This method allows for real-time monitoring by tracking the disappearance of a reactant peak or the appearance of a product peak.[18]

1. Materials and Reagents:

  • This compound

  • Deuterated solvent of interest (e.g., acetonitrile-d₃, chloroform-d). Ensure it is anhydrous.

  • Internal standard (e.g., 1,3,5-trimethoxybenzene), dried and stored in a desiccator.

  • NMR spectrometer and NMR tubes with sealable caps.

2. Procedure:

  • Prepare a Stock Solution: In a glovebox or under an inert atmosphere, accurately weigh the internal standard into a volumetric flask and dissolve it in the deuterated solvent to a known concentration (e.g., 5 mM).

  • Sample Preparation: In an NMR tube, add a precise volume of the internal standard stock solution (e.g., 600 µL).

  • Reaction Initiation (t=0): Add a small, accurately known amount of this compound to the NMR tube. The target concentration should be similar to the internal standard. Immediately cap the tube, shake vigorously to mix, and place it in the NMR spectrometer.

  • Data Acquisition: Set up an automated experiment to collect a series of ¹H NMR spectra at defined time intervals (e.g., every 5 minutes for a fast reaction, or every hour for a slow one).

  • Data Analysis:

    • Identify a characteristic, well-resolved peak for this compound (e.g., the furan ring protons or the methyl protons) and a peak for the internal standard.

    • For each spectrum, integrate the area of the reactant peak and the internal standard peak.

    • Calculate the concentration of the acyl chloride at each time point relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the this compound concentration (ln[Concentration]) versus time.

    • For a pseudo-first-order reaction (common for solvolysis), this plot will be linear. The negative of the slope of this line gives the rate constant, k.[18]

Protocol 2: Stability Assessment via HPLC with Derivatization

Direct analysis of highly reactive acyl chlorides by HPLC is often unreliable.[21] A more robust method involves quenching the reaction at various time points by derivatizing the remaining acyl chloride into a stable, UV-active compound.[22]

1. Materials and Reagents:

  • This compound

  • Anhydrous solvent for the study

  • Derivatizing agent solution (e.g., a solution of 2-nitrophenylhydrazine in anhydrous acetonitrile).[21][22]

  • HPLC system with a UV or DAD detector and a C18 reverse-phase column.[20]

2. Procedure:

  • Reaction Initiation (t=0): Prepare a stock solution of this compound in the anhydrous solvent under study to a known concentration (e.g., 1 mg/mL). Start a timer immediately.

  • Sampling and Derivatization: At predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching: Immediately add the aliquot to a vial containing an excess of the derivatizing agent solution (e.g., 900 µL). The reaction with the derivatizing agent should be nearly instantaneous, effectively stopping the degradation process.[18] Allow the derivatization to proceed for a set time (e.g., 30 minutes at room temperature).[22]

  • HPLC Analysis:

    • Inject the derivatized samples into the HPLC system.

    • Mobile Phase: A gradient of acetonitrile and water is typically effective.[18]

    • Column: Standard C18 column (e.g., 4.6 x 250 mm, 5 µm).[20]

    • Detection: Monitor at the wavelength of maximum absorbance for the stable derivative.

  • Data Analysis:

    • Create a calibration curve using standards of the derivatized this compound.

    • Quantify the concentration of the derivative at each time point.

    • Perform the same kinetic analysis as described in the NMR protocol (plot ln[Concentration] vs. time) to determine the rate constant.

References

Quenching procedures for 3-Methylfuran-2-carbonyl chloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Methylfuran-2-carbonyl chloride

A Guide to Safe and Effective Reaction Quenching Procedures

Welcome to the technical support center for handling reactions involving this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, ensuring your experiments are both successful and safe. This guide is structured in a question-and-answer format to directly address the challenges and questions that arise in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary hazards?

This compound (CAS 22601-06-5) is a heterocyclic acyl chloride.[1] Like most low-molecular-weight acyl chlorides, its reactivity is dominated by the electrophilic carbonyl carbon attached to a good leaving group (chloride).

Core Hazards:

  • Corrosivity: It is classified as a corrosive substance that causes severe skin burns and eye damage.[2] All contact with skin and eyes must be avoided through the use of appropriate Personal Protective Equipment (PPE).[3][4]

  • Reactivity with Water: It reacts vigorously with water and other protic nucleophiles in a highly exothermic manner.[5][6] This reaction produces corrosive hydrogen chloride (HCl) gas.[2][7]

  • Moisture Sensitivity: Due to its reactivity with water, it must be handled under anhydrous conditions to prevent degradation.[2][3]

  • Furan Ring Sensitivity: The furan ring itself can be sensitive to strong acids, which are generated as a byproduct of its reaction with nucleophiles. This can lead to decomposition and discoloration (e.g., turning black or brown) if not properly controlled during the quenching process.[8]

Q2: What is the fundamental goal of a "quenching procedure" in this context?

Quenching is the controlled deactivation of highly reactive species in a reaction mixture. For reactions involving this compound, the primary goals are:

  • Neutralize Unreacted Acyl Chloride: To safely convert any excess this compound into a less reactive, stable compound.

  • Control Exothermic Reactions: To manage the heat generated from the neutralization reaction to prevent thermal runaways or boiling of solvents.[9]

  • Neutralize Acidic Byproducts: To neutralize the hydrogen chloride (HCl) formed during the reaction and quench, thereby protecting acid-sensitive functional groups (like the furan ring) and facilitating a safe workup.[10]

  • Prepare for Workup: To create a chemically stable mixture that can be safely handled for subsequent purification steps (e.g., extraction, chromatography).

Troubleshooting Guide: Common Quenching Issues

Q3: My reaction mixture turned dark brown/black upon adding the quenching agent. What happened and how can I prevent it?

This is a common issue and typically indicates the decomposition of the furan ring.

  • Causality: The furan moiety is known to be unstable under strongly acidic conditions.[8] When you quench unreacted this compound with a neutral nucleophile like water or methanol, you co-generate one equivalent of HCl.[6][7] This localized increase in acidity can catalyze the polymerization or degradation of the furan-containing product, leading to the formation of dark, insoluble materials.

  • Preventative Protocol: The solution is to neutralize the HCl as it is formed. Instead of quenching with water, add the reaction mixture slowly to a separate, well-stirred, and cooled (0 °C) flask containing a weak base solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃). The base will instantly neutralize the generated HCl, keeping the pH of the medium near neutral and protecting your product.

Q4: The quenching process was extremely vigorous and solvent started to boil out of my flask. How do I maintain control?

This indicates that the rate of the quenching reaction is too high, generating heat faster than it can be dissipated.

  • Causality: The reaction of acyl chlorides with protic nucleophiles is extremely rapid and exothermic.[5] Adding the quenching agent directly to the concentrated reaction mixture is a common cause of this problem.

  • Preventative Measures:

    • Reverse Addition: As mentioned above, always add your reaction mixture to the quenching solution, not the other way around. This keeps the reactive acyl chloride as the limiting reagent during the addition.

    • Dilution: Ensure both the reaction mixture and the quenching solution are sufficiently dilute. Using a co-solvent like THF or diethyl ether in the reaction and having a large volume of quenching solution can help absorb the heat generated.

    • Temperature Control: Always perform the quench in an ice bath (0 °C) or even a dry ice/acetone bath for highly concentrated mixtures.[11][12]

    • Slow Addition Rate: Use a dropping funnel to add the reaction mixture to the quenching solution dropwise, allowing you to pause if the reaction becomes too vigorous.[9]

Experimental Protocols & Data

Decision Workflow for Quenching Strategy

The choice of quenching agent depends on the desired outcome of the reaction. The following workflow can help guide your decision.

Quenching_Decision_Tree start End of Reaction: Excess this compound present q1 What is the desired product? start->q1 acid Isolate the Carboxylic Acid: 3-Methylfuran-2-carboxylic acid q1->acid Carboxylic Acid ester Isolate an Ester q1->ester Ester neutralize Destroy Excess Reagent & Isolate Neutral Product q1->neutralize Other (e.g., Amide) p_acid Protocol 1: Quench with Water, then add Base acid->p_acid p_ester Protocol 2: Quench with Alcohol ester->p_ester p_neutralize Protocol 3 (Recommended): Quench with Aq. Bicarbonate neutralize->p_neutralize

Caption: Decision tree for selecting an appropriate quenching protocol.

Comparison of Common Quenching Agents
Quenching AgentResulting Furan ProductKey ByproductExothermicityProsCons/Risks
Water (H₂O) 3-Methylfuran-2-carboxylic acidHCl (gas)Very HighSimple, inexpensive.Vigorous reaction.[5] Acid byproduct can degrade the product.[8]
Methanol (MeOH) Methyl 3-methylfuran-2-carboxylateHCl (gas)HighForms a stable ester derivative.Vigorous reaction. Acid byproduct can degrade the product.
Sat. Aq. NaHCO₃ 3-Methylfuran-2-carboxylic acid (as sodium salt)CO₂ (gas), NaClModerateNeutralizes HCl as it forms, protecting the product. Controls exotherm.Vigorous gas evolution (CO₂) requires a large flask and slow addition.
Isopropylamine N-isopropyl-3-methylfuran-2-carboxamideIsopropylammonium chlorideHighForms a stable amide derivative.Amine must be added carefully; byproduct salt may complicate workup.
Protocol 3 (Recommended): Buffered Quench with Saturated Aqueous Sodium Bicarbonate

This is the most robust and generally recommended procedure for quenching reactions containing unreacted this compound, especially when the desired product is not the carboxylic acid.

Equipment & Reagents:

  • Reaction flask containing the completed reaction mixture.

  • A separate beaker or flask (at least 4x the volume of the reaction mixture) containing saturated aqueous sodium bicarbonate (NaHCO₃).

  • Stir plate and stir bar.

  • Ice bath.

  • Addition funnel (optional, but recommended for larger scales).

  • Appropriate PPE: safety goggles, lab coat, chemical-resistant gloves.[4][13]

Step-by-Step Methodology:

  • Prepare the Quench: Place the beaker containing the saturated NaHCO₃ solution on the stir plate and begin vigorous stirring. Cool the beaker in the ice bath.

  • Cool the Reaction: Once the reaction is deemed complete, cool the reaction flask in a separate ice bath.

  • Controlled Addition: Slowly and carefully, add the cold reaction mixture to the stirring NaHCO₃ solution via pipette or dropping funnel.

    • CRITICAL: Add the first ~10% of the mixture very slowly to gauge the rate of reaction and gas evolution. Vigorous CO₂ bubbling will occur. Ensure the rate of addition does not cause excessive foaming that could overflow the beaker.[14]

  • Stir and Warm: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 30 minutes. This ensures all the acyl chloride has been quenched.

  • Proceed to Workup: The mixture is now safe for standard aqueous workup. Transfer the contents to a separatory funnel for extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

References

Technical Support Center: Synthesis and Purification of 3-Methylfuran-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methylfuran-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important chemical intermediate. Here, we provide in-depth, field-proven insights in a question-and-answer format to address specific issues you may face in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Initial Work-up

Question 1: I've completed the reaction of 3-methyl-2-furoic acid with thionyl chloride. What are the critical first steps for work-up, and why?

Answer: The immediate priority after the reaction is the efficient and safe removal of excess thionyl chloride (SOCl₂). Thionyl chloride is a corrosive and moisture-sensitive reagent, and its presence will complicate downstream purification and can lead to unwanted side reactions.

Causality and Expert Insight: The boiling point of thionyl chloride is approximately 76 °C. Simple vacuum distillation is the most common and effective method for its removal on a laboratory scale.[1] It is crucial to perform this step under anhydrous conditions to prevent the hydrolysis of the desired acid chloride back to the starting carboxylic acid. The reaction for this hydrolysis is:

R-COCl + H₂O → R-COOH + HCl

To ensure complete removal of residual thionyl chloride, an azeotropic distillation with a dry, inert solvent like toluene can be performed. After the initial removal of the bulk thionyl chloride, adding dry toluene and distilling it off will help to carry over the final traces.

Step-by-Step Protocol: Removal of Excess Thionyl Chloride

  • Initial Distillation: After the reaction is complete, equip the reaction flask for distillation. Under a gentle vacuum, carefully distill off the excess thionyl chloride. The collection flask should be cooled to ensure efficient condensation.

  • Azeotropic Removal (Optional but Recommended): To the crude this compound, add anhydrous toluene (approximately 1-2 times the volume of the crude product).

  • Second Distillation: Distill the toluene under vacuum. The toluene will form an azeotrope with any remaining thionyl chloride, effectively removing it from the reaction mixture.

  • Final Product: The remaining residue is your crude this compound, which can then be further purified.

Question 2: My crude product is a dark, tarry material. What could have caused this, and is it salvageable?

Answer: The formation of a dark, polymeric material is a common issue when working with furan derivatives, which are known to be sensitive to acidic conditions.[2]

Causality and Expert Insight: The reaction between a carboxylic acid and thionyl chloride generates sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.[3][4] The HCl, in particular, can protonate the furan ring, leading to electrophilic polymerization. The electron-rich furan ring is susceptible to attack by other protonated furan molecules, initiating a chain reaction that results in a complex mixture of oligomers and polymers.

While it may be challenging to salvage the desired product from a significant amount of tar, it is not always impossible. Purification via flash column chromatography can sometimes separate the product from the polymeric material. However, the best approach is to prevent polymerization in the first place.

Preventative Measures:

  • Temperature Control: Avoid excessive heating during the reaction. The conversion to the acid chloride is typically efficient at reflux, but prolonged heating at high temperatures can promote polymerization.

  • Reaction Time: Monitor the reaction progress by a suitable method (e.g., disappearance of the starting material by TLC if a derivatization method is used) to avoid unnecessarily long reaction times.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions with atmospheric moisture and oxygen.

Byproduct Identification and Removal

Question 3: Besides unreacted starting material, what are the most likely byproducts in my crude this compound, and how can I detect them?

Answer: Several byproducts can form during the synthesis. Understanding these potential impurities is key to developing an effective purification strategy. The most common byproducts are:

  • 3-Methyl-2-furoic anhydride: This can form from the reaction of the product, this compound, with unreacted 3-methyl-2-furoic acid.[5][6][7]

  • Chlorinated Byproducts: Thionyl chloride can, under certain conditions, act as a chlorinating agent for activated aromatic rings and benzylic positions. Therefore, you may see chlorination on the furan ring or the methyl group.

  • Decarboxylation Product: While less common under these conditions, thermal decarboxylation of furoic acids can occur at elevated temperatures.

Analytical Detection: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) is ideal for identifying these byproducts.

  • GC-MS: This is an excellent technique for separating and identifying volatile components in your crude mixture. The mass fragmentation patterns can help elucidate the structures of the various byproducts.[8][9]

  • HPLC: HPLC is well-suited for quantifying the purity of your main product and detecting less volatile impurities.[10]

Table 1: Potential Byproducts and Their Detection

Byproduct NamePotential Formation MechanismRecommended Analytical Technique
3-Methyl-2-furoic acidIncomplete reaction or hydrolysis of the productHPLC, GC-MS (after derivatization)
3-Methyl-2-furoic anhydrideReaction of acid chloride with starting materialGC-MS, HPLC
Chlorinated this compoundElectrophilic chlorination of the furan ringGC-MS
3-(Chloromethyl)furan-2-carbonyl chlorideRadical chlorination of the methyl groupGC-MS

Question 4: How can I effectively remove 3-Methyl-2-furoic anhydride from my product?

Answer: The removal of the anhydride byproduct is crucial for obtaining high-purity this compound.

Causality and Expert Insight: The anhydride is generally less volatile than the corresponding acid chloride. Therefore, fractional vacuum distillation is the preferred method for separation on a larger scale. For smaller scales or when distillation is not feasible, flash column chromatography can be effective.

Step-by-Step Protocol: Purification by Flash Column Chromatography

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase: A non-polar/polar solvent system is recommended. Start with a low polarity eluent, such as hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate (e.g., 98:2).

  • Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.

  • Elution: Gradually increase the polarity of the eluent. The less polar this compound should elute before the more polar anhydride and any remaining carboxylic acid.

  • Monitoring: Monitor the fractions by Thin-Layer Chromatography (TLC) to identify the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Workflow & Decision Making

To aid in your experimental design and troubleshooting, the following decision-making workflow is provided.

Caption: Decision workflow for purification.

References

Technical Support Center: Enhancing the Purity of 3-Methylfuran-2-carbonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Methylfuran-2-carbonyl chloride and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who handle these highly reactive and valuable intermediates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

Acyl chlorides are powerful synthetic tools, but their high reactivity makes them susceptible to degradation, primarily through hydrolysis.[1][2] This guide provides a structured approach to identifying common impurities, selecting the appropriate purification strategy, and implementing safe handling practices to ensure the integrity of your material.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My freshly distilled this compound is colorless, but it turned yellow/brown after a few days in storage. What caused this, and is it still usable?

Answer:

The discoloration of your compound is a common indicator of degradation. The primary cause is likely slow decomposition, which can be initiated by trace amounts of moisture, oxygen, or light. The furan ring itself can be sensitive to strong acids and oxidation over time, leading to the formation of colored polymeric byproducts.

  • Causality: Acyl chlorides are highly reactive and can react with atmospheric moisture that seeps through container seals over time.[1][3] This hydrolysis produces the corresponding carboxylic acid and hydrochloric acid (HCl).[4][5] The generated HCl can then catalyze the degradation and polymerization of the sensitive furan ring.

  • Recommended Action:

    • Assess Purity: Before use, you must reassess the purity of the discolored material. The most direct method is ¹H NMR spectroscopy to quantify the remaining acyl chloride and identify the presence of 3-methylfuran-2-carboxylic acid or other degradation products.

    • Repurify if Necessary: If significant degradation has occurred (typically >5-10% impurity), the material should be repurified by fractional vacuum distillation immediately before use.

    • Evaluate Usability: For less sensitive downstream reactions, a slightly discolored reagent might be acceptable if the primary impurity is only the parent carboxylic acid. However, for high-stakes applications like pharmaceutical synthesis, only use material of the highest purity.

Question 2: I see a significant peak for the corresponding carboxylic acid in the NMR spectrum of my this compound. Can I remove it without distillation?

Answer:

Removing the parent carboxylic acid impurity without distillation is challenging and generally not recommended due to the compound's reactivity.

  • Causality: The most common impurity in any acyl chloride is its parent carboxylic acid, arising from either incomplete conversion during synthesis or hydrolysis during workup and storage.[6] Methods like aqueous washes are unsuitable because this compound will react violently with water.[5][6] Chromatographic purification is also problematic as the acidic nature of standard silica gel can cause significant product decomposition on the column.[7]

  • Recommended Action:

    • Primary Solution: Fractional vacuum distillation is the most effective and reliable method for separating the more volatile acyl chloride from the less volatile carboxylic acid.[6][8]

    • Alternative (for experts, with caution): In some specific cases for less reactive acyl chlorides, one could attempt to remove the acidic impurity by dissolving the crude product in a dry, inert solvent (e.g., anhydrous diethyl ether or toluene) and adding a solid, non-nucleophilic base to scavenge the acid. However, this is risky as it can promote side reactions. Distillation remains the superior choice.

Question 3: My amidation reaction with this compound is sluggish and gives a low yield, even with a fresh bottle. What could be the problem?

Answer:

A low yield in a subsequent reaction is a classic symptom of poor reagent quality or suboptimal reaction conditions.

  • Causality:

    • Reagent Purity: The most likely culprit is that your "fresh" bottle has already degraded due to improper storage or handling, even by the supplier. The primary impurity, 3-methylfuran-2-carboxylic acid, will not participate in the amidation reaction, effectively lowering the molar quantity of your active reagent.

    • Reaction Conditions: All reactions involving acyl chlorides must be performed under strictly anhydrous conditions.[1] Any moisture in your amine, solvent, or glassware will consume the acyl chloride, reducing your yield. The amine itself can also be a source of water.

  • Recommended Action:

    • Validate Reagent Purity: Before starting the reaction, always validate the purity of the acyl chloride via ¹H NMR or IR spectroscopy. The IR spectrum should show a strong carbonyl (C=O) stretch around 1800 cm⁻¹.

    • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven. Use freshly distilled, anhydrous solvents. Ensure your amine starting material is dry. Run the reaction under an inert atmosphere (Nitrogen or Argon).

    • Consider an HCl Scavenger: The amidation reaction produces one equivalent of HCl, which can protonate your starting amine, rendering it non-nucleophilic. Always include a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) in the reaction mixture to neutralize the HCl as it forms.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best method for preparing high-purity this compound from its carboxylic acid?

The reaction of 3-methylfuran-2-carboxylic acid with thionyl chloride (SOCl₂) is a robust and common method.[9][10] To ensure high purity, use a slight excess of distilled SOCl₂ and consider using it as the solvent. The reaction byproducts, SO₂ and HCl, are gases, which simplifies purification.[8][11] After the reaction is complete, the excess SOCl₂ can be removed by distillation, followed by fractional vacuum distillation of the product to remove any non-volatile impurities.[8]

Q2: What are the definitive best practices for storing and handling this compound?

Proper storage and handling are critical to maintaining the purity of acyl chlorides.[2]

  • Storage: Store in a tightly sealed glass container, preferably with a PTFE-lined cap.[2] To maximize shelf-life, flush the headspace with an inert gas like argon or nitrogen before sealing. Store in a cool, dry, and dark place, such as a desiccator or a freezer designated for reactive chemicals.[3][12]

  • Handling: Always handle the material in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[2] Use flame-dried glassware and perform transfers under an inert atmosphere using dry syringes or cannulas.

Q3: Which analytical techniques are most suitable for routine purity checks?

For routine analysis, a combination of techniques is ideal:

  • ¹H NMR Spectroscopy: Provides rapid and accurate quantification of the main product and detection of the primary impurity, 3-methylfuran-2-carboxylic acid.[13]

  • Infrared (IR) Spectroscopy: A quick qualitative check. A sharp, strong carbonyl (C=O) absorption near 1800 cm⁻¹ is characteristic of the acyl chloride, while its absence or the presence of a broad -OH stretch (from the carboxylic acid) indicates degradation.

  • Gas Chromatography (GC): Can be used but is challenging due to the high reactivity of acyl chlorides, which can cause them to hydrolyze on the column.[14]

  • HPLC (after derivatization): For trace analysis, the acyl chloride can be converted into a stable derivative (e.g., an ester or amide) which can then be reliably quantified by HPLC.[15][16][17]

Section 3: Key Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol describes the standard method for purifying liquid this compound from non-volatile impurities like the parent carboxylic acid.

Safety: This procedure must be performed in a certified fume hood. Wear all appropriate PPE. Acyl chlorides are corrosive and react violently with water.[1][4]

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with Vigreux column

  • Receiving flasks

  • Vacuum pump with a cold trap and pressure gauge

  • Heating mantle with stirrer

  • Dry ice and acetone for the cold trap

Procedure:

  • Glassware Preparation: Ensure all glassware is meticulously cleaned and oven-dried or flame-dried under vacuum to remove all traces of water.

  • Apparatus Assembly: Assemble the fractional distillation apparatus while it is still hot and immediately place it under an inert atmosphere (argon or nitrogen).

  • Charging the Flask: Charge the distillation flask with the crude this compound. Add a PTFE-coated stir bar.

  • Evacuation: Slowly and carefully apply vacuum, ensuring the cold trap is filled with a dry ice/acetone slurry. Watch for excessive bubbling.

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask gently with the heating mantle while stirring.

  • Fraction Collection: Collect any low-boiling impurities as a forerun. As the temperature at the distillation head stabilizes at the boiling point of the product, switch to a clean, pre-weighed receiving flask.

  • Completion: Continue distillation until most of the product has been collected. Do not distill to dryness.

  • Shutdown: Turn off the heating and allow the system to cool completely before slowly and carefully re-introducing the inert atmosphere. Disassemble the apparatus. The purified product should be stored immediately under an inert atmosphere.[2]

Protocol 2: Purity Assessment by ¹H NMR Spectroscopy

This protocol provides a quick and reliable method to determine the purity of your acyl chloride.

Procedure:

  • Sample Preparation: In a dry environment (e.g., a glovebox or under a stream of argon), add ~5-10 mg of the this compound to a clean, dry NMR tube.

  • Solvent Addition: Using a dry syringe, add ~0.6 mL of an anhydrous deuterated solvent (e.g., CDCl₃).

  • Acquisition: Cap the NMR tube, mix gently, and acquire the ¹H NMR spectrum immediately.

  • Analysis:

    • Identify the characteristic peaks for this compound.

    • Look for the characteristic broad singlet of the carboxylic acid proton, typically found far downfield (>10 ppm).

    • Integrate the product peaks against the impurity peaks to determine the molar ratio and calculate the purity.

Section 4: Data and Visualizations

Data Tables

Table 1: Physical Properties of this compound & Key Impurity

CompoundFormulaMol. Weight ( g/mol )Boiling PointAppearance
This compoundC₆H₅ClO₂144.56[18]Not well documented, estimate >150°C at atm. pressureColorless to light yellow liquid[19]
3-Methylfuran-2-carboxylic acidC₆H₆O₃126.11DecomposesWhite to off-white solid

Table 2: Comparison of Purification Techniques for Acyl Chlorides

MethodPrincipleProsConsBest For
Fractional Vacuum Distillation Separation by boiling pointHighly effective for non-volatile impurities; scalable.[6]Requires vacuum; thermal stress can degrade sensitive compounds.Primary purification of liquid acyl chlorides from starting materials.
Recrystallization Differential solubilityExcellent for high purity solids; removes trapped impurities.[6]Only applicable to solid derivatives; requires suitable dry, inert solvent.Purifying solid acyl chloride derivatives.
Column Chromatography Differential adsorptionCan separate compounds with similar boiling points.High risk of product decomposition on stationary phase; requires anhydrous conditions and deactivated media.[7][20]Last resort for difficult separations, performed by experts with deactivated silica or alumina.

Diagrams

Diagram 1: Primary Impurity Formation Pathway Product This compound Impurity 3-Methylfuran-2-carboxylic acid + HCl Gas Product->Impurity Hydrolysis H2O H₂O (Moisture) H2O->Impurity

Caption: Hydrolysis of the acyl chloride by ambient moisture.

Diagram 2: General Purification & Validation Workflow Crude Crude Product Analysis1 Purity Analysis (NMR, IR) Crude->Analysis1 Decision Purity > 98%? Analysis1->Decision Purify Purification (Vacuum Distillation) Decision->Purify No Store Store Under Inert Gas Decision->Store Yes Purify->Analysis1 Re-assess Use Use in Reaction Store->Use

Caption: A workflow for purifying and validating the acyl chloride.

References

Common impurities in 3-Methylfuran-2-carbonyl chloride and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Guide: 3-Methylfuran-2-carbonyl chloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. We will address the common challenges related to impurities, offering not just protocols for removal but also the underlying chemical principles to empower you to make informed decisions in your experimental work.

Troubleshooting & FAQs: Impurity Identification and Removal

Question 1: My reaction is failing and I suspect the quality of my this compound. What are the common impurities and how can I detect them?

Answer:

Your suspicion is well-founded. This compound is a highly reactive molecule, and its utility is matched by its propensity for degradation. Impurities can significantly impact reaction outcomes by sequestering reagents, introducing competing reaction pathways, or complicating product purification.

Primary Impurities and Their Origin:

  • 3-Methylfuran-2-carboxylic acid: This is the most prevalent impurity. It forms via hydrolysis when the acid chloride is exposed to even trace amounts of moisture from the atmosphere or wet solvents.[1] The carboxylic acid is generally less reactive in acylation reactions and can neutralize basic catalysts or reagents, leading to stalled reactions.

  • Polymeric/Tarry Byproducts: The furan ring is susceptible to acid-catalyzed polymerization. The hydrogen chloride (HCl) gas produced during hydrolysis can trigger this degradation, resulting in the formation of dark, insoluble tars. This is often indicated by a sample that is dark yellow, brown, or contains solid matter.

  • Residual Synthesis Reagents: If the material was synthesized in-house or sourced from a supplier with less stringent purification, it may contain residual chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride.[2][3] Thionyl chloride, for instance, has a relatively low boiling point (76 °C) and can sometimes be carried over.[3]

Diagnostic Workflow for Impurity Detection:

The first step is a simple visual check. High-purity this compound should be a colorless to pale-yellow liquid.[4] Significant discoloration is a red flag. For a definitive assessment, spectroscopic methods are indispensable.

Technique This compound (Pure) Indication of 3-Methylfuran-2-carboxylic acid (Impurity)
¹H NMR Sharp singlets for furan protons and methyl group. No peaks downfield of ~8 ppm.A broad singlet appearing between 10-12 ppm, characteristic of a carboxylic acid proton.
FT-IR Strong, sharp carbonyl (C=O) stretch around 1760-1800 cm⁻¹ .A second, broader carbonyl (C=O) stretch appears around 1700-1725 cm⁻¹ . A very broad O-H stretch is also visible from 2500-3300 cm⁻¹ .

This systematic approach allows for a confident diagnosis of the purity of your starting material before committing it to a complex reaction.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Action A Assess Reagent B Visual Inspection (Color, Clarity) A->B C Spectroscopic Analysis (¹H NMR, FT-IR) B->C D Impurity Confirmed? C->D E Proceed with Reaction D->E No F Purify by Vacuum Distillation D->F Yes G Verify Purity Post-Distillation F->G H Store Under Inert Atmosphere (Ar/N₂) G->H H->E

References

Handling moisture-sensitive 3-Methylfuran-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methylfuran-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for handling this moisture-sensitive reagent. Our goal is to ensure the integrity of your experiments and the quality of your results by explaining the causality behind our recommendations.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What is the primary challenge when working with this compound?

A1: The principal challenge is its high sensitivity to moisture. The acyl chloride functional group readily reacts with water, leading to hydrolysis. This reaction is often rapid and can significantly impact the purity of the reagent and the outcome of your experiments.

Q.2: How should I properly store this compound?

A2: Proper storage is critical to maintain the quality of the reagent. It should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon. The storage area should be cool and dry. For long-term storage, refrigeration is recommended, but ensure the container is warmed to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.

Q3: What are the visible signs of degradation?

A3: Upon exposure to moisture, this compound will hydrolyze to 3-methylfuran-2-carboxylic acid and hydrochloric acid. While the starting material is a liquid, the resulting carboxylic acid is a solid at room temperature. The presence of a white precipitate or a hazy appearance in the liquid can indicate degradation. You may also notice a more pungent, acidic odor due to the formation of HCl.

Reaction Troubleshooting

Q4: My acylation reaction (e.g., amide or ester formation) is giving low yields. What could be the cause?

A4: Low yields in acylation reactions with this compound are most commonly due to:

  • Reagent Degradation: The primary culprit is often the hydrolysis of the acyl chloride to the much less reactive 3-methylfuran-2-carboxylic acid. This can happen due to improper storage or handling.

  • Wet Solvents or Reagents: Any residual water in your reaction solvent or other reagents (like the amine or alcohol) will consume the acyl chloride.

  • Inadequate Base: In reactions with amines or alcohols, a base is typically required to neutralize the HCl generated. If the base is insufficient or not strong enough, the reaction mixture will become acidic, which can protonate your nucleophile (e.g., the amine) and render it unreactive.

Q5: I observe a white precipitate in my reaction mixture immediately after adding the this compound. What is it?

A5: This precipitate is likely the hydrochloride salt of your amine nucleophile. The reaction between an acyl chloride and an amine generates one equivalent of HCl. This acid will then react with any unreacted amine in the mixture to form the salt, which is often insoluble in common organic solvents. To avoid this, ensure you are using a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl as it is formed.

Troubleshooting Guides

Problem: Inconsistent Reaction Results

If you are experiencing variability in your reaction outcomes, it is crucial to systematically evaluate your experimental setup and reagents.

G start Inconsistent Reaction Results check_reagent Check this compound Purity start->check_reagent check_solvents Verify Solvent Anhydrousness check_reagent->check_solvents Reagent OK re_purify Re-purify/Source New Reagent check_reagent->re_purify Degradation Suspected check_atmosphere Ensure Inert Atmosphere check_solvents->check_atmosphere Solvents Dry dry_solvents Dry Solvents check_solvents->dry_solvents Solvents Wet check_base Evaluate Base Stoichiometry and Strength check_atmosphere->check_base Atmosphere Inert improve_inert Refine Inert Atmosphere Technique check_atmosphere->improve_inert Leaks/Improper Purging check_nucleophile Assess Nucleophile Purity and Reactivity check_base->check_nucleophile Base Adequate adjust_base Adjust Base check_base->adjust_base Base Inadequate purify_nucleophile Purify Nucleophile check_nucleophile->purify_nucleophile Impure Nucleophile success Consistent Results check_nucleophile->success Nucleophile OK re_purify->check_reagent dry_solvents->check_solvents improve_inert->check_atmosphere adjust_base->check_base purify_nucleophile->check_nucleophile

Caption: Troubleshooting workflow for inconsistent reactions.

Problem: Suspected Reagent Degradation

If you suspect your this compound has been compromised by moisture, it is essential to address this before proceeding with your experiments.

% Water Contamination (by mole)Expected % Active Acyl ChloridePotential Impact on a 1:1 Stoichiometric Reaction
0%100%Theoretical maximum yield achievable.
1%99%Minor impact on yield, but may introduce acidic byproducts.
5%95%Noticeable decrease in yield.
10%90%Significant loss of yield; likely formation of side products.
20%80%Reaction may not proceed to completion; purification challenges.

Experimental Protocols

Protocol 1: Handling and Dispensing under Inert Atmosphere

This protocol describes the safe transfer of this compound using Schlenk line techniques. For a detailed visual guide on Schlenk line operations, refer to the JoVE video "Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line"[1].

Materials:

  • Schlenk flask with a rubber septum

  • Nitrogen or argon gas line with a bubbler

  • Vacuum pump

  • Syringe and needle (oven-dried)

  • Container of this compound

Procedure:

  • Prepare the Schlenk Flask: Flame-dry the Schlenk flask under vacuum and allow it to cool to room temperature. Backfill the flask with inert gas. Repeat this vacuum/backfill cycle three times to ensure a completely inert atmosphere.[2]

  • Prepare the Syringe: Take an oven-dried syringe and needle and flush it with inert gas by drawing and expelling the gas from the inert line several times.

  • Transfer the Reagent: Carefully open the container of this compound under a positive flow of inert gas. Pierce the septum of the container with the needle and withdraw the desired volume of the liquid.

  • Dispense into the Reaction Flask: Insert the needle into the septum of the prepared Schlenk flask and slowly dispense the this compound.

  • Clean the Syringe: Immediately quench the syringe by drawing up and expelling a suitable quenching solution (e.g., a dilute solution of a non-volatile amine in an inert solvent) followed by rinsing with an appropriate solvent.

Protocol 2: Small-Scale Amide Synthesis

This protocol provides a general procedure for the synthesis of an amide using this compound. The reaction of acyl chlorides with amines is a well-established method for amide bond formation.[3][4]

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et3N) or other non-nucleophilic base

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere setup

Procedure:

  • Prepare the Reaction Flask: To a flame-dried Schlenk flask under an inert atmosphere, add the amine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Add the Base: Add triethylamine (1.1 eq) to the solution.

  • Add the Acyl Chloride: Slowly add this compound (1.05 eq) to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess amine and base, then with a saturated solution of sodium bicarbonate, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.

Caption: Mechanism of amide formation from an acyl chloride.

References

Validation & Comparative

A Senior Application Scientist's Guide to LC-MS Analysis of 3-Methylfuran-2-carbonyl chloride Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the reaction products of highly reactive intermediates like 3-Methylfuran-2-carbonyl chloride is paramount for ensuring the purity, stability, and safety of synthesized molecules. The inherent reactivity of acyl chlorides presents a significant analytical challenge, demanding robust and well-designed methodologies.[1] This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the analysis of this compound and its reaction products, supported by experimental insights and best practices.

The Analytical Challenge: Taming a Reactive Intermediate

This compound is a valuable building block in organic synthesis.[2] However, its acyl chloride moiety makes it highly susceptible to nucleophilic attack by water, alcohols, and amines, leading to rapid degradation and the formation of various byproducts. Direct analysis is often complicated by on-column reactions or instability in the autosampler, necessitating carefully considered analytical approaches.[1] Therefore, a comprehensive analytical strategy must not only identify the parent compound but also elucidate the profile of its potential reaction products.

Comparative Analysis of LC-MS Methodologies

Two primary strategies can be employed for the LC-MS analysis of this compound reaction mixtures: Direct Analysis for rapid screening and a more robust Derivatization-Based Method for accurate quantification and stability studies.

ParameterDirect AnalysisDerivatization-Based Analysis
Principle Rapid injection of the reaction mixture with minimal sample preparation to observe transient species.Conversion of the reactive acyl chloride and its products into stable derivatives prior to analysis.
Primary Application Quick identification of major reaction products; reaction monitoring.Accurate quantification of the parent compound and its degradation products; stability testing.
LC Column Fast-eluting, less retentive columns (e.g., shorter C18, Phenyl-Hexyl).High-resolution C18 or similar reversed-phase columns for optimal separation of derivatives.
Mobile Phase Acidified water/acetonitrile gradient to suppress silanol interactions and promote rapid elution.Standard reversed-phase gradients (e.g., water with 0.1% formic acid and acetonitrile).
Ionization Mode Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).Positive or Negative ESI, depending on the derivatizing agent.
Advantages - Speed - Minimal sample manipulation- Enhanced stability of analytes[1] - Improved chromatographic peak shape - Higher accuracy and precision for quantification
Disadvantages - Potential for on-column reactions - Poor quantitative reproducibility - Risk of instrument contamination- Additional sample preparation steps - Potential for incomplete derivatization

Visualizing Potential Reaction Pathways

The primary reaction products of this compound are formed through the nucleophilic acyl substitution mechanism. Understanding these pathways is crucial for targeted analysis.

Reaction_Pathways This compound This compound 3-Methylfuran-2-carboxylic acid 3-Methylfuran-2-carboxylic acid This compound->3-Methylfuran-2-carboxylic acid Hydrolysis Ester Product Ester Product This compound->Ester Product Alcoholysis Amide Product Amide Product This compound->Amide Product Aminolysis H2O H2O R-OH R-OH R2NH R2NH

Caption: Potential reaction pathways of this compound with common nucleophiles.

Recommended Experimental Protocol: Derivatization with Aniline for Enhanced Stability and Detection

This protocol details a robust method for the quantitative analysis of this compound by converting it to its stable anilide derivative.

1. Safety Precautions:

  • This compound is an irritant.[3][4] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

  • Aniline is toxic and should be handled with care, following all relevant safety guidelines.

2. Reagents and Materials:

  • This compound (analyte)

  • Aniline (derivatizing agent)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Triethylamine (TEA)

  • Microcentrifuge tubes (1.5 mL)

  • LC-MS vials

3. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of anhydrous acetonitrile.

  • Derivatizing Agent Solution (10 mg/mL): Prepare a solution of 10 mg/mL aniline in acetonitrile.

  • Calibration Standards: Serially dilute the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL in acetonitrile.

  • Sample Preparation: For a reaction mixture, take a 100 µL aliquot and dilute it with 900 µL of acetonitrile.

4. Derivatization Procedure:

  • To a 100 µL aliquot of each standard and sample in a microcentrifuge tube, add 10 µL of the aniline solution.

  • Add 5 µL of triethylamine to catalyze the reaction.

  • Vortex the mixture for 30 seconds and let it react at room temperature for 15 minutes.

  • Dilute the derivatized solution with acetonitrile to an appropriate concentration for LC-MS analysis and transfer to an LC-MS vial.

5. LC-MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the derivative from other components (e.g., 5% to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization: Positive Electrospray Ionization (ESI+).

  • MS Method: Multiple Reaction Monitoring (MRM) for a triple quadrupole or full scan with targeted MS/MS for a high-resolution instrument. The MRM transition for the anilide derivative should be optimized.

6. Data Analysis:

  • Integrate the peak corresponding to the derivatized 3-methylfuran-2-anilide.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the amount of this compound in the original sample using the calibration curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis LC-MS Analysis cluster_data Data Processing Stock_Solution Prepare Stock Solution Calibration_Standards Prepare Calibration Standards Stock_Solution->Calibration_Standards Add_Aniline Add Aniline & TEA Calibration_Standards->Add_Aniline Sample_Dilution Dilute Reaction Sample Sample_Dilution->Add_Aniline React Vortex & React Add_Aniline->React LC_Separation LC Separation (C18) React->LC_Separation MS_Detection MS/MS Detection (ESI+) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Methylfuran-2-carbonyl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of reactive intermediates and their derivatives is paramount. 3-Methylfuran-2-carbonyl chloride is a key building block in the synthesis of a variety of pharmacologically active compounds. Its reactivity, governed by the acyl chloride and the substituted furan ring, makes mass spectrometry an indispensable tool for its characterization. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of this compound and offers a comparative study with structurally related derivatives. Understanding these fragmentation pathways is crucial for reaction monitoring, impurity profiling, and the structural elucidation of novel chemical entities.

The Foundational Fragmentation of this compound

Under electron ionization, this compound (molecular weight: 144.56 g/mol ) undergoes a series of characteristic fragmentation reactions. The initial ionization event involves the removal of an electron to form the molecular ion (M•+ ), which is often observable in the mass spectrum. The subsequent fragmentation is dictated by the relative stabilities of the resulting ions and neutral losses, primarily influenced by the acyl chloride group and the furan ring.

The most prominent fragmentation pathway for acyl chlorides is the loss of the chlorine radical (•Cl), leading to the formation of a highly stable acylium ion.[1] In the case of this compound, this results in the formation of the 3-methyl-2-furoyl cation at m/z 109. This ion is often the base peak in the spectrum due to its resonance stabilization.

Further fragmentation of the acylium ion can occur through the loss of a carbon monoxide (CO) molecule, a common fragmentation route for carbonyl compounds.[2] This would produce a furan ring fragment at m/z 81. The furan ring itself can then undergo further fragmentation.

An alternative pathway involves the cleavage of the C-C bond between the furan ring and the carbonyl group. This would lead to the formation of a 3-methylfuran radical cation and a carbonyl chloride radical. However, the formation of the acylium ion is generally more favorable.

The methyl group on the furan ring can also influence fragmentation. Cleavage of a hydrogen radical from the methyl group of the molecular ion could lead to a stable, conjugated system.

Predicted Fragmentation Pathway for this compound

M [C₆H₅ClO₂]•+ m/z 144/146 A [C₆H₅O₂]+ m/z 109 M->A - •Cl B [C₅H₅O]+ m/z 81 A->B - CO cluster_0 This compound cluster_1 Furan-2-carbonyl chloride M1 [C₆H₅ClO₂]•+ m/z 144/146 A1 [C₆H₅O₂]+ m/z 109 M1->A1 - •Cl B1 [C₅H₅O]+ m/z 81 A1->B1 - CO M2 [C₅H₃ClO₂]•+ m/z 130/132 A2 [C₅H₃O₂]+ m/z 95 M2->A2 - •Cl B2 [C₄H₃O]+ m/z 67 A2->B2 - CO A Sample Preparation (Anhydrous) B GC Injection (Splitless) A->B C GC Separation B->C D EI Ionization (70 eV) C->D E Mass Analysis (Quadrupole) D->E F Data Interpretation E->F

References

A Comparative Guide to the Reactivity of 3-Methylfuran-2-carbonyl Chloride and 2-Furoyl Chloride for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of the appropriate acylating agent is a critical decision that can significantly impact reaction efficiency, yield, and purity. Furan-containing scaffolds are of particular interest due to their prevalence in biologically active molecules.[1] This guide provides an in-depth technical comparison of the reactivity of two key furan-based acylating agents: 3-Methylfuran-2-carbonyl chloride and its parent compound, 2-furoyl chloride. We will explore the underlying electronic and steric factors governing their reactivity, provide synthetic protocols, and propose a framework for their direct experimental comparison.

Introduction to Furan-Based Acyl Chlorides in Synthesis

Acyl chlorides are among the most reactive carboxylic acid derivatives, prized for their ability to readily undergo nucleophilic acyl substitution with a wide array of nucleophiles, including alcohols, amines, and organometallic reagents.[2] This high reactivity is attributed to the potent electron-withdrawing inductive effect of both the chlorine atom and the carbonyl oxygen, which renders the carbonyl carbon highly electrophilic.[2] Furthermore, the chloride ion serves as an excellent leaving group, facilitating the substitution process.[2]

2-Furoyl chloride is a widely utilized intermediate in the pharmaceutical and agrochemical industries.[3] The introduction of a methyl group at the 3-position, yielding this compound, presents an opportunity to modulate the electronic and steric properties of the molecule, thereby fine-tuning its reactivity and potentially influencing the properties of the resulting derivatives. Understanding the nuances of this substitution is key to rational reagent selection in complex synthetic campaigns.

Synthesis of the Acyl Chlorides

The preparation of both acyl chlorides typically proceeds from their corresponding carboxylic acids.

Synthesis of 2-Furoyl Chloride

2-Furoyl chloride is commonly synthesized from 2-furoic acid. The latter can be prepared from furfural through an oxidation reaction.[4] The subsequent conversion to the acyl chloride is achieved using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Synthesis of 2-Furoyl Chloride Furfural Furfural FuroicAcid 2-Furoic Acid Furfural->FuroicAcid [O] (e.g., KMnO₄) FuroylChloride 2-Furoyl Chloride FuroicAcid->FuroylChloride SOCl₂ or (COCl)₂ Synthesis of this compound MethylEster Methyl 3-methyl-2-furoate CarboxylicAcid 3-Methyl-2-furoic Acid MethylEster->CarboxylicAcid 1. NaOH(aq), Reflux 2. HCl(aq) AcylChloride This compound CarboxylicAcid->AcylChloride SOCl₂ or (COCl)₂ Competitive Reaction Workflow cluster_0 Reaction Setup cluster_1 Workup & Analysis AcylChlorides Equimolar Mixture of This compound & 2-Furoyl chloride ReactionVessel Reaction (e.g., 0 °C, DCM) AcylChlorides->ReactionVessel Nucleophile Sub-stoichiometric Nucleophile (e.g., R-NH₂) Nucleophile->ReactionVessel Quench Quench Reaction (e.g., NaHCO₃(aq)) ReactionVessel->Quench Extraction Extract with Organic Solvent Quench->Extraction Analysis Analyze Product Ratio (e.g., GC-MS or ¹H NMR) Extraction->Analysis

References

A Senior Application Scientist's Guide to Acylation: 3-Methylfuran-2-carbonyl Chloride vs. Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of modern organic synthesis and a fundamental transformation in the development of active pharmaceutical ingredients (APIs). The choice of acylating agent is paramount, dictating not only the reaction's efficiency but also the physicochemical and pharmacological properties of the final product.

This guide provides an in-depth comparison of two distinct acylating agents: the archetypal aromatic reagent, benzoyl chloride , and its heterocyclic counterpart, 3-methylfuran-2-carbonyl chloride . Benzoyl chloride is a robust, widely-used reagent for introducing the benzoyl group, a common scaffold in numerous pharmaceuticals.[1][2] In contrast, this compound offers a pathway to install a 3-methylfuran moiety, a privileged structure known to impart diverse biological activities.[3][4]

We will dissect their chemical properties, explore their reactivity in key acylation reactions, provide validated experimental protocols, and discuss their strategic applications in the field of drug discovery, offering researchers the critical insights needed for informed reagent selection.

Part 1: Physicochemical and Structural Analysis

The divergent reactivity of these two acyl chlorides stems directly from their distinct electronic and structural properties. Benzoyl chloride features a stable benzene ring, while this compound contains an electron-rich, five-membered heterocyclic furan ring.

The furan ring's oxygen heteroatom and the methyl group at the 3-position are electron-donating, which can influence the electrophilicity of the adjacent carbonyl carbon. This contrasts with the phenyl group of benzoyl chloride. These structural nuances are critical in predicting reaction outcomes and stability.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundBenzoyl Chloride
CAS Number 22601-06-5[5]98-88-4[6]
Molecular Formula C₆H₅ClO₂[5]C₇H₅ClO[7]
Molecular Weight 144.55 g/mol [5]140.57 g/mol [7]
Boiling Point Not well-documented197.2 °C[6]
Density ~1.263 g/mL[8]1.21 g/mL[6]
Appearance Colorless to clear liquid[9]Colorless, fuming liquid[7][10]
Structure
This compoundBenzoyl Chloride

Part 2: Reactivity and Mechanistic Considerations

Both reagents operate primarily through a nucleophilic acyl substitution mechanism. A nucleophile (such as an amine or alcohol) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group.[11]

Caption: Generalized mechanism for nucleophilic acyl substitution.

The key difference lies in the electrophilicity of the carbonyl carbon and the overall stability of the acyl chloride molecule under various reaction conditions.

  • Benzoyl Chloride: As a standard acyl chloride, it is highly reactive and readily participates in acylation reactions with a wide range of nucleophiles.[6] It is the reagent of choice for classic transformations like the Schotten-Baumann and Friedel-Crafts reactions.[12][13]

  • This compound: The electron-donating nature of the 3-methylfuran ring may slightly reduce the electrophilicity of its carbonyl carbon compared to benzoyl chloride. More critically, the furan ring itself is susceptible to degradation and polymerization under strongly acidic conditions, a crucial consideration for reactions like Friedel-Crafts acylation.[14][15]

Part 3: Comparative Performance in Key Acylation Reactions

A. Acylation of Amines and Alcohols: The Schotten-Baumann Reaction

The Schotten-Baumann reaction is a widely used method for acylating amines and alcohols, typically performed under biphasic conditions with an aqueous base to neutralize the HCl byproduct.[16][17] This prevents the protonation of the amine nucleophile, driving the reaction to completion.[16][18]

G cluster_workflow Schotten-Baumann Experimental Workflow A Dissolve amine in organic solvent (e.g., DCM) B Cool to 0-5 °C (Ice Bath) A->B C Add aqueous base (e.g., 10% NaOH) B->C E Add acyl chloride dropwise to biphasic mixture C->E D Prepare acyl chloride in organic solvent D->E F Warm to RT and stir (2-5 hours) E->F G Workup: Separate layers, wash, dry, and concentrate F->G H Purify product (Recrystallization or Chromatography) G->H

Caption: General experimental workflow for the Schotten-Baumann reaction.

Experimental Protocol 1: Benzoylation of Benzylamine via Schotten-Baumann Conditions

Materials:

  • Benzylamine

  • Benzoyl chloride[7]

  • Dichloromethane (DCM)

  • 10% aqueous Sodium Hydroxide (NaOH) solution[16]

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 equiv.) in DCM (20 mL).

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add 10% aqueous NaOH solution (2.5 equiv.) to the stirred amine solution.

  • In a separate beaker, dissolve benzoyl chloride (1.1 equiv.) in a minimal amount of DCM. Transfer this solution to a dropping funnel.

  • Add the benzoyl chloride solution dropwise to the vigorously stirred biphasic mixture over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 3 hours. The completion of the reaction can be indicated by the disappearance of the pungent smell of benzoyl chloride.[12]

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), water (1 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-benzylbenzamide.

  • Purify the product by recrystallization from ethanol/water.

Experimental Protocol 2: Acylation of Benzylamine with this compound

Materials:

  • Benzylamine

  • This compound[9]

  • Dichloromethane (DCM)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure: Causality Note: The protocol is analogous to that of benzoyl chloride, as the base-mediated Schotten-Baumann conditions are generally mild and well-suited for furan-containing compounds. Strict temperature control is maintained as a precautionary measure against any potential exothermic reactions or side reactions.

  • In a 100 mL round-bottom flask, dissolve benzylamine (1.0 equiv.) in DCM (20 mL).

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add 10% aqueous NaOH solution (2.5 equiv.).

  • Dissolve this compound (1.1 equiv.) in DCM and add it dropwise to the biphasic mixture over 30 minutes at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC for the consumption of the starting amine.

  • Perform an identical aqueous workup as described in Protocol 1.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the resulting crude N-benzyl-3-methylfuran-2-carboxamide by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

B. Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for forming C-C bonds by acylating an aromatic ring.[19] The reaction requires a strong Lewis acid catalyst, like aluminum chloride (AlCl₃), to generate a highly reactive acylium ion electrophile.[13][20]

G cluster_mechanism Friedel-Crafts Acylation Mechanism A 1. Acylium Ion Formation R-CO-Cl + AlCl₃ → [R-C≡O]⁺ + AlCl₄⁻ B 2. Electrophilic Attack Arene + [R-C≡O]⁺ → Arenium Ion (Sigma Complex) A->B C 3. Deprotonation Arenium Ion + AlCl₄⁻ → Acyl-Arene + AlCl₃ + HCl B->C

Caption: Key steps in the Friedel-Crafts acylation mechanism.

Performance Comparison:

  • Benzoyl Chloride: This reagent is highly effective in Friedel-Crafts reactions with a variety of aromatic substrates, producing aryl ketones.[13][21] The reaction is generally high-yielding, though it requires stoichiometric amounts of the catalyst because the product ketone complexes with AlCl₃.[22]

  • This compound: This is a critical point of divergence. Classical Friedel-Crafts conditions (e.g., AlCl₃) are often unsuitable for furan-containing substrates. The strong Lewis acid can cause extensive polymerization and decomposition of the sensitive furan ring.[14][15][23]

Alternative Strategies for Furan Acylation: For acylating sensitive heterocycles like furan, milder catalysts are necessary. Boron trifluoride etherate (BF₃·OEt₂) is a common alternative that can successfully promote the acylation of furans with acid anhydrides or, potentially, acyl chlorides under carefully controlled conditions.[14][24]

Experimental Protocol 3: Friedel-Crafts Acylation of Toluene with Benzoyl Chloride

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Toluene (dried)

  • Benzoyl chloride

  • Dichloromethane (DCM, anhydrous)

  • Concentrated HCl and ice

Procedure: Safety Note: AlCl₃ is highly moisture-sensitive and reacts violently with water. HCl gas is evolved. This procedure must be conducted in a well-ventilated fume hood with anhydrous conditions.

  • To a flame-dried 100 mL round-bottom flask equipped with an addition funnel and a gas outlet to a trap, add anhydrous AlCl₃ (1.1 equiv.) and anhydrous DCM (20 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add toluene (1.0 equiv.) to the flask.

  • Add benzoyl chloride (1.05 equiv.) to the addition funnel and add it dropwise to the stirred reaction mixture over 20 minutes.

  • After addition, remove the ice bath and stir the reaction at room temperature for 1-2 hours.[13]

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice (50 g) and concentrated HCl (15 mL).[25]

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

  • Dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude 4-methylbenzophenone.

Part 4: Strategic Value in Drug Development

The choice between these acylating agents is often a strategic one in medicinal chemistry, aimed at incorporating moieties with desirable pharmacological properties.

Table 2: Strategic Comparison for Medicinal Chemistry Applications

FeatureBenzoyl ChlorideThis compound
Introduced Moiety Benzoyl Group3-Methylfuran-2-carboxamide/ketone
Significance A common, stable scaffold that can influence polarity and membrane penetration. Found in numerous APIs.[1][26]The furan ring is a "privileged structure" associated with diverse biological activities including antimicrobial and anticancer effects.[3][4]
Synthetic Robustness High. Compatible with a wide range of standard reaction conditions.Moderate. Requires careful selection of conditions to avoid degradation of the furan ring, especially in acidic media.
Structural Diversity Allows for derivatization of the benzene ring to perform Structure-Activity Relationship (SAR) studies.The methyl group and furan ring offer unique steric and electronic properties for SAR exploration.
Metabolic Stability The benzoyl group is generally metabolically stable.Furan rings can be susceptible to metabolic oxidation, a factor to consider in drug design.

Conclusion

This guide illuminates the distinct chemical personalities of this compound and benzoyl chloride, providing a framework for their strategic deployment in research and drug development.

  • Benzoyl Chloride remains the undisputed workhorse for introducing the benzoyl group. Its high reactivity and stability under a broad range of conditions make it a reliable and predictable tool for synthesizing amides, esters, and ketones via classic transformations.

  • This compound is a specialized reagent, offering access to the medicinally significant furan scaffold.[4] While it performs well in base-mediated reactions like the Schotten-Baumann acylation, its utility in electrophilic aromatic substitutions is limited by the acid-sensitivity of the furan ring. Its use necessitates a more nuanced approach, employing milder conditions to preserve the integrity of the heterocyclic core.

Ultimately, the selection between these two reagents is a function of the synthetic goal. For robust, general-purpose acylation, benzoyl chloride is the superior choice. For the targeted introduction of a biologically active heterocyclic motif, this compound is an invaluable, albeit more sensitive, synthetic tool.

References

A Comparative Guide to the Characterization of 3-Methylfuran-2-carbonyl Chloride Reaction Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the furan-2-carbonyl scaffold is a privileged motif. Its presence in a multitude of bioactive molecules necessitates a deep understanding of the reactivity and reaction mechanisms of its derivatives. Among these, 3-Methylfuran-2-carbonyl chloride stands out as a versatile building block for the introduction of the 3-methylfuroyl group. This guide provides an in-depth technical comparison of the characterization of reaction intermediates derived from this compound, offering insights into its reactivity profile against common alternatives and detailing experimental approaches for mechanistic elucidation.

The Significance of this compound in Synthesis

This compound (C₆H₅ClO₂) is a reactive acyl chloride that serves as a precursor for a variety of organic compounds, most notably amides, esters, and ketones.[1] The methyl group at the 3-position of the furan ring can influence the electronic properties and steric environment of the carbonyl group, thereby modulating its reactivity compared to unsubstituted furan-2-carbonyl chloride.[2] Understanding the nuances of its reactions is critical for optimizing synthetic routes and controlling product distribution.

The Nucleophilic Acyl Substitution Mechanism: A Tale of Tetrahedral Intermediates

The reactions of this compound with nucleophiles, such as amines, predominantly follow a nucleophilic addition-elimination mechanism.[3][4] This pathway is characterized by the formation of a transient tetrahedral intermediate.

The lone pair of electrons on the nucleophile (e.g., the nitrogen of an amine) attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge.[5] Subsequently, the carbonyl double bond reforms, and the chloride ion, being a good leaving group, is eliminated, yielding the final acylated product.[3]

G reagents This compound + Amine intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products 3-Methylfuran-2-carboxamide + HCl intermediate->products Elimination of Cl-

The stability and lifetime of this tetrahedral intermediate are crucial factors influencing the reaction kinetics and can be affected by the nature of the nucleophile, the solvent, and the electronic and steric properties of the acyl chloride itself.

Comparative Reactivity Analysis

A key aspect of synthetic strategy is the choice of the appropriate acylating agent. Here, we compare the reactivity of this compound with its close analog, 2-furoyl chloride, and the widely used benzoyl chloride.

Acylating AgentStructureKey Structural FeatureExpected Relative ReactivityControlling Factors
This compound This compoundElectron-donating methyl group at the 3-position.ModerateThe methyl group can slightly decrease the electrophilicity of the carbonyl carbon through an inductive effect, potentially slowing the reaction compared to 2-furoyl chloride.
2-Furoyl Chloride 2-furoyl chlorideUnsubstituted furan ring.Higher than this compoundThe furan ring's oxygen can exert a -I (inductive) and +M (mesomeric) effect. The overall effect makes the carbonyl carbon highly electrophilic.
Benzoyl Chloride Benzoyl ChlorideBenzene ring.Generally lower than furanoyl chloridesThe benzene ring can delocalize the positive charge on the carbonyl carbon through resonance, making it less electrophilic and thus less reactive than furanoyl chlorides under similar conditions.[6]

This qualitative comparison is based on fundamental electronic effects. The electron-donating nature of the methyl group in this compound can be expected to slightly reduce the partial positive charge on the carbonyl carbon, making it a marginally weaker electrophile than the unsubstituted 2-furoyl chloride. In contrast, the aromatic stabilization in benzoyl chloride generally leads to lower reactivity.

Characterization of Reaction Intermediates: A Practical Approach

Direct observation of the fleeting tetrahedral intermediate is challenging due to its short lifetime. However, a combination of spectroscopic techniques and specialized experimental setups can provide compelling evidence for its existence and furnish insights into the reaction mechanism.

Spectroscopic Signatures of Reactants and Products

A thorough characterization begins with understanding the spectroscopic features of the starting materials and the final products.

Compound TypeSpectroscopic TechniqueKey Characteristic Peaks
This compound IR SpectroscopyStrong C=O stretching vibration around 1750-1780 cm⁻¹.
¹H NMR SpectroscopySignals corresponding to the furan ring protons and the methyl group protons.
¹³C NMR SpectroscopyCarbonyl carbon signal typically in the range of 160-170 ppm.
3-Methylfuran-2-carboxamides IR SpectroscopyC=O stretching vibration (Amide I band) typically between 1630-1680 cm⁻¹. N-H stretching for primary and secondary amides around 3100-3500 cm⁻¹.[7]
¹H NMR SpectroscopyAppearance of a broad N-H proton signal (for primary and secondary amides) and shifts in the furan ring proton signals upon amide formation.[7]
¹³C NMR SpectroscopyUpfield shift of the carbonyl carbon signal compared to the acyl chloride.[7]
Experimental Protocols for Intermediate Detection

a) Low-Temperature NMR Spectroscopy

Causality: By significantly lowering the temperature of the reaction mixture, the kinetic energy of the molecules is reduced, which can slow down the decomposition of the tetrahedral intermediate to a timescale amenable to NMR detection.[8]

Experimental Protocol:

  • Preparation: Dissolve this compound in a deuterated solvent that remains liquid at low temperatures (e.g., CD₂Cl₂ or THF-d₈) in an NMR tube.

  • Cooling: Cool the NMR probe to the desired low temperature (e.g., -78 °C).

  • Initiation: Inject a pre-cooled solution of the amine nucleophile into the NMR tube.

  • Data Acquisition: Immediately acquire a series of ¹H or ¹³C NMR spectra over time.

  • Analysis: Look for the appearance of new signals that are not attributable to the starting materials or the final product. The transient signals corresponding to the tetrahedral intermediate would be expected to show a significant upfield shift for the carbonyl carbon in the ¹³C NMR spectrum due to the change in hybridization from sp² to sp³.

G start Prepare Reactant Solutions (Acyl Chloride & Amine) cool Cool Solutions and NMR Probe to Low Temp start->cool mix Mix Reactants in NMR Tube cool->mix acquire Acquire Time-Resolved NMR Spectra mix->acquire analyze Analyze Spectra for Transient Intermediate Signals acquire->analyze

b) Stopped-Flow Spectroscopy

Causality: This technique allows for the rapid mixing of reactants and the observation of the reaction progress on a millisecond timescale, which is often the lifetime of reaction intermediates.[9]

Experimental Protocol:

  • Instrumentation: Utilize a stopped-flow instrument coupled with a rapid-scanning UV-Vis or IR spectrometer.

  • Reactant Loading: Load two separate syringes with solutions of this compound and the amine nucleophile.

  • Rapid Mixing: The instrument rapidly injects and mixes the two solutions in an observation cell.

  • Data Acquisition: A series of spectra are recorded at very short time intervals immediately after mixing.

  • Kinetic Analysis: Analyze the change in absorbance at specific wavelengths over time to determine the rates of formation and decay of any observed intermediates. The tetrahedral intermediate may have a distinct electronic or vibrational signature compared to the reactants and products.

G load Load Reactants into Separate Syringes mix Rapidly Mix Reactants in Observation Cell load->mix acquire Acquire Spectroscopic Data (UV-Vis or IR) vs. Time mix->acquire analyze Analyze Kinetic Traces to Identify Intermediate Species acquire->analyze

Alternative Acylating Agents and Comparative Performance

While this compound is a potent acylating agent, alternative reagents can offer advantages in terms of handling, selectivity, or milder reaction conditions.

Alternative ReagentActivation MethodAdvantagesDisadvantages
3-Methylfuran-2-carboxylic acid + Coupling Agents (e.g., DCC, EDC, HATU) In situ activation to form an active ester or related species.Milder reaction conditions, avoids the use of a highly reactive acyl chloride, broader functional group tolerance.Stoichiometric amounts of coupling agents are required, generating byproducts that may need to be removed.
3-Methylfuran-2-carboxylic Anhydride Pre-formed or generated in situ.Generally more reactive than the corresponding carboxylic acid but less so than the acyl chloride, offering a balance of reactivity and handling.May require an additional synthetic step to prepare the anhydride.

The choice of acylating agent is a critical experimental parameter. For sensitive substrates or complex molecules with multiple functional groups, in situ activation of the carboxylic acid using coupling agents is often the preferred method to avoid the harsh conditions and high reactivity associated with acyl chlorides.

Conclusion: A Holistic Approach to Mechanistic Understanding

The characterization of reaction intermediates of this compound is a multifaceted endeavor that combines a strong theoretical understanding of reaction mechanisms with advanced experimental techniques. While direct observation of the tetrahedral intermediate remains a significant challenge, the application of low-temperature NMR and stopped-flow spectroscopy provides powerful tools for its indirect detection and kinetic characterization. By comparing the reactivity of this compound with alternative acylating agents, researchers can make informed decisions to optimize their synthetic strategies. This comprehensive approach, grounded in scientific integrity and supported by robust experimental design, is paramount for advancing the synthesis of novel molecules in the pharmaceutical and chemical industries.

References

A Comparative Guide to Validated Analytical Methods for 3-Methylfuran-2-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel chemical entities is a cornerstone of successful research and development. This guide provides an in-depth comparison of validated analytical methodologies for the analysis of 3-methylfuran-2-carboxamides, a class of compounds of growing interest in medicinal chemistry. We will explore the nuances of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering insights into method development, validation, and application. This document is designed to be a practical resource, grounded in the principles of scientific integrity and informed by field-proven expertise.

Introduction: The Analytical Imperative for 3-Methylfuran-2-carboxamides

3-Methylfuran-2-carboxamides are heterocyclic compounds that are being investigated for various therapeutic applications. Accurate and precise measurement of these compounds in different matrices, from reaction mixtures to biological fluids, is critical for pharmacokinetic studies, formulation development, and quality control. The choice of analytical technique is a pivotal decision that influences the quality, sensitivity, and efficiency of data generation. This guide will dissect two of the most powerful and prevalent analytical techniques in the pharmaceutical sciences to aid in this critical selection process.

Method Comparison: HPLC-UV vs. LC-MS/MS

The selection of an analytical method is a balance of sensitivity, selectivity, cost, and the specific requirements of the analysis. Below is a head-to-head comparison of HPLC-UV and LC-MS/MS for the analysis of 3-methylfuran-2-carboxamides.

FeatureHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Sensitivity Moderate (µg/mL to high ng/mL range).High to very high (low ng/mL to pg/mL range).
Selectivity Good, but susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, highly specific due to mass-based detection of parent and fragment ions.
Linearity Typically excellent over a wide concentration range.Excellent, though may require a narrower range than HPLC-UV.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and more complex maintenance.
Ease of Use Relatively straightforward to operate and maintain.Requires more specialized training and expertise.
Typical Applications Assay of bulk drug substance, formulation analysis, cleaning validation.Bioanalysis (plasma, urine), impurity profiling at low levels, metabolite identification.

I. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique, making it a workhorse in many pharmaceutical laboratories. For 3-methylfuran-2-carboxamides, which possess a chromophore due to the furan ring and amide functionality, UV detection is a viable and cost-effective approach.

Experimental Workflow: HPLC-UV

Caption: High-level workflow for HPLC-UV analysis.

Detailed Experimental Protocol: HPLC-UV Method

This protocol is a representative method for the analysis of 3-methylfuran-2-carboxamides, based on established methods for similar furan derivatives.

1. Materials and Reagents:

  • 3-Methylfuran-2-carboxamide reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable acid/buffer)

  • Methanol (for sample preparation)

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides good retention for moderately polar compounds like 3-methylfuran-2-carboxamides.

  • Mobile Phase: A gradient elution is often preferred to ensure good separation from any impurities. A typical starting point would be a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C to ensure reproducible retention times.

  • Detection Wavelength: Determined by scanning the UV spectrum of the analyte. For furan derivatives, a wavelength in the range of 220-280 nm is typically appropriate.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the 3-methylfuran-2-carboxamide reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substance, simple dissolution in the mobile phase may be sufficient. For formulations, an extraction step may be necessary to remove excipients.

4. Method Validation (as per ICH Q2(R1) Guidelines):

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following parameters must be evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by comparing the chromatograms of a blank, a placebo (if applicable), the analyte, and a sample spiked with the analyte. Forced degradation studies (acid, base, oxidation, heat, light) should be performed to demonstrate that the method can separate the analyte from its degradation products, making it a stability-indicating method.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of at least five concentrations across the desired range. The correlation coefficient (r²) should be greater than 0.99.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by recovery studies, where a known amount of the analyte is spiked into a placebo or blank matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recoveries should be within 98-102%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-assay precision): Analysis of a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be less than 2%.

    • Intermediate Precision (Inter-assay precision): Assessed by having the assay performed by different analysts, on different days, and with different equipment. The RSD should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition, pH, flow rate, and column temperature.

II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or the detection of trace-level impurities, LC-MS/MS is the gold standard.

Experimental Workflow: LC-MS/MS

Caption: High-level workflow for LC-MS/MS analysis.

Detailed Experimental Protocol: LC-MS/MS Method

This protocol outlines a general approach for developing a sensitive and selective LC-MS/MS method for 3-methylfuran-2-carboxamides.

1. Materials and Reagents:

  • 3-Methylfuran-2-carboxamide reference standard

  • Stable isotope-labeled internal standard (if available)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

2. LC-MS/MS Conditions:

  • Liquid Chromatography: A UHPLC system is often preferred for faster analysis times and better resolution. A C18 column is a good starting point. The mobile phase would be similar to the HPLC-UV method (water and acetonitrile with formic acid) but using LC-MS grade solvents.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is likely to be effective for 3-methylfuran-2-carboxamides due to the presence of nitrogen and oxygen atoms that can be readily protonated.

    • Multiple Reaction Monitoring (MRM): This is the key to the high selectivity of LC-MS/MS. It involves monitoring a specific precursor ion (the protonated molecule, [M+H]⁺) and one or more of its characteristic product ions. The precursor and product ion transitions need to be optimized by infusing a standard solution of the analyte into the mass spectrometer.

3. Sample Preparation for Bioanalysis: For biological matrices like plasma or urine, sample preparation is crucial to remove proteins and other interfering substances.

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile is added to the sample to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): A more selective method where the analyte is partitioned between two immiscible liquids.

  • Solid-Phase Extraction (SPE): A highly selective and effective method for cleaning up complex samples.

4. Method Validation (as per FDA/EMA Bioanalytical Method Validation Guidelines):

In addition to the validation parameters for HPLC-UV, bioanalytical method validation includes:

  • Selectivity and Matrix Effect: Assessed by analyzing blank matrix from at least six different sources to ensure that endogenous components do not interfere with the detection of the analyte or internal standard. The matrix effect is evaluated by comparing the response of the analyte in post-extraction spiked samples to the response of the analyte in a neat solution.

  • Recovery: The extraction efficiency of the analytical method.

  • Stability: The stability of the analyte in the biological matrix under various conditions, including bench-top, freeze-thaw, and long-term storage.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the analysis of 3-methylfuran-2-carboxamides should be guided by the specific requirements of the assay. HPLC-UV offers a reliable and cost-effective solution for the analysis of bulk material and formulations where analyte concentrations are relatively high. Its simplicity and robustness make it well-suited for routine quality control applications. In contrast, LC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for bioanalysis and the detection of trace-level impurities. A thorough validation of the chosen method, following the principles outlined in this guide and in accordance with regulatory guidelines, is essential to ensure the generation of high-quality, reliable, and reproducible data in the development of new pharmaceutical products.

Safety Operating Guide

Mastering Chemical Disposal: A Procedural Guide for 3-Methylfuran-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the responsible handling and disposal of reactive chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 3-Methylfuran-2-carbonyl chloride, moving beyond mere instruction to instill a deep-seated understanding of the "why" behind each critical step. Our goal is to empower you with the knowledge to not only comply with safety standards but to cultivate a culture of proactive risk mitigation in your laboratory.

Understanding the Inherent Risks: A Profile of this compound

This compound (CAS No. 22601-06-5) is a bifunctional organic compound, presenting hazards associated with both its acyl chloride group and its furan ring.[1][2] A comprehensive understanding of its reactivity is paramount to its safe handling and disposal.

The acyl chloride functional group is highly reactive, particularly towards nucleophiles. Its most significant reaction in the context of disposal is its violent hydrolysis upon contact with water, producing 3-methylfuran-2-carboxylic acid and corrosive hydrochloric acid (HCl) gas.[3][4] This reaction is strongly exothermic and can lead to a rapid increase in temperature and pressure, posing a significant risk of splashing and container rupture.

The furan moiety, while less acutely reactive than the acyl chloride, is a known class of organic compounds that can be flammable and toxic.[5][6] Some furan derivatives also have the potential to form explosive peroxides upon prolonged exposure to air and light.[7] Therefore, treating this compound with the caution due to both functional groups is a critical aspect of laboratory safety.

Key Hazard Information:

PropertyValueSource
CAS Number 22601-06-5[1]
Molecular Formula C₆H₅ClO₂[1]
Molecular Weight 144.56 g/mol [2][8]
GHS Hazard Statement H319: Causes serious eye irritation[1][9]
Primary Hazards Corrosive, water-reactive, potential for toxic byproducts[4][5]

The Core Directive: Neutralization Prior to Disposal

The fundamental principle for the safe disposal of this compound is controlled neutralization. This process intentionally and safely hydrolyzes the reactive acyl chloride to its corresponding, and significantly less hazardous, carboxylate salt before it is introduced into the waste stream. Direct disposal of the unreacted compound is strictly prohibited as it can lead to dangerous reactions within the waste system.[7]

The following workflow diagram illustrates the logical progression of the disposal process, from preparation to final waste management.

G cluster_prep Preparation cluster_neut Neutralization cluster_disp Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Bicarb Prepare 5% Sodium Bicarbonate Solution in an Ice Bath FumeHood->Bicarb SlowAdd Slowly Add this compound to Bicarbonate Solution with Stirring Bicarb->SlowAdd Monitor Monitor for Gas Evolution and Temperature Increase SlowAdd->Monitor pH_Check Check pH of the Solution (Target: 6-8) Monitor->pH_Check AqueousDisp Dispose of Neutralized Aqueous Solution Down the Drain with Copious Amounts of Water pH_Check->AqueousDisp If pH is neutral ContainerRinse Rinse Empty Container with Bicarbonate Solution AqueousDisp->ContainerRinse SolidWaste Dispose of Rinsed Container and Contaminated PPE as Hazardous Waste ContainerRinse->SolidWaste

Caption: Workflow for the safe disposal of this compound.

Step-by-Step Disposal Protocol

This protocol is designed for the disposal of small quantities of this compound typically found in a research laboratory setting.

I. Personal Protective Equipment (PPE) and Safety Precautions

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate PPE to minimize exposure risks.[10]

  • Eye Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes and fumes.[10]

  • Hand Protection: Use chemical-resistant gloves, such as butyl rubber or nitrile gloves. Inspect gloves for any signs of degradation or perforation before use.[10]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.[3]

  • Work Area: All steps of the disposal process must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment of any released vapors or gases.[3][4]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.[11]

II. Neutralization Procedure

The primary method for disposal is a carefully controlled hydrolysis using a weak base, such as sodium bicarbonate. This method is preferred over using a strong base like sodium hydroxide, as the reaction with a strong base can be more vigorous and generate more heat.

Materials:

  • This compound for disposal

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Large beaker (at least 10 times the volume of the acyl chloride to be disposed of)

  • Stir bar and magnetic stir plate

  • Dropping funnel or pipette

  • Ice bath

  • pH paper or a calibrated pH meter

Protocol:

  • Prepare the Neutralizing Solution: In the large beaker, prepare a 5-10% (w/v) solution of sodium bicarbonate in deionized water. A good rule of thumb is to have at least a 10-fold molar excess of bicarbonate to the acyl chloride. For practical purposes, for every 1 mL of this compound, prepare at least 50 mL of the bicarbonate solution.

  • Cool the Solution: Place the beaker containing the sodium bicarbonate solution in an ice bath and allow it to cool to below 10°C. This will help to control the exothermic nature of the hydrolysis reaction.[11]

  • Controlled Addition: With vigorous stirring, slowly and carefully add the this compound to the cold sodium bicarbonate solution dropwise using a dropping funnel or pipette. The slow addition is crucial to prevent a runaway reaction.

  • Observe and Control the Reaction: You will observe effervescence (release of carbon dioxide gas) as the hydrochloric acid byproduct is neutralized by the bicarbonate. The reaction is complete when the gas evolution ceases. If the reaction becomes too vigorous, stop the addition immediately and allow the mixture to cool before proceeding.

  • pH Verification: Once the reaction is complete and the solution has returned to room temperature, check the pH of the solution using pH paper or a pH meter. The final pH should be between 6 and 8.[11] If the solution is still acidic, add more sodium bicarbonate solution until the target pH is achieved.

III. Final Disposal
  • Aqueous Waste: Once the solution is confirmed to be neutral, it can be safely disposed of down the drain with a large volume of running water (at least a 20-fold excess of water to the neutralized solution).[11]

  • Container Disposal: The empty this compound container is still considered hazardous. Rinse the container multiple times with a small amount of the sodium bicarbonate solution in the fume hood. The rinsate can be added to the neutralized bulk solution for disposal. The rinsed container should then be disposed of as solid hazardous waste according to your institution's guidelines.[11]

  • Contaminated Materials: Any disposable materials that have come into contact with this compound, such as pipette tips and gloves, should be placed in a designated hazardous waste container.

Spill Management

In the event of a spill of this compound, immediate and appropriate action is required to mitigate the hazard.

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.[3]

  • Personal Protection: Do not attempt to clean up a spill without the proper PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Containment and Absorption: For small spills, cover the liquid with an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent.[12] Do not use water or combustible materials like paper towels directly on the spill. [12]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.[3]

  • Decontamination: Wipe the spill area with a cloth soaked in a 5% sodium bicarbonate solution, followed by a final rinse with water. All cleaning materials must be disposed of as hazardous waste.[11]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[3]

By adhering to these detailed procedures and understanding the chemical principles behind them, you can ensure the safe and responsible disposal of this compound, contributing to a safer laboratory environment for yourself and your colleagues.

References

Navigating the Reactive Landscape: A Guide to Personal Protective Equipment for 3-Methylfuran-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For the experienced researcher, the introduction of a new reagent into a synthesis workflow is a meticulous process, balancing the potential for discovery against the imperative of safety. 3-Methylfuran-2-carbonyl chloride, an acyl chloride derivative of furan, is a valuable building block in medicinal chemistry and materials science. However, its utility is matched by its reactivity. As an acyl chloride, it belongs to a class of compounds that demand rigorous handling protocols. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the selection and implementation of appropriate Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist, offering a validated system of protocols that ensures both personal safety and experimental integrity.

The 'Why' Before the 'How': Understanding the Hazard Profile

This compound's hazard profile is rooted in its chemical structure. The acyl chloride functional group is highly electrophilic and, consequently, highly reactive, particularly with nucleophiles.

  • Corrosivity and Reactivity with Water: The primary hazard stems from its violent reaction with water, including ambient moisture in the air and on skin. This hydrolysis reaction produces 3-methyl-2-furoic acid and hydrochloric acid (HCl) gas.[1] The generated HCl is corrosive and can cause severe skin burns, eye damage, and respiratory tract irritation.[1][2][3]

  • Eye Irritation: It is classified as causing serious eye irritation (H319).[4][5] Direct contact with the liquid or its vapors can lead to significant and potentially irreversible eye damage.

  • Inhalation and Ingestion Hazards: While specific toxicity data for this compound is limited, related acyl chlorides are known to be harmful if inhaled or swallowed.[6] The vapors are corrosive to the respiratory tract.[2]

Understanding this reactivity is the foundation of a robust safety plan. Every handling step must be designed to rigorously exclude moisture and prevent any possibility of physical contact.

Core Protective Measures: A Multi-Layered Defense

All handling of this compound must occur within a certified chemical fume hood to control vapor exposure.[1][7] The following table summarizes the minimum PPE required for various laboratory operations.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (in fume hood) Chemical splash goggles & Face shieldHeavy-duty nitrile or butyl rubber glovesFlame-resistant lab coat, long pants, closed-toe shoesNot required if fume hood is operating correctly
Weighing/Transfer Chemical splash goggles & Face shieldDouble-gloving (e.g., nitrile inner, butyl outer)Flame-resistant lab coat, long pants, closed-toe shoesAs above; ensure minimal time outside sealed container
Spill Cleanup Chemical splash goggles & Face shieldHeavy-duty chemical resistant gloves (e.g., Butyl)Chemical-resistant apron over lab coatAir-purifying respirator with appropriate cartridges may be necessary
Waste Disposal (Quenching) Chemical splash goggles & Face shieldDouble-gloving (e.g., nitrile inner, butyl outer)Flame-resistant lab coat, chemical-resistant apronNot required if performed slowly in a fume hood

In-Depth PPE Selection and Protocol

Merely wearing PPE is insufficient; selecting the correct type and using it within a structured protocol is what constitutes a true safety system.

Eye and Face Protection

Standard safety glasses are inadequate. The risk of splash and vapor exposure necessitates chemical splash goggles conforming to ANSI Z87.1 or EN166 standards.[5][7] Because of the severe corrosive potential, a full-face shield must be worn over the goggles during any transfer or reaction quenching operation.[8][9] This provides a secondary barrier protecting the entire face from splashes.

Hand Protection

Acyl chlorides can degrade common laboratory gloves. Single-layer nitrile gloves may not offer sufficient protection for prolonged handling.

  • Material Selection: Butyl rubber gloves are often recommended for handling acyl chlorides due to their high resistance to permeation by corrosive chemicals.[8] Neoprene is also a suitable alternative.[1]

  • Protocol: For all but the briefest manipulations, double-gloving is the preferred protocol. An inner nitrile glove provides a secondary barrier in case the outer glove is compromised. Always inspect gloves for any signs of degradation or puncture before use.[9] Use proper glove removal technique to avoid contaminating your skin.[9]

Body Protection

A standard cotton lab coat does not provide adequate protection against a splash from a corrosive liquid.

  • Lab Coat: A flame-resistant (FR) or chemical-retardant lab coat that is fully buttoned is mandatory.[8]

  • Apparel: Full-length pants and closed-toe shoes made of a non-porous material (e.g., leather) are required to cover all skin.[8] A chemical-resistant apron should be worn over the lab coat during large-volume transfers or during spill response.

Operational Plan: From Preparation to Disposal

A repeatable, systematic workflow minimizes the opportunity for error and exposure.

Workflow 1: PPE Donning and Doffing Sequence

The order of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit) don1 1. Lab Coat & Attire don2 2. Inner Gloves (Nitrile) don1->don2 don3 3. Goggles & Face Shield don2->don3 don4 4. Outer Gloves (Butyl) don3->don4 doff1 1. Outer Gloves doff2 2. Lab Coat & Apron doff1->doff2 doff3 3. Goggles & Face Shield doff2->doff3 doff4 4. Inner Gloves doff3->doff4

Caption: PPE Donning and Doffing Sequence.

Workflow 2: Accidental Spill Response

A small spill (<100 mL) can be managed by trained laboratory personnel. Evacuate the area for larger spills.

Spill_Response start Spill Occurs alert Alert Colleagues & Isolate Area start->alert ppe Don Full PPE (incl. apron, double gloves) alert->ppe absorb Cover with Inert Absorbent (e.g., vermiculite, sand) ppe->absorb collect Collect into Waste Container Using non-sparking tools absorb->collect neutralize_area Neutralize Spill Area (e.g., sodium bicarbonate solution) collect->neutralize_area dispose Seal & Label Waste For Hazardous Disposal neutralize_area->dispose decontaminate Decontaminate & Doff PPE dispose->decontaminate end Spill Managed decontaminate->end

Caption: Small Spill Response Workflow.

Disposal Plan: Safe Neutralization and Disposal

Due to its reactivity, this compound must be neutralized before disposal. This process, known as quenching, must be performed with extreme caution.

CAUTION: The quenching of acyl chlorides is an exothermic reaction that generates HCl gas. Perform this procedure in a fume hood with appropriate PPE.

Step-by-Step Quenching Protocol:

  • Prepare the Quenching Solution: In a flask appropriately sized for the quantity of waste, prepare a cold (ice bath) solution of either dilute sodium bicarbonate or an alcohol like isopropanol.[10]

  • Slow Addition: Using a dropping funnel or by slowly pipetting, add the this compound waste dropwise to the stirred quenching solution.[10] Never add the quenching solution to the acyl chloride , as this can cause a violent, uncontrolled reaction.

  • Control Temperature: Monitor the temperature of the reaction mixture and control the addition rate to prevent excessive heat generation.[10]

  • Ensure Complete Reaction: Once the addition is complete, allow the mixture to stir until it reaches room temperature and gas evolution has ceased.

  • Final Disposal: The resulting neutralized solution should be collected in a properly labeled hazardous waste container for disposal according to your institution's guidelines.[7][10]

By adhering to this comprehensive guide, researchers can confidently and safely utilize this compound, ensuring that scientific progress is not compromised by avoidable accidents. The principles outlined here—understanding the hazard, selecting appropriate barriers, and following systematic procedures—form the bedrock of a culture of safety in any high-performing laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.